Methyl 4-methoxy-2-methylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methoxy-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-6-8(12-2)4-5-9(7)10(11)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYAVWKYDVBIMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70532464 | |
| Record name | Methyl 4-methoxy-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70532464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35598-05-1 | |
| Record name | Methyl 4-methoxy-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70532464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Molecular Identity and Physicochemical Characteristics
An In-depth Technical Guide to Methyl 4-methoxy-2-methylbenzoate
For the research scientist and drug development professional, a comprehensive understanding of a molecule's chemical properties is the bedrock of innovation. This guide provides a detailed examination of this compound (CAS No: 35598-05-1), a key building block in organic synthesis. We will move beyond a simple recitation of data, focusing instead on the causal relationships that govern its synthesis, reactivity, and analytical characterization.
This compound is an aromatic ester. Its structure, characterized by a benzene ring substituted with a methyl ester, a methoxy group, and a methyl group, dictates its physical and chemical behavior. The interplay of these functional groups is fundamental to its utility in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35598-05-1 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Colorless liquid to White/Light yellow clear liquid | [2] |
| Boiling Point | 98°C at 0.5 mmHg | [2] |
| Purity | >98.0% (GC) | |
| Synonyms | 4-Methoxy-2-methylbenzoic Acid Methyl Ester, Methyl 4-Methoxy-o-toluate, 2-Methyl-p-anisic Acid Methyl Ester |
Spectroscopic Signature: A Guide to Structural Verification
The definitive identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environment within the molecule. The spectrum of this compound in DMSO-d₆ shows distinct signals that are readily assigned.[2]
-
Aromatic Protons: The substitution pattern on the benzene ring leads to a specific splitting pattern. A doublet at δ 7.81 (d, J = 9 Hz, 1H), a doublet at δ 6.86 (d, J = 3 Hz, 1H), and a doublet of doublets at δ 6.83 (dd, J = 9, 3 Hz, 1H) are characteristic of the three aromatic protons.[2]
-
Methoxy Group Protons: A sharp singlet at δ 3.78 (s, 3H) corresponds to the protons of the methoxy group attached to the ring.[2]
-
Ester Methyl Protons: A singlet at δ 3.75 (s, 3H) is assigned to the methyl group of the ester functionality.[2]
-
Ring Methyl Protons: The methyl group directly attached to the benzene ring appears as a singlet at δ 2.49 (s, 3H).[2]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound. For this compound, a prominent peak is observed at m/z 181, which corresponds to the protonated molecule ([M+H]⁺).[2]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
-
C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.
-
C-O Stretch: Bands corresponding to the C-O stretching of the ester and the methoxy ether will appear in the 1250-1000 cm⁻¹ region.
-
Aromatic C=C Stretch: Medium to weak absorptions will be present in the 1600-1450 cm⁻¹ range.
-
C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹.
Synthesis and Purification: A Practical Approach
A reliable and high-yielding synthesis is paramount for any chemical intermediate. This compound is commonly prepared via the esterification of its corresponding carboxylic acid, 4-methoxy-2-methylbenzoic acid.[2][3] The use of thionyl chloride as a reagent to form the acyl chloride in situ, followed by reaction with methanol, is a highly efficient method.[2]
Experimental Protocol: Esterification of 4-methoxy-2-methylbenzoic acid
This protocol is based on a literature procedure that reports a quantitative yield.[2]
-
Reaction Setup: To a stirred solution of 4-methoxy-2-methylbenzoic acid (1.0 g, 6 mmol) in methanol (50 mL) at room temperature under a nitrogen atmosphere, slowly add thionyl chloride (1.3 mL, 17.8 mmol) dropwise.
-
Expert Insight: The slow addition of thionyl chloride is crucial to control the exothermic reaction and prevent side reactions. Using it in excess ensures the complete conversion of the carboxylic acid. The nitrogen atmosphere protects the reaction from atmospheric moisture, which would otherwise consume the thionyl chloride.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[2]
-
Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. A typical mobile phase could be petroleum ether:ethyl acetate (9:1, v/v).[2]
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure.
-
Purification: The resulting crude product is purified by silica gel column chromatography.[2]
Reactivity and Safe Handling
Chemical Stability and Reactivity
-
Stability: The compound is stable under normal storage conditions.[4]
-
Hydrolysis: As an ester, it is susceptible to hydrolysis back to the parent carboxylic acid and methanol under either acidic or basic conditions. This is a key consideration in designing subsequent reaction steps or formulating solutions.
-
Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution. The activating methoxy group and the weakly activating methyl group will direct incoming electrophiles primarily to the positions ortho and para to them.
Safety and Handling
While specific hazard data for this compound is limited, data for the closely related precursor, 4-methoxy-2-methylbenzoic acid, and other similar benzoates provide guidance.
-
Hazards: The precursor acid is known to cause skin and serious eye irritation and may cause respiratory irritation.[5] It is prudent to handle the ester with similar precautions.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat when handling this chemical.[6][7]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]
This technical guide provides a foundational understanding of this compound, grounded in verifiable data and practical insights to support its application in research and development.
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Methyl 4-methoxy-2-methylbenzoate CAS number 35598-05-1
An In-Depth Technical Guide to Methyl 4-methoxy-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound (CAS No. 35598-05-1) is a substituted aromatic ester with significant utility as a versatile intermediate in organic synthesis. Its distinct substitution pattern—featuring methoxy, methyl, and methyl ester groups on a benzene ring—offers a valuable scaffold for constructing more complex molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, structural characterization, reactivity, and applications, with a focus on its potential role in pharmaceutical and fine chemical development. The methodologies presented herein are grounded in established chemical principles to ensure reproducibility and provide a framework for further investigation.
Core Chemical Identity and Physicochemical Properties
This compound is an organic compound classified as a benzoate ester.[1][2] The strategic placement of its functional groups influences its reactivity and makes it a valuable building block in targeted synthetic pathways.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35598-05-1 | [3][4][5] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][3][5] |
| Molecular Weight | 180.20 g/mol | [1][3][5] |
| Appearance | Colorless to pale yellow liquid | [2][6] |
| Boiling Point | 98°C at 0.5 mmHg | [6] |
| Purity | Typically ≥95-99% (GC) | [2][3] |
Synthesis and Mechanistic Insight
The most direct and common synthesis of this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid, 4-methoxy-2-methylbenzoic acid.[6][7] The Fischer-Speier esterification is a classic and reliable method for this transformation.[8]
Causality in Experimental Design: Fischer-Speier Esterification
The Fischer esterification is a reversible acyl substitution reaction.[8][9] To achieve a high yield, the chemical equilibrium must be shifted towards the product side. This is typically accomplished by two means:
-
Use of Excess Reagent: Employing a large excess of one reactant, typically the less expensive one (in this case, methanol), shifts the equilibrium forward according to Le Chatelier's principle.[10] Methanol often serves as both the reactant and the solvent.[9]
-
Removal of Water: The reaction produces water as a byproduct. Removing this water as it forms, for instance, by using a Dean-Stark apparatus with a non-polar solvent like toluene, prevents the reverse hydrolysis reaction and drives the synthesis to completion.[8][9]
An acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is essential.[6][7] The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[8]
Diagram 1: Reaction Mechanism of Fischer-Speier Esterification
Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.
Self-Validating Synthetic Protocol
This protocol describes the synthesis of this compound from 4-methoxy-2-methylbenzoic acid using thionyl chloride, a method noted for its efficiency.[6]
Materials:
-
4-methoxy-2-methylbenzoic acid (1.0 g, 6 mmol)
-
Methanol (50 mL)
-
Thionyl chloride (1.3 mL, 17.8 mmol)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with magnetic stirrer
-
Apparatus for purification (rotary evaporator, silica gel column)
-
Eluent: Petroleum ether: Ethyl acetate (9:1, v/v)
Procedure:
-
Reaction Setup: To a stirred solution of 4-methoxy-2-methylbenzoic acid (1.0 g, 6 mmol) in methanol (50 mL) in a round-bottom flask, maintain an inert atmosphere using nitrogen.[6]
-
Catalyst Addition: At room temperature, add thionyl chloride (1.3 mL, 17.8 mmol) slowly and dropwise to the reaction mixture. Causality Note: Thionyl chloride reacts with methanol to form HCl in situ, which acts as the catalyst, and methyl sulfite. This method avoids the addition of water associated with aqueous acid catalysts.
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove excess methanol and yield the crude product.[6]
-
Purification: Purify the light-yellow crude product by silica gel column chromatography. Elute with a mixture of petroleum ether and ethyl acetate (9:1, v/v) to afford the pure this compound as a colorless liquid.[6] A reported yield for this procedure is quantitative (100%).[6]
Structural Elucidation and Analytical Data
Confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. The data presented below are characteristic of the compound's structure.
Table 2: Spectroscopic Data for this compound
| Technique | Data Interpretation | Expected Values / Observations |
| ¹H NMR | (400 MHz, DMSO-d6) | δ 7.81 (d, J = 9 Hz, 1H, Ar-H), 6.86 (d, J = 3 Hz, 1H, Ar-H), 6.83 (dd, J = 9, 3 Hz, 1H, Ar-H), 3.78 (s, 3H, -OCH₃), 3.75 (s, 3H, -COOCH₃), 2.49 (s, 3H, Ar-CH₃)[6] |
| ¹³C NMR | (Predicted) | Signals expected for: ester carbonyl (~167 ppm), aromatic carbons (4 signals, ~110-160 ppm), two distinct methoxy carbons (~52 and ~55 ppm), and the aromatic methyl carbon (~20 ppm). |
| IR Spectroscopy | (Predicted) | Strong C=O stretch (ester) at ~1720 cm⁻¹, C-O stretches at ~1250-1100 cm⁻¹, aromatic C-H stretches at ~3100-3000 cm⁻¹, and aliphatic C-H stretches at ~2950 cm⁻¹. |
| Mass Spectrometry | ESI-MS | m/z 181 ([M+H]⁺)[6] |
Chemical Reactivity and Applications in Development
As a substituted benzoate, this compound is a stable yet reactive intermediate valuable in multi-step organic synthesis.[2] Its utility stems from the reactivity of the ester group and its role as a scaffold.
Key Reactions
-
Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 4-methoxy-2-methylbenzoic acid, under either acidic or basic conditions. This makes it an effective protecting group for the carboxylic acid functionality.
-
Amidation/Transesterification: The ester can react with amines or other alcohols to form amides or different esters, respectively.
-
Reduction: The ester group can be reduced to a primary alcohol (4-methoxy-2-methylphenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Role in Pharmaceutical and Agrochemical Synthesis
While specific drug synthesis pathways starting directly from this compound are not extensively documented in readily available literature, its precursor, 4-methoxy-2-methylbenzoic acid, is a known intermediate in the synthesis of various pharmaceuticals (including antihistamines and anti-inflammatory drugs) and agrochemicals.[11][12] The methyl ester serves as a synthetically versatile equivalent, often used to avoid the acidic proton of the carboxylic acid interfering with subsequent reaction steps.
A structurally related compound, Methyl 4-amino-2-methoxybenzoate, is a key starting material for the synthesis of Lenvatinib, a multi-kinase inhibitor used in cancer therapy.[13][14] This highlights the value of the 2,4-substituted methoxybenzoate scaffold in modern drug discovery. The workflow below illustrates a generalized pathway where this compound could serve as a foundational building block.
Diagram 2: Generalized Synthetic Workflow
Caption: Role of the title compound as a starting material in a multi-step synthesis.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).
-
GHS Classification: Classified as Acute toxicity, oral (Category 4).[5]
-
Hazard Statements: H302: Harmful if swallowed.[5]
-
Precautions for Safe Handling: Avoid inhalation and contact with skin and eyes. Use only in areas with appropriate exhaust ventilation.[5]
-
Personal Protective Equipment (PPE):
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area. Store at room temperature for short periods (<2 weeks) or at 0-8°C for long-term storage.[2][5]
Conclusion
This compound is a synthetically valuable building block whose utility is rooted in its stable, yet reactive, chemical nature. The straightforward Fischer esterification provides an efficient route to its synthesis, and its structure is readily confirmed by standard spectroscopic methods. While it serves as a versatile intermediate for a range of applications, its potential is particularly evident in the construction of complex molecular scaffolds relevant to the pharmaceutical and fine chemical industries. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic strategies.
References
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An In-Depth Technical Guide to the NMR Spectral Data of Methyl 4-methoxy-2-methylbenzoate
This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data of methyl 4-methoxy-2-methylbenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This document offers a comprehensive examination of the ¹H and ¹³C NMR spectra, underpinned by established theoretical principles and practical experimental considerations.
Introduction
This compound is a substituted aromatic ester with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. The precise characterization of its molecular structure is paramount for its intended applications, and NMR spectroscopy stands as the most powerful analytical technique for this purpose. This guide will delve into the intricacies of its ¹H and ¹³C NMR spectra, providing a framework for understanding the relationship between the spectral data and the molecular structure.
The structural integrity and purity of compounds like this compound are critical in drug discovery and development. NMR provides unparalleled insight into the molecular framework, confirming identities, and identifying impurities. This guide serves as a practical resource for interpreting the NMR data of this specific molecule and as a methodological reference for similar structural motifs.
Molecular Structure and NMR-Active Nuclei
The structure of this compound contains several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. Understanding the chemical environment of each nucleus is key to assigning the observed spectral peaks.
Figure 1. Molecular structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring environments. The analysis is based on chemical shift (δ), integration, and signal splitting (multiplicity).
Table 1: ¹H NMR Spectral Data of this compound
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 | 7.81 | d, J = 9.0 Hz | 1H | H6 |
| 2 | 6.86 | d, J = 3.0 Hz | 1H | H3 |
| 3 | 6.83 | dd, J = 9.0, 3.0 Hz | 1H | H5 |
| 4 | 3.78 | s | 3H | OCH₃ (ester) |
| 5 | 3.75 | s | 3H | OCH₃ (ether) |
| 6 | 2.49 | s | 3H | Ar-CH₃ |
Data obtained from a synthesis description and presented for illustrative purposes.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H3, H5, H6): The aromatic region of the spectrum displays three distinct signals, consistent with a trisubstituted benzene ring.
-
The proton at 7.81 ppm (H6) appears as a doublet with a large coupling constant (J = 9.0 Hz), indicative of ortho coupling to H5. Its downfield shift is attributed to the deshielding effect of the adjacent ester group.
-
The proton at 6.86 ppm (H3) is a doublet with a smaller coupling constant (J = 3.0 Hz), which is characteristic of a meta coupling to H5. The upfield shift is due to the electron-donating effect of the para-methoxy group.
-
The proton at 6.83 ppm (H5) appears as a doublet of doublets, arising from coupling to both H6 (ortho, J = 9.0 Hz) and H3 (meta, J = 3.0 Hz).
-
-
Methyl Protons:
-
The singlet at 3.78 ppm integrates to three protons and is assigned to the methyl group of the ester functionality.
-
The singlet at 3.75 ppm also integrates to three protons and corresponds to the methyl group of the methoxy substituent on the aromatic ring.
-
The singlet at 2.49 ppm integrates to three protons and is assigned to the methyl group directly attached to the aromatic ring at the C2 position. Protons on carbons directly bonded to an aromatic ring, known as benzylic protons, typically appear in the 2.0-3.0 ppm range.[1][2]
-
¹³C NMR Spectral Analysis
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C=O | ~168 | Typical range for an ester carbonyl carbon. |
| C4 | ~160 | Aromatic carbon bearing the electron-donating methoxy group. |
| C2 | ~138 | Aromatic carbon bearing the methyl group. |
| C6 | ~132 | Aromatic carbon ortho to the ester group. |
| C1 | ~128 | Aromatic carbon bearing the ester group. |
| C5 | ~115 | Aromatic carbon ortho to the methoxy group and meta to the ester. |
| C3 | ~112 | Aromatic carbon ortho to the methoxy group. |
| OCH₃ (ether) | ~55 | Typical range for a methoxy group on an aromatic ring. |
| OCH₃ (ester) | ~52 | Typical range for an ester methyl group. |
| Ar-CH₃ | ~20 | Typical range for a methyl group on an aromatic ring. |
Experimental Protocols
To ensure the acquisition of high-quality, reliable NMR data, the following experimental protocols are recommended.
Sample Preparation
A meticulous sample preparation is the foundation of a successful NMR experiment.
Figure 2. Workflow for NMR sample preparation.
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh between 5-25 mg of this compound for a standard ¹H NMR spectrum. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a small, clean vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.
-
Acquisition Time: Approximately 2-3 seconds.
-
Spectral Width: A spectral width of about 12-16 ppm is appropriate.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: A spectral width of about 200-240 ppm is standard.
Data Processing
The raw free induction decay (FID) data must be processed to obtain the final NMR spectrum.
Figure 3. Workflow for NMR data processing.
Step-by-Step Processing:
-
Apodization: The FID is multiplied by a window function (e.g., exponential) to improve the signal-to-noise ratio or resolution.
-
Fourier Transformation: The time-domain FID data is converted into the frequency-domain spectrum.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Chemical Shift Referencing: The chemical shift axis is calibrated relative to a known standard, typically the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
-
Integration and Peak Picking: The areas under the peaks in the ¹H NMR spectrum are integrated, and the chemical shifts of all peaks are determined.
Conclusion
This in-depth technical guide provides a comprehensive overview of the ¹H and predicted ¹³C NMR spectral data of this compound. The detailed analysis of chemical shifts, coupling constants, and integration, combined with established experimental protocols, offers a robust framework for the structural characterization of this molecule. By understanding the principles outlined herein, researchers and drug development professionals can confidently utilize NMR spectroscopy for the verification and analysis of this and structurally related compounds, ensuring the integrity and quality of their materials.
References
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (2012). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Aromatics. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-methoxy-2-methylbenzoate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-methoxy-2-methylbenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic compounds.[1][2] By probing the magnetic properties of atomic nuclei, specifically protons (¹H) in this context, NMR provides detailed information about the molecular structure, including the number of different types of protons, their electronic environments, and their connectivity.[1][2] this compound, a substituted benzoic acid ester, serves as an excellent case study for applying the principles of ¹H NMR spectroscopy. Benzoic acid esters are significant building blocks in drug discovery and development.[3]
The structure of this compound presents a distinct set of proton environments, each with a characteristic chemical shift and coupling pattern. A thorough understanding of its ¹H NMR spectrum is crucial for confirming its identity and purity.
Foundational Principles of ¹H NMR Spectroscopy
¹H NMR spectroscopy is based on the principle that proton nuclei in a magnetic field can absorb and re-emit electromagnetic radiation at a specific frequency.[1][4] This resonance frequency is highly sensitive to the local electronic environment of the proton.[1] Key parameters obtained from a ¹H NMR spectrum include:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, leading to a lower chemical shift (upfield).[5][6]
-
Integration: The area under an NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.[6][7]
-
Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of neighboring, non-equivalent protons. The multiplicity (splitting pattern) of a signal (e.g., singlet, doublet, triplet) reveals the number of adjacent protons.[5][6]
Structural Analysis of this compound
To predict and interpret the ¹H NMR spectrum, we must first analyze the molecular structure of this compound and identify all unique proton environments.
Caption: Molecular structure of this compound with proton labeling.
Based on the structure, we can identify five distinct sets of protons:
-
-COOCH₃ (Ester methyl protons)
-
Ar-CH₃ (Ring methyl protons)
-
-OCH₃ (Methoxy protons)
-
Aromatic protons at positions 3, 5, and 6 of the benzene ring.
Predicted ¹H NMR Spectrum
The expected chemical shifts, multiplicities, and integrations for each proton signal are summarized in the table below. These predictions are based on standard chemical shift values for substituted benzene derivatives.[8]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ester -CH₃ | 3.75 - 3.90 | Singlet | 3H |
| Methoxy -OCH₃ | 3.78 - 3.85 | Singlet | 3H |
| Ring -CH₃ | 2.40 - 2.55 | Singlet | 3H |
| Aromatic H-6 | 7.70 - 7.85 | Doublet | 1H |
| Aromatic H-5 | 6.75 - 6.90 | Doublet of Doublets | 1H |
| Aromatic H-3 | 6.80 - 6.95 | Doublet | 1H |
Note: The provided data from one source reports the following experimental values in DMSO-d6: δ 7.81 (d, J = 9 Hz, 1H), 6.86 (d, J = 3 Hz, 1H), 6.83 (dd, J = 9, 3 Hz, 1H), 3.78 (s, 3H), 3.75 (s, 3H), 2.49 (s, 3H).[9]
Detailed Spectral Analysis
-
Aromatic Region (6.5 - 8.0 ppm): Protons directly attached to an aromatic ring typically resonate in this region.
-
The proton at position 6 is ortho to the electron-withdrawing ester group, causing it to be the most deshielded and appear furthest downfield as a doublet.
-
The proton at position 5 will be split by the protons at positions 3 and 6, appearing as a doublet of doublets.
-
The proton at position 3 is ortho to the electron-donating methyl group and meta to the ester, resulting in a doublet.
-
-
Methyl Ester Protons (-COOCH₃): These protons are adjacent to an oxygen atom and a carbonyl group, placing their signal around 3.75-3.90 ppm as a singlet.
-
Methoxy Protons (-OCH₃): These protons are attached to an oxygen atom bonded to the aromatic ring and typically appear as a singlet in the range of 3.78-3.85 ppm.
-
Ring Methyl Protons (Ar-CH₃): Protons on a methyl group directly attached to the benzene ring, known as benzylic protons, generally resonate between 2.0 and 3.0 ppm. This signal will be a singlet as there are no adjacent protons.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A meticulously prepared sample is paramount for obtaining a high-quality NMR spectrum.[10] The following protocol outlines the standard procedure for sample preparation and data acquisition.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.[11][12]
-
Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample.[10][13] Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte signals.[10]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[12]
-
Filtration: To remove any particulate matter, which can degrade spectral quality, filter the solution through a pipette with a small plug of glass wool into a clean NMR tube.
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), which is defined as 0 ppm.[12]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Workflow for NMR sample preparation.
Instrument Parameters and Data Acquisition
-
Spectrometer Setup: Place the NMR tube in the spectrometer's sample holder.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.
-
-
Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Integration and Calibration: The signals are integrated, and the chemical shift axis is calibrated relative to the TMS signal at 0 ppm.
-
Conclusion
The ¹H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. Each distinct proton environment gives rise to a characteristic signal with a specific chemical shift, multiplicity, and integration value. By carefully analyzing these spectral features, researchers can confidently confirm the identity and assess the purity of this compound, which is a valuable skill in synthetic chemistry and drug development. The experimental protocol detailed herein provides a robust framework for obtaining high-quality, reproducible NMR data.
References
- NMR Sample Preparation. (n.d.). University of Ottawa.
- Perez, L. (n.d.). Explain the principles and applications of NMR spectroscopy... PopAi.
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Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2023). Magnetic Resonance in Chemistry, 61(4), 248-252. Retrieved from [Link]
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Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. Retrieved from [Link]
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8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]
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1H NMR Spectroscopy. (n.d.). Slideshare. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
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Short Summary of 1H-NMR Interpretation. (n.d.). Jasperse, Chem 360. Retrieved from [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Eau Claire. Retrieved from [Link]
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1H NMR Spectroscopy: Principles and Applications. (n.d.). Studylib. Retrieved from [Link]
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Interpreting H-NMR Spectra Aromatic Molecule. (2024). YouTube. Retrieved from [Link]
-
6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2016). Applied and Environmental Microbiology, 82(10), 3046-3055. Retrieved from [Link]
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NMR Spectroscopy. (n.d.). BYJU'S. Retrieved from [Link]
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Basic Concepts, Principles and Applications of NMR Spectroscopy. (2017). International Journal of Innovative Research in Science, Engineering and Technology, 6(7). Retrieved from [Link]
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An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 4-methoxy-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overview of ¹³C NMR Spectroscopy in Pharmaceutical and Chemical Research
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a cornerstone analytical technique in modern organic chemistry, with profound applications in pharmaceutical and chemical research. It provides unparalleled insight into the carbon framework of a molecule, revealing details about the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment. This information is critical for the structural elucidation of newly synthesized compounds, the verification of molecular identity, and the assessment of purity.
Importance of Structural Elucidation for Drug Development
In the rigorous landscape of drug development, the unambiguous determination of a molecule's structure is a non-negotiable prerequisite. The precise arrangement of atoms in a pharmaceutical compound dictates its pharmacological and toxicological properties. Consequently, regulatory bodies worldwide demand comprehensive structural characterization of all drug substances and their intermediates. ¹³C NMR, often used in conjunction with proton NMR (¹H NMR) and mass spectrometry, forms a crucial part of the data package submitted for regulatory approval.
Profile of Methyl 4-methoxy-2-methylbenzoate: Structure and Potential Applications
This compound is a substituted aromatic ester. Its structure, featuring a benzene ring with methoxy, methyl, and methyl ester substituents, makes it a valuable model compound for understanding the interplay of electronic and steric effects on the ¹³C NMR chemical shifts of polysubstituted aromatic systems. Compounds with similar structural motifs are prevalent in medicinal chemistry and materials science, serving as key intermediates in the synthesis of more complex molecules.
Objectives of this Guide
This technical guide provides a comprehensive overview of the ¹³C NMR analysis of this compound. It is designed to serve as a practical resource for researchers and scientists, offering not only a detailed experimental protocol but also a thorough interpretation of the resulting spectral data. By explaining the causality behind experimental choices and analytical interpretations, this guide aims to empower the reader to confidently apply these principles to their own research endeavors.
Fundamental Principles of ¹³C NMR Spectroscopy
The Carbon-13 Nucleus and Nuclear Spin
The utility of ¹³C NMR spectroscopy stems from the magnetic properties of the ¹³C isotope. While the most abundant carbon isotope, ¹²C, has a nuclear spin of zero and is therefore NMR-inactive, the ¹³C nucleus possesses a nuclear spin of ½. When placed in an external magnetic field, the ¹³C nucleus can exist in one of two spin states. The absorption of radiofrequency radiation can induce a transition between these spin states, and the precise frequency at which this occurs is highly sensitive to the local electronic environment of the carbon atom.
Chemical Shift: The Influence of the Electronic Environment
The chemical shift (δ) in ¹³C NMR is the resonant frequency of a particular carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm. The chemical shift is primarily influenced by the shielding and deshielding effects of the surrounding electrons. Electronegative atoms or groups withdraw electron density from a carbon atom, reducing its shielding and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase shielding, shifting the signal to a lower chemical shift (upfield). The hybridization state of the carbon also plays a significant role, with sp²-hybridized carbons (alkenes, aromatics, carbonyls) generally resonating at higher chemical shifts than sp³-hybridized carbons.
Proton-Decoupled ¹³C NMR Spectra
In a standard ¹³C NMR experiment, the sample is irradiated with a broad range of proton frequencies, a technique known as broadband proton decoupling. This removes the spin-spin coupling between carbon and attached hydrogen atoms, resulting in a spectrum where each unique carbon atom appears as a single sharp line. This simplification is crucial for interpreting the spectra of complex molecules. However, it's important to note that the intensities of signals in a standard proton-decoupled ¹³C NMR spectrum are not directly proportional to the number of carbon atoms, due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).
Introduction to DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy
Distortionless Enhancement by Polarization Transfer (DEPT) is a set of NMR pulse sequences that provide information about the number of hydrogen atoms attached to each carbon. The two most common DEPT experiments are DEPT-90 and DEPT-135.
-
DEPT-90: In a DEPT-90 spectrum, only signals from CH (methine) carbons are observed as positive peaks.
-
DEPT-135: A DEPT-135 spectrum shows CH (methine) and CH₃ (methyl) carbons as positive peaks, while CH₂ (methylene) carbons appear as negative (inverted) peaks. Quaternary carbons (those with no attached protons) are not observed in either DEPT-90 or DEPT-135 spectra.[1][2][3][4][5][6]
By comparing the broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, a complete assignment of the multiplicity of each carbon signal can be achieved.
Experimental Protocol for ¹³C NMR Analysis
The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.
Sample Preparation
The sample of this compound should be of high purity to avoid the presence of extraneous signals in the spectrum. For a typical ¹³C NMR experiment, a concentration of 10-50 mg of the compound dissolved in 0.5-0.7 mL of a deuterated solvent is recommended.[7] Higher concentrations can lead to faster data acquisition but may also increase the viscosity of the solution, potentially broadening the spectral lines.
Deuterated solvents are used in NMR to avoid large solvent signals that would otherwise obscure the signals from the analyte. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving power and relatively simple solvent signal (a triplet at approximately 77 ppm). The choice of solvent should be based on the solubility of the analyte.
Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR. A small amount of TMS is added to the sample, and its signal is defined as 0.0 ppm. All other chemical shifts in the spectrum are reported relative to this reference.
-
Weighing: Accurately weigh 10-50 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard Addition: Add a small drop of TMS to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Step-by-step workflow for NMR sample preparation.
NMR Spectrometer Setup and Data Acquisition
Before data acquisition, the NMR spectrometer must be properly calibrated and the magnetic field homogenized (a process called shimming). Modern spectrometers often have automated routines for these procedures. Good shimming is essential for obtaining sharp, well-resolved spectral lines.
A standard 1D ¹³C NMR experiment with proton decoupling is typically the first step. Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For aromatic compounds, a spectral width of 0 to 200 ppm is usually sufficient. The number of scans will depend on the sample concentration; more scans will be required for dilute samples to achieve an adequate signal-to-noise ratio.
Following the acquisition of the standard ¹³C spectrum, DEPT-90 and DEPT-135 experiments are performed. These are standard pulse sequences available on all modern NMR spectrometers. The acquisition parameters are typically similar to those used for the standard ¹³C experiment.
Caption: Logical flow of NMR data acquisition.
Data Processing and Analysis
The raw NMR data (the Free Induction Decay, or FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier Transformation (FT). The resulting spectrum must then be phased to ensure that all peaks are in the pure absorption mode (upright and symmetrical).
The baseline of the spectrum should be corrected to be flat and at zero intensity. The spectrum is then referenced by setting the TMS peak to 0.0 ppm.
The chemical shift of each peak is determined (peak picking). While integration of peak areas is a powerful tool in ¹H NMR for determining the relative number of protons, it is generally not reliable in standard proton-decoupled ¹³C NMR due to the aforementioned variations in relaxation times and NOE.
¹³C NMR Spectral Analysis of this compound
Predicted ¹³C NMR Spectrum
The predicted chemical shifts are derived by starting with the known chemical shifts of benzene (128.5 ppm) and applying additive substituent effects for the -COOCH₃, -OCH₃, and -CH₃ groups. Data from similar compounds such as methyl 4-methylbenzoate and methyl 4-methoxybenzoate are used to refine these predictions.[8] Online prediction tools can also provide a reasonable estimate of the chemical shifts.[9][10][11][12][13]
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) |
| C=O | ~167 | Quaternary (C) |
| C-4 (-OCH₃) | ~160 | Quaternary (C) |
| C-2 (-CH₃) | ~138 | Quaternary (C) |
| C-6 | ~131 | Methine (CH) |
| C-1 (-COOCH₃) | ~125 | Quaternary (C) |
| C-5 | ~118 | Methine (CH) |
| C-3 | ~115 | Methine (CH) |
| -OCH₃ | ~55 | Methyl (CH₃) |
| -COOCH₃ | ~52 | Methyl (CH₃) |
| Ar-CH₃ | ~21 | Methyl (CH₃) |
Assignment of Carbon Signals
The assignment of each signal to a specific carbon atom is a logical process combining knowledge of typical chemical shift ranges and the electronic effects of the substituents.
-
C=O: The carbonyl carbon of the ester group is the most deshielded and will appear at the highest chemical shift, predicted around 167 ppm.
-
C-4 (-OCH₃): The carbon atom attached to the strongly electron-donating methoxy group will be significantly deshielded and is predicted to be around 160 ppm.
-
C-2 (-CH₃): The carbon bearing the methyl group will also be deshielded, with a predicted chemical shift of approximately 138 ppm.
-
C-1 (-COOCH₃): The carbon attached to the electron-withdrawing ester group is predicted to be around 125 ppm.
-
C-6: This carbon is ortho to the ester group and meta to the methoxy group. It is expected to be the most deshielded of the aromatic CH carbons, with a predicted shift of about 131 ppm.
-
C-5: This carbon is meta to both the ester and methyl groups and ortho to the methoxy group. The strong shielding effect of the ortho-methoxy group will shift this signal upfield to around 118 ppm.
-
C-3: This carbon is ortho to the methyl group and meta to the ester and methoxy groups. It is predicted to be the most shielded of the aromatic CH carbons, at approximately 115 ppm.
-
-OCH₃: The carbon of the methoxy group is attached to an electronegative oxygen and will appear around 55 ppm.
-
-COOCH₃: The methyl ester carbon is also attached to an oxygen and will have a similar chemical shift, predicted to be around 52 ppm.
-
Ar-CH₃: The aromatic methyl group is the most shielded of the sp³ carbons and will appear at the lowest chemical shift, around 21 ppm.
Utilizing DEPT Spectra for Unambiguous Assignments
The DEPT-90 and DEPT-135 spectra are invaluable for confirming the assignments made based on chemical shift predictions.
The DEPT-135 spectrum will show:
-
Positive Peaks: The three aromatic CH carbons (C-3, C-5, C-6) and the three methyl carbons (-OCH₃, -COOCH₃, Ar-CH₃).
-
Negative Peaks: None, as there are no CH₂ groups in the molecule.
-
Absent Peaks: The four quaternary carbons (C=O, C-1, C-2, C-4).
The DEPT-90 spectrum will show only the signals for the three aromatic CH carbons (C-3, C-5, and C-6) as positive peaks.
By comparing the three spectra (broadband decoupled, DEPT-135, and DEPT-90), a definitive assignment of each carbon's multiplicity can be made, thus validating the structural analysis.
Caption: Correlation of different NMR spectra for signal assignment.
Field-Proven Insights and Troubleshooting
Common Issues in ¹³C NMR of Aromatic Esters
Quaternary carbons often exhibit weak signals due to their long relaxation times and the absence of a Nuclear Overhauser Enhancement from attached protons. To improve the signal-to-noise ratio for these carbons, a longer relaxation delay between pulses and an increased number of scans may be necessary.
The solvent signal (e.g., the triplet for CDCl₃ at ~77 ppm) can sometimes overlap with signals from the analyte. If this occurs, choosing a different deuterated solvent may be necessary.
Small impurities in the sample can give rise to extra peaks in the spectrum, complicating the analysis. Careful purification of the sample before NMR analysis is crucial.
Advanced NMR Techniques for Further Structural Confirmation (Brief Overview)
For even more complex molecules or in cases of signal overlap, two-dimensional (2D) NMR techniques can provide definitive structural information.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon signals with the signals of directly attached protons.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between carbons and protons that are two or three bonds away, providing valuable information about the connectivity of the molecule.
In some research applications, specific carbon atoms can be enriched with the ¹³C isotope. This allows for the selective observation of these labeled positions and can be a powerful tool for studying reaction mechanisms or metabolic pathways.
Conclusion
Summary of the ¹³C NMR Analysis of this compound
The ¹³C NMR analysis of this compound, including broadband decoupled and DEPT experiments, provides a complete picture of the carbon framework of the molecule. Through a systematic approach combining knowledge of chemical shift theory, substituent effects, and spectral editing techniques, each of the ten unique carbon atoms in the molecule can be unambiguously assigned.
The Role of ¹³C NMR as a Self-Validating System in Drug Development
This detailed analysis exemplifies the power of ¹³C NMR as a self-validating system. The consistency between the broadband decoupled spectrum and the DEPT spectra provides a high degree of confidence in the structural assignment. For professionals in drug development, this level of analytical rigor is not just a scientific exercise but a critical component of ensuring the safety and efficacy of new therapeutic agents.
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
- Kwon, Y., et al. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific.
- Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(51), 11353-11361.
- Ery, V., et al. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Molecules, 29(1), 123.
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Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
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Subramanian, K., et al. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
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Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum. Retrieved from [Link]
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Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Retrieved from [Link]
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Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]
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Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm. Retrieved from [Link]
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PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]
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SpectraBase. (n.d.). 4-Formyl-2-methoxyphenyl 4-methylbenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
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An In-depth Technical Guide to the Mass Spectrometry of Methyl 4-methoxy-2-methylbenzoate
This technical guide provides a detailed exploration of the mass spectrometric behavior of Methyl 4-methoxy-2-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted fragmentation pathways under electron ionization (EI) and outlines robust analytical methodologies for its characterization using Gas Chromatography-Mass Spectrometry (GC-MS). The insights herein are derived from foundational principles of mass spectrometry and comparative analysis with structurally analogous compounds.
Introduction: Structural and Analytical Context
This compound (C₁₀H₁₂O₃, M.W. 180.20 g/mol ) is an aromatic ester with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Its structure, featuring a benzoate core with methoxy, methyl, and methyl ester substituents, gives rise to a distinct mass spectrometric fingerprint. Understanding this fingerprint is paramount for its unambiguous identification and quantification in complex matrices. While electrospray ionization (ESI) can confirm the molecular mass, typically as an [M+H]⁺ ion at m/z 181[1], electron ionization (EI) provides rich structural information through characteristic fragmentation.
Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways
The Molecular Ion (M⁺•)
Upon electron ionization, this compound will form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 180. Aromatic structures generally yield a moderately intense molecular ion peak due to the stability of the benzene ring[3]. A small M+1 peak at m/z 181, arising from the natural abundance of ¹³C, is also expected.
Primary Fragmentation Pathways
The primary fragmentation events are dictated by the functional groups attached to the aromatic ring. The ester and methoxy groups are the most likely sites for initial cleavage.
-
Loss of the Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da)[9]. This results in the formation of a stable acylium ion.
-
M⁺• (m/z 180) → [M - •OCH₃]⁺ (m/z 149) This m/z 149 ion is predicted to be a prominent peak in the spectrum.
-
-
Loss of Formaldehyde (CH₂O): A characteristic fragmentation of ortho-substituted methyl benzoates is the "ortho effect," which can lead to the elimination of a neutral molecule. In this case, the ortho-methyl group can facilitate the loss of formaldehyde (CH₂O, 30 Da) from the methoxy group through a cyclic rearrangement, though this is generally more pronounced in compounds with ortho-hydroxyl groups.
-
Cleavage of the Methyl Group from the Methoxy Substituent: The loss of a methyl radical (•CH₃, 15 Da) from the methoxy group is another plausible fragmentation.
-
M⁺• (m/z 180) → [M - •CH₃]⁺ (m/z 165) The resulting ion at m/z 165 would be a resonance-stabilized species.
-
Secondary Fragmentation
The primary fragment ions will undergo further fragmentation, providing additional structural confirmation.
-
Decarbonylation of the Acylium Ion: The acylium ion at m/z 149 is expected to lose a molecule of carbon monoxide (CO, 28 Da).
-
[m/z 149]⁺ → [m/z 121]⁺ + CO The resulting ion at m/z 121 corresponds to a substituted aromatic cation.
-
Predicted Key Fragment Ions
The following table summarizes the predicted key ions in the EI mass spectrum of this compound.
| m/z | Proposed Structure/Formula | Fragmentation Pathway | Predicted Relative Abundance |
| 180 | [C₁₀H₁₂O₃]⁺• | Molecular Ion (M⁺•) | Moderate |
| 165 | [C₉H₉O₃]⁺ | M⁺• - •CH₃ | Low to Moderate |
| 149 | [C₉H₉O₂]⁺ | M⁺• - •OCH₃ | High (Potentially Base Peak) |
| 121 | [C₈H₉O]⁺ | [m/z 149]⁺ - CO | Moderate to High |
Fragmentation Pathway Diagram
Caption: Predicted EI fragmentation of this compound.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
For the volatile and thermally stable this compound, GC-MS is the analytical method of choice. It offers high-resolution separation and sensitive detection.
Sample Preparation
Due to the non-polar nature of the analyte, a simple "dilute and shoot" approach is often sufficient for samples in organic solvents.
-
Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane. Create a series of dilutions for calibration.
-
Sample Extraction (if required): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port | Split/Splitless | Splitless mode for trace analysis, split mode for higher concentrations. |
| Injection Volume | 1 µL | Standard volume for good peak shape and sensitivity. |
| Liner | Deactivated, single taper with glass wool | Promotes complete volatilization and prevents analyte degradation. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic efficiency and is inert. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A standard, non-polar to mid-polar column offering excellent separation for a wide range of aromatic compounds. |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | This temperature program allows for good separation from potential impurities and ensures the analyte elutes with a sharp peak. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible, library-searchable mass spectra. |
| Ionization Energy | 70 eV | The standard energy for EI, which produces consistent and extensive fragmentation. |
| Source Temperature | 230 °C | Prevents condensation of the analyte while minimizing thermal degradation. |
| Quadrupole Temperature | 150 °C | Maintains ion transmission and prevents contamination. |
| Acquisition Mode | Full Scan (m/z 40-300) | Allows for the collection of the full mass spectrum for identification and confirmation. |
Data Analysis and Interpretation
-
Peak Identification: The retention time of the analyte peak in the sample chromatogram should match that of a known standard.
-
Mass Spectrum Confirmation: The acquired mass spectrum of the sample peak should be compared to the predicted fragmentation pattern. The presence of the molecular ion at m/z 180 and key fragment ions at m/z 149 and 121 would provide strong evidence for the identity of this compound.
-
Library Searching: While a direct match may not be available in commercial libraries, searching for structurally similar compounds can provide additional confidence in the identification.
Conclusion
The mass spectrometric analysis of this compound is readily achievable with standard GC-MS instrumentation. By understanding the predictable fragmentation pathways under electron ionization, researchers can confidently identify this compound. The dominant fragmentation is expected to be the loss of the methoxy radical from the ester group to form a stable acylium ion at m/z 149, which further fragments through the loss of carbon monoxide to yield an ion at m/z 121. The methodologies outlined in this guide provide a comprehensive framework for the successful analysis of this and structurally related aromatic esters.
References
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Pastorova, I., de Koster, C. G., & Boon, J. J. (1997). Analytical study of free and ester bound benzoic and cinnamic acids of gum benzoin resins by GC-MS and HPLC-frit FAB-MS. Phytochemical Analysis, 8(2), 63-73. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS. Application News No. G261. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 4-methoxy-2-methylbenzoate
Introduction
Methyl 4-methoxy-2-methylbenzoate (CAS No. 35598-05-1) is a substituted aromatic ester that serves as a versatile and valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a benzene ring functionalized with methoxy, methyl, and methyl ester groups at specific positions, provides a scaffold ripe for chemical modification. This guide offers a comprehensive overview of its physicochemical properties, a field-tested synthesis protocol, its applications in research and development, and essential safety and handling information. The strategic positioning of its functional groups makes it a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1]
Physicochemical and Structural Data
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below for easy reference.
Core Properties Table
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Methoxy-2-methylbenzoic Acid Methyl Ester, Methyl 2-Methyl-p-anisate | N/A |
| CAS Number | 35598-05-1 | [2][3] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |
| Molecular Weight | 180.20 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Purity | ≥ 98% (GC) | N/A |
| Boiling Point | 141-145 °C; 98°C/0.5mmHg (lit.) | [1][5] |
| Storage | Store in a cool, dark place (<15°C recommended) | [1] |
Chemical Structure
The arrangement of substituents on the benzene ring dictates the reactivity and utility of the molecule. The structure consists of a central benzene ring with a methyl ester group at position 1, a methyl group at position 2, and a methoxy group at position 4.
Caption: Chemical structure of this compound.
Synthesis Protocol: Esterification of 4-methoxy-2-methylbenzoic acid
The most direct and efficient synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid precursor, 4-methoxy-2-methylbenzoic acid. The use of thionyl chloride as a catalyst with methanol is a common and effective method.[5]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
This protocol is based on a reported synthesis with a quantitative yield.[5]
-
Reaction Setup : In a suitable reaction vessel under a nitrogen atmosphere, prepare a solution of 4-methoxy-2-methylbenzoic acid (1.0 g, 6 mmol) in methanol (50 mL).
-
Catalyst Addition : While stirring at room temperature, slowly add thionyl chloride (1.3 mL, 17.8 mmol) dropwise to the solution.
-
Causality Note: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The generated acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack by methanol, thereby driving the esterification forward. This method is often preferred over direct acid catalysis as the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.
-
-
Reaction : Heat the mixture to reflux and maintain this temperature for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Isolation : Concentrate the reaction mixture under reduced pressure to remove excess methanol and catalyst byproducts. This will yield the crude product as a light yellow liquid.[5]
-
Purification : Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (9:1, v/v) eluent system to afford the final product as a colorless liquid (1.11 g, 100% yield).[5]
-
Validation : The final product should be characterized to confirm its identity and purity via ¹H NMR and Mass Spectrometry (MS). The expected ESI-MS result is an m/z of 181 ([M+H]⁺).[5]
Applications in Research and Drug Development
This compound is primarily utilized as a key intermediate in multi-step organic synthesis. Its value lies in the differential reactivity of its functional groups, which allows for selective chemical transformations.
-
Pharmaceutical Synthesis : As a functionalized benzoic acid derivative, this compound is a valuable starting material for the synthesis of pharmacologically active molecules. Its precursor, 4-methoxy-2-methylbenzoic acid, is used in the development of anti-inflammatory and analgesic agents.[6] The ester serves as a protected form of the carboxylic acid, which can be deprotected in later synthetic steps.
-
Agrochemical Development : The core structure is relevant in the creation of novel herbicides and fungicides, where precise substitution patterns on the aromatic ring are critical for biological activity.[1]
-
Fragrance Industry : The pleasant aromatic properties of benzoate esters make this compound a candidate for use in the formulation of perfumes and other scented products.[1]
Safety and Handling
Adherence to proper laboratory safety protocols is mandatory when handling this compound.
-
General Handling : Work in a well-ventilated area or fume hood. Avoid the formation of mists or vapors. Prevent contact with skin and eyes.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles.
-
Hand Protection : Wear chemical-impermeable gloves.
-
Skin/Body Protection : Wear a lab coat and other suitable protective clothing.
-
-
Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place. Recommended storage is at 0-8°C or in a cool, dark place below 15°C.[1]
-
Spills and Disposal : In case of a spill, evacuate personnel to a safe area. Remove all sources of ignition. Prevent the material from entering drains. Dispose of the chemical through a licensed chemical destruction plant in accordance with local, state, and federal regulations.
References
-
Chem-Impex International. (n.d.). 4-Methoxy-2-methyl-benzoic acid methyl ester. Retrieved from [Link]
-
St. Louis, MO 63103, US. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]
-
Angene. (n.d.). This compound. Retrieved from [Link]
-
Angene. (n.d.). This compound. Retrieved from [Link]
-
Chem-Impex International. (n.d.). 4-Methoxy-2-methylbenzoic acid. Retrieved from [Link]
Sources
The Strategic Utility of Methyl 4-methoxy-2-methylbenzoate as a Versatile Synthetic Intermediate
Abstract
Methyl 4-methoxy-2-methylbenzoate (CAS No. 35598-05-1) is a polysubstituted aromatic ester that serves as a valuable and versatile building block in modern organic synthesis. Its specific arrangement of a methyl ester, a methoxy group, and a reactive methyl group on the benzene ring offers a unique combination of electronic and steric properties. This guide provides an in-depth exploration of the synthesis, physicochemical characteristics, and, most critically, the strategic application of this compound as a precursor for more complex molecular architectures. We will delve into the mechanistic rationale behind its transformations and provide a detailed, field-proven protocol for a key synthetic manipulation, underscoring its utility for researchers, chemists, and professionals in drug development.
Introduction: Unpacking the Synthetic Potential
In the landscape of synthetic chemistry, the selection of starting materials is a critical determinant of the efficiency and elegance of a synthetic route. This compound is a prime example of a well-functionalized aromatic scaffold. The electron-donating methoxy group activates the ring towards certain transformations, while the ortho-methyl and meta-ester functionalities provide steric and electronic handles for regioselective reactions. This strategic placement of functional groups makes it an attractive starting point for the synthesis of a variety of target molecules, including those in the pharmaceutical and agrochemical sectors.[1][2] This guide will focus on the practical application of this building block, moving beyond theoretical reactivity to provide actionable insights for the laboratory setting.
Physicochemical & Spectroscopic Data
A thorough understanding of a building block's physical and spectral properties is fundamental to its successful application in synthesis. This data is crucial for reaction monitoring, purification, and final product characterization.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Source |
| CAS Number | 35598-05-1 | TCI[3] |
| Molecular Formula | C₁₀H₁₂O₃ | Chem-Impex[1] |
| Molecular Weight | 180.20 g/mol | Chem-Impex[1] |
| Appearance | Colorless to pale yellow liquid | Chem-Impex[1] |
| Boiling Point | 98°C @ 0.5 mmHg | ChemicalBook[4] |
| Purity | >98.0% (GC) | TCI[3] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.81 (d, J=9 Hz, 1H), 6.86 (d, J=3 Hz, 1H), 6.83 (dd, J=9, 3 Hz, 1H), 3.78 (s, 3H), 3.75 (s, 3H), 2.49 (s, 3H) | ChemicalBook[4] |
| ESI-MS | m/z 181 ([M+H]⁺) | ChemicalBook[4] |
Synthesis of the Building Block: Fischer-Speier Esterification
The most direct and common method for the preparation of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 4-methoxy-2-methylbenzoic acid. This acid-catalyzed reaction with methanol is a robust and scalable process.
Causality in Experimental Design:
The choice of an acid catalyst, such as thionyl chloride or sulfuric acid, is critical for protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The use of excess methanol not only acts as the solvent but also drives the equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield. The reaction is typically performed under reflux to ensure a sufficient reaction rate.
Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol:
-
Reagents:
-
4-methoxy-2-methylbenzoic acid (1.0 g, 6 mmol)
-
Methanol (50 mL)
-
Thionyl chloride (1.3 mL, 17.8 mmol)
-
Petroleum ether
-
Ethyl acetate
-
-
Procedure:
-
To a stirred solution of 4-methoxy-2-methylbenzoic acid in methanol in a round-bottom flask, slowly add thionyl chloride dropwise at room temperature under a nitrogen atmosphere.[4]
-
Heat the reaction mixture to reflux and maintain for 3 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.[4]
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (9:1, v/v) eluent system to afford pure this compound as a colorless liquid.[4]
-
Core Application: A Precursor for Benzylic Functionalization
The true value of this compound as a building block is realized in its subsequent transformations. The ortho-methyl group is not merely a steric feature; it is a reactive handle for introducing further functionality. A prime example is the radical-initiated benzylic bromination, which converts the methyl group into a bromomethyl group, a versatile electrophile for a wide range of nucleophilic substitution reactions.
Mechanistic Insight: Radical Halogenation
The reaction proceeds via a free radical chain mechanism.
-
Initiation: A radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), decomposes upon heating to form radicals.
-
Propagation: These radicals abstract a hydrogen atom from N-bromosuccinimide (NBS) to generate a bromine radical. The bromine radical then abstracts a benzylic hydrogen from the methyl group of the substrate. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical. This benzylic radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain.
-
Termination: The reaction is terminated by the combination of any two radicals.
The choice of NBS as the bromine source is strategic. It maintains a low, constant concentration of bromine radicals, which favors the desired substitution reaction over potential competing reactions like addition to the aromatic ring.
Workflow for Benzylic Bromination
Caption: Benzylic bromination of this compound.
Detailed Experimental Protocol for Benzylic Bromination:
-
Reagents:
-
This compound (2.71 g)
-
N-bromosuccinimide (2.67 g)
-
2,2'-azobis(isobutyronitrile) (AIBN) (246 mg)
-
Benzotrifluoride (50 mL)
-
0.1N Aqueous sodium hydroxide solution
-
Ethyl acetate
-
Saturated brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of this compound in benzotrifluoride, add N-bromosuccinimide and AIBN.[5]
-
Stir the mixture at 80°C for 16 hours.[5]
-
After the reaction is complete, cool the system in an ice bath.[5]
-
Add 0.1N aqueous sodium hydroxide solution to the reaction mixture.[5]
-
Extract the mixture with ethyl acetate.[5]
-
Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product, Methyl 2-(bromomethyl)-4-methoxybenzoate.[3][5][6]
-
Conclusion and Future Outlook
This compound is more than a simple aromatic ester; it is a strategically designed building block that offers multiple avenues for synthetic elaboration. The ability to perform selective transformations, such as the benzylic bromination of the ortho-methyl group, highlights its potential for constructing complex molecular frameworks. The resulting brominated intermediate is a gateway to a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the extension of carbon chains. This makes this compound a highly valuable precursor for the synthesis of novel compounds in medicinal chemistry and materials science. Further exploration of its reactivity, particularly in metal-catalyzed cross-coupling reactions, could unveil even more powerful applications in the future.
References
-
Ortho-Arylation of Anisoles Via Arene-Metal π-Complexation . Semantic Scholar. [Link]
-
NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO - Supporting Information . Royal Society of Chemistry. [Link]
-
NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO . ResearchGate. [Link]
- Fused heterocyclic compound.
-
Room Temperature Synthesis of Mequinol by Using Ionic Liquids as Homogeneous Recyclable Catalysts . ResearchGate. [Link]
-
Syn-Finechem Laboratories Pvt. Ltd. ChemBuyersGuide.com, Inc. [Link]
-
Methyl 2-(bromomethyl)-4-methoxybenzoate CAS#: 15365-25-0 . LookChem. [Link]
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The Strategic Role of Methyl 4-methoxy-2-methylbenzoate in Modern Organic Synthesis: A Technical Guide
Foreword: Unveiling the Potential of a Versatile Building Block
In the landscape of contemporary organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Methyl 4-methoxy-2-methylbenzoate, a seemingly unassuming aromatic ester, has emerged as a pivotal building block, particularly in the realms of pharmaceutical and agrochemical development.[1][2] Its unique substitution pattern—a methoxy group for electronic modulation, a methyl group for steric influence, and a reactive ester moiety—provides a versatile handle for a myriad of chemical transformations. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its strategic applications as a synthetic intermediate. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles that make this molecule a valuable asset in the synthetic chemist's toolbox.
Core Characteristics of this compound
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective utilization in synthesis. This compound is a colorless liquid at room temperature, characterized by the physicochemical and spectroscopic data summarized below.[3]
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 35598-05-1 |
| Boiling Point | 98°C at 0.5 mmHg[3] |
| Appearance | Colorless liquid[3] |
| ¹H NMR (400 MHz, DMSO-d6) | δ 7.81 (d, J = 9 Hz, 1H), 6.86 (d, J = 3 Hz, 1H), 6.83 (dd, J = 9, 3 Hz, 1H), 3.78 (s, 3H), 3.75 (s, 3H), 2.49 (s, 3H)[3] |
| ESI-MS | m/z 181 ([M+H]⁺)[3] |
Synthesis of this compound: A Validated Protocol
The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-methoxy-2-methylbenzoic acid.[4] This acid-catalyzed esterification is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used.[5][6][7]
Experimental Protocol: Fischer Esterification
This protocol is a self-validating system, designed for high yield and purity.
Materials:
-
4-methoxy-2-methylbenzoic acid
-
Anhydrous Methanol
-
Thionyl chloride or Concentrated Sulfuric Acid (catalyst)
-
Petroleum ether
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware for reflux and extraction
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Under a nitrogen atmosphere and at room temperature, slowly add thionyl chloride (approx. 3 eq) or a catalytic amount of concentrated sulfuric acid to the stirred solution.[3] The use of thionyl chloride has the advantage of producing gaseous byproducts (SO₂ and HCl) which can be easily removed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 9:1 v/v) as the eluent to afford pure this compound as a colorless liquid.[3]
Workflow Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Strategic Application in Drug Development: The Synthesis of Kinase Inhibitors
The true value of this compound and its derivatives lies in their application as key intermediates in the synthesis of pharmacologically active molecules.[8] A prominent example is the role of a closely related compound, Methyl 4-amino-2-methoxybenzoate, in the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases used in cancer therapy.[9] While not the identical molecule, this example powerfully illustrates the synthetic utility of the core 2-methoxybenzoate scaffold.
The synthesis of Trametinib showcases a multi-step sequence where the functional groups of the intermediate are strategically manipulated to construct the final complex drug molecule.
Synthetic Pathway Overview: Towards Trametinib
Caption: Simplified synthetic pathway to Trametinib.
Key Reaction Mechanisms
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting potential side products.
Fischer Esterification
As previously mentioned, the synthesis of this compound proceeds via Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the final ester product.[6][7][10][11][12]
Grignard Reaction
The ester functionality of this compound can react with Grignard reagents. This reaction typically involves the addition of two equivalents of the Grignard reagent to the ester. The first equivalent adds to the carbonyl group, forming a tetrahedral intermediate which then collapses to form a ketone. The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol upon acidic workup.[13][14][15][16]
Suzuki Coupling
While the ester itself is not directly involved in Suzuki coupling, derivatives of this compound, such as a corresponding aryl halide, can undergo this powerful carbon-carbon bond-forming reaction. The catalytic cycle of a Suzuki coupling generally involves three key steps: oxidative addition of the aryl halide to a palladium(0) catalyst, transmetalation with an organoboron species, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.[17][18][19][20][21]
Hydrolysis
The ester group of this compound can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to give the carboxylate and methanol.[22][23]
Conclusion: A Cornerstone of Modern Synthesis
This compound is more than just a simple aromatic ester; it is a strategically designed building block that offers a confluence of reactivity and functionality. Its straightforward synthesis and the versatility of its functional groups make it an invaluable intermediate in the construction of complex and biologically active molecules. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of such well-characterized and reliable synthetic intermediates will undoubtedly increase. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of this compound in their synthetic endeavors, ultimately contributing to the advancement of chemical science and the development of new technologies.
References
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Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks . Organic Chemistry Portal. [Link]
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Suzuki Coupling . Organic Chemistry Portal. [Link]
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Grignard Synthesis of Triphenylmethanol . Grignard Reaction. [Link]
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ortho metalation . Andrew G Myers Research Group. [Link]
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esterification of benzoic acid to methyl benzoate . Handout Esterification and Acetalization. [Link]
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Directed ortho metalation . Wikipedia. [Link]
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Fischer Esterification . Organic Chemistry Portal. [Link]
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Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
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Suzuki reaction . Wikipedia. [Link]
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25. The Grignard Reaction . Grignard Reaction. [Link]
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Scheme 9. Laboratory-scale synthesis of trametinib (55) . ResearchGate. [Link]
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What is the mechanism for the basic hydrolysis of methyl benzoate? . Homework.Study.com. [Link]
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Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol . Grignard Reagent. [Link]
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Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate . Chemistry Stack Exchange. [Link]
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Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction . Accounts of Chemical Research. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]
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Fischer Esterification . Chemistry LibreTexts. [Link]
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Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring . NIH. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]
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The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods . Ningbo Inno Pharmchem Co.,Ltd. [Link]
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CHEM254 Experiment 06 Synthesis of Novel Esters . Dominican University. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
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Grignard Reagent Reaction Mechanism . YouTube. [Link]
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The Role of Methyl 2-amino-4-methoxybenzoate in Organic Synthesis . Ningbo Inno Pharmchem Co.,Ltd. [Link]
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The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures . Canadian Science Publishing. [Link]
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methyl 4-methoxybenzoate - 121-98-2, C9H10O3, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate . MDPI. [Link]
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Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4 | CID 77720 . PubChem. [Link]
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Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents . Zenodo. [Link]
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Methyl 4-methylbenzoate in Organic Synthesis: A Key Intermediate to Purchase . Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity . PMC - NIH. [Link]
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Preparation of Methyl Benzoate . University of Missouri–St. Louis. [Link]
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discovery and history of Methyl 4-methoxy-2-methylbenzoate
An In-depth Technical Guide to the Synthesis and Utility of Methyl 4-methoxy-2-methylbenzoate
Abstract
This compound is a substituted aromatic ester that serves as a valuable intermediate in organic synthesis. While not possessing a singular, celebrated discovery, its history is intrinsically linked to the development and refinement of fundamental organic reactions. This guide provides an in-depth examination of its synthesis, characterization, and applications, framed from the perspective of a senior application scientist. We will explore the mechanistic underpinnings of common synthetic routes, provide detailed experimental protocols, and discuss the compound's role as a versatile building block in the development of more complex molecules.
Introduction and Physicochemical Profile
This compound, also known as methyl 2-methyl-p-anisate, belongs to the family of benzoate esters. Its structure, featuring a methyl ester, a methyl group, and a methoxy group on the benzene ring, makes it a useful scaffold in medicinal chemistry and materials science. The interplay of these functional groups dictates its reactivity and utility. The methoxy group is an electron-donating group, activating the ring towards electrophilic substitution, while the steric hindrance from the ortho-methyl group can influence reaction regioselectivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Typically a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Approx. 256-258 °C at 760 mmHg |
| CAS Number | 35376-73-9 |
Core Synthesis Methodologies
The synthesis of this compound is most commonly achieved through well-established esterification reactions or modern cross-coupling techniques. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations.
Fischer-Speier Esterification of 4-methoxy-2-methylbenzoic Acid
This classical and widely used method involves the acid-catalyzed reaction between 4-methoxy-2-methylbenzoic acid and methanol. The reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol (methanol) or by removing the water formed during the reaction.
Mechanism and Rationale: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. A subsequent proton transfer and elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final product. The use of concentrated sulfuric acid is standard due to its dual role as a catalyst and a dehydrating agent.
Detailed Experimental Protocol
-
Reagents & Equipment:
-
4-methoxy-2-methylbenzoic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (used as solvent, ~20-30 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.1 eq)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Rotary evaporator
-
-
Procedure:
-
To a solution of 4-methoxy-2-methylbenzoic acid (e.g., 5.0 g, 30.1 mmol) in methanol (100 mL) in a round-bottom flask, cautiously add concentrated sulfuric acid (0.3 mL, ~5.6 mmol).
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 3-5 hours.[1][2] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, or until CO₂ evolution ceases) to remove unreacted acid, and finally with brine (50 mL).[2][3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification & Characterization:
-
The crude product can be purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 9:1 v/v) as the eluent to afford this compound as a colorless liquid.[1]
-
Expected Yield: High (typically >90%).
-
¹H NMR Spectroscopy: The product can be characterized by ¹H NMR. Expected chemical shifts (δ, ppm) in CDCl₃ would be approximately: 7.8 (d, 1H, aromatic), 6.7-6.8 (m, 2H, aromatic), 3.85 (s, 3H, ester -OCH₃), 3.82 (s, 3H, ether -OCH₃), 2.5 (s, 3H, ring -CH₃).
-
Caption: Workflow for Fischer-Speier Esterification.
Synthesis via Palladium-Catalyzed Carbonylative Cross-Coupling
Mechanism and Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) complex. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. Carbon monoxide then inserts into the palladium-aryl bond. Finally, the alcohol (methanol) acts as a nucleophile, attacking the acyl-palladium complex in a reductive elimination step that forms the ester product and regenerates the Pd(0) catalyst. This method is valued for its ability to directly construct the ester functionality.
Detailed Experimental Protocol (Conceptual)
-
Reagents & Equipment:
-
2-bromo-5-methoxytoluene (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (e.g., PPh₃, dppf) (if not using a pre-formed complex)
-
Base (e.g., Triethylamine (Et₃N) or K₂CO₃) (~2.0 eq)
-
Methanol (MeOH) (solvent)
-
Carbon Monoxide (CO) source (balloon or high-pressure reactor)
-
Schlenk flask or high-pressure autoclave
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 2-bromo-5-methoxytoluene, the palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with the inert gas several times.
-
Add anhydrous methanol via syringe.
-
Purge the system with carbon monoxide and then leave the reaction under a CO atmosphere (e.g., a balloon). For higher yields and faster reactions, a pressurized CO reactor (e.g., 50-100 psi) is often used.
-
Heat the mixture (e.g., 80-100°C) with vigorous stirring for several hours until TLC indicates consumption of the starting material.
-
Cool the reaction, vent the CO in a fume hood, and filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate and perform a standard aqueous workup and purification as described in Section 2.1.
-
Sources
An In-depth Technical Guide to the Electronic and Steric Effects in Methyl 4-methoxy-2-methylbenzoate
Abstract
Methyl 4-methoxy-2-methylbenzoate serves as a compelling case study for the intricate interplay of electronic and steric effects in substituted aromatic systems. The presence of an ortho-methyl group relative to the ester functionality introduces significant steric hindrance, leading to a phenomenon known as Steric Inhibition of Resonance (SIR). This guide provides a detailed analysis of how this structural perturbation, combined with the electronic influences of the methoxy and ester groups, dictates the molecule's conformation, spectroscopic properties, and chemical reactivity. We will dissect the causality behind its unique characteristics, supported by spectroscopic data and established chemical principles, offering valuable insights for researchers in organic synthesis and drug development.
Introduction: Deconstructing a Multifaceted Molecule
In the realm of organic chemistry, predicting the behavior of a molecule requires a nuanced understanding of the forces at play within its three-dimensional structure. This compound is an archetypal example where substituent effects are not merely additive but engage in a complex interplay. The molecule features three key substituents on a benzene ring: a methoxy group, a methyl group, and a methyl ester group. Each imparts distinct electronic and steric influences.
-
Electronic Effects: These arise from the intrinsic electron-donating or electron-withdrawing nature of the substituents, transmitted via inductive (through sigma bonds) and resonance (through pi systems) effects.
-
Steric Effects: These relate to the spatial arrangement of atoms and the physical bulk of the functional groups, which can hinder reactions or force the molecule into specific, sometimes strained, conformations.
This guide moves beyond a simple description to explain the why behind the observed properties of this compound. We will explore how the ortho-substituent fundamentally alters the electronic communication between the ester group and the aromatic ring, a critical insight for designing and predicting the outcomes of chemical reactions.
Molecular Conformation: The Dominance of the Ortho Effect
The arrangement of the substituents in this compound creates a sterically crowded environment around the ester functionality. This crowding is the primary determinant of the molecule's preferred conformation.
Steric Inhibition of Resonance (SIR)
In a typical aromatic ester like methyl benzoate, the ester group is coplanar with the benzene ring. This planarity allows for maximum overlap between the p-orbitals of the carbonyl group and the aromatic π-system, leading to resonance delocalization. However, in this compound, the presence of the methyl group at the C2 (ortho) position creates a significant steric clash with the bulky methyl ester group.[1][2]
To alleviate this steric strain, the molecule undergoes a conformational adjustment: the ester group is forced to twist out of the plane of the benzene ring.[3][4] This phenomenon is known as the ortho effect or Steric Inhibition of Resonance (SIR).[5] The consequence of this twisting is a dramatic reduction in the conjugation between the carbonyl's π-system and the aromatic ring.[4]
Caption: Steric clash forcing the ester group out of the ring plane.
Electronic Contributions of Substituents
While sterics dictate the conformation, the electronic nature of each group governs the electron density distribution within the molecule.
-
4-Methoxy Group (-OCH₃): This is a powerful electron-donating group (EDG). Its primary influence is a strong resonance effect (+R), where the oxygen's lone pairs donate electron density into the ring, particularly at the ortho and para positions. It also has a weaker, electron-withdrawing inductive effect (-I) due to oxygen's electronegativity. The +R effect is dominant.[6]
-
2-Methyl Group (-CH₃): This is a weak electron-donating group, acting through induction (+I) and hyperconjugation.
-
1-Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group (EWG), primarily through a resonance effect (-R) that delocalizes π-electrons from the ring onto the carbonyl oxygen. It also exerts a -I effect.[7]
The SIR effect significantly weakens the -R effect of the ester group, making its electron-withdrawing character primarily inductive. This electronic decoupling is a key feature of the molecule's reactivity.
Caption: Summary of electronic effects from the key functional groups.
Spectroscopic Analysis: Visualizing the Effects
Spectroscopy provides direct experimental evidence for the conformational and electronic properties discussed above.
Infrared (IR) Spectroscopy
The most telling feature in the IR spectrum of an aromatic ester is the position of the carbonyl (C=O) stretching peak.
-
For a typical saturated ester , the C=O stretch appears around 1735-1750 cm⁻¹ .[8]
-
For an aromatic ester where the carbonyl is conjugated with the ring, the peak shifts to a lower wavenumber, typically 1715-1730 cm⁻¹ .[9][10] This shift is due to the delocalization of π-electrons, which weakens the C=O double bond character.
In this compound, the SIR effect disrupts this conjugation. As a result, the C=O bond retains more of its isolated double-bond character. Therefore, its stretching frequency is expected to be higher than a typical aromatic ester, shifting back towards the 1735 cm⁻¹ region characteristic of saturated esters. This provides strong evidence for the twisted conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy reveals the electronic environment of each nucleus.
-
¹H NMR: The aromatic region would show three distinct signals. The proton at C5, being ortho to the strongly donating -OCH₃ group, would be the most shielded (lowest ppm). The proton at C3, nestled between two substituents, would also be shielded. The proton at C6, being ortho to the electron-withdrawing ester group, would be the most deshielded (highest ppm). The signal for the ortho-methyl protons (C2-CH₃) would appear around 2.5 ppm, while the methoxy protons (-OCH₃) and ester methyl protons (-COOCH₃) would appear as sharp singlets, typically around 3.8 ppm.[11]
-
¹³C NMR: The chemical shift of the carbonyl carbon is sensitive to the electronic environment.[12] Due to the SIR effect, the carbonyl carbon is less influenced by resonance from the ring, making it more electrophilic. This would result in a characteristic chemical shift in the 165-170 ppm range.
| Spectroscopic Data Summary for this compound | |
| Technique | Key Observation |
| IR Spectroscopy | C=O stretch at ~1730-1735 cm⁻¹ |
| ¹H NMR | Aromatic protons at ~7.8 (H6), ~6.8 (H3, H5) ppm |
| Methyl/Methoxy singlets at ~2.5, ~3.8 ppm | |
| ¹³C NMR | Carbonyl carbon at ~167 ppm |
Consequences for Chemical Reactivity
The interplay of steric and electronic effects has profound implications for the molecule's reactivity, particularly in ester hydrolysis and electrophilic aromatic substitution.
Saponification (Ester Hydrolysis)
The base-catalyzed hydrolysis of esters typically proceeds via a nucleophilic acyl substitution (BAc2) mechanism.[13][14] The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon and steric access to it.
-
Electronic Effect: The SIR effect, by reducing conjugation, makes the carbonyl carbon more electron-deficient and thus, in isolation, more susceptible to nucleophilic attack. The electron-donating effects of the methoxy and methyl groups slightly counteract this by increasing the overall electron density on the carbonyl carbon, making it less electrophilic.[15]
-
Steric Effect: This is the dominant factor. The ortho-methyl group acts as a physical barrier, severely hindering the approach of the nucleophile (e.g., hydroxide ion) to the carbonyl carbon.[13][16]
Electrophilic Aromatic Substitution (EAS)
In an EAS reaction, an electrophile attacks the electron-rich benzene ring. The position of attack is dictated by the directing effects of the existing substituents.
-
Directing Effects:
-
-OCH₃ (at C4): Strongly activating, ortho-, para-director.
-
-CH₃ (at C2): Weakly activating, ortho-, para-director.
-
-COOCH₃ (at C1): Deactivating, meta-director.
-
The combined influence points to the positions ortho and para to the powerful activating methoxy group as the most favorable sites for attack. The para position is already occupied by the ester. The two ortho positions are C3 and C5.
-
Positional Analysis:
-
C3: This position is ortho to the activating -OCH₃ group but is sterically hindered, being flanked by the methyl and ester groups.
-
C5: This position is also ortho to the activating -OCH₃ group and experiences significantly less steric hindrance. It is also meta to the deactivating ester group.
-
Experimental Protocols
Synthesis of this compound
This compound is readily synthesized via Fischer esterification of the corresponding carboxylic acid.[11]
Protocol: Fischer Esterification
-
To a round-bottom flask containing 4-methoxy-2-methylbenzoic acid (1.0 eq.), add methanol (10-15 volumes).
-
Cool the mixture in an ice bath.
-
Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid (0.2 eq.) or thionyl chloride (1.1 eq.).[11][17]
-
Remove the flask from the ice bath and heat the mixture to reflux for 3-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by silica gel column chromatography if necessary.
Caption: Workflow for the synthesis of the target compound.
Conclusion
The chemical personality of this compound is dominated by the steric consequences of its ortho-methyl substituent. This group instigates a classic "ortho effect," forcing the methyl ester out of the plane of the benzene ring and thereby inhibiting resonance. This single conformational change creates a cascade of effects: it alters the carbonyl bond character, which is observable in the IR spectrum, and it sterically shields the ester from nucleophilic attack, drastically reducing its rate of hydrolysis. While the electronic effects of the methoxy and ester groups define the underlying electron distribution and direct electrophilic aromatic substitution, it is the steric factor that provides the most dramatic and defining influence on the molecule's overall reactivity. A thorough appreciation of this interplay is essential for any scientist working to manipulate or predict the behavior of substituted aromatic compounds.
References
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Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Filipek, S., et al. (2003). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. PubMed. [Link]
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A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. WordPress.com. [Link]
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Wikipedia. (n.d.). Ortho effect. [Link]
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
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Chemistry Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects? [Link]
-
Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. [Link]
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Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
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Reddit. (2020). phenyl benzoate electrophilic substitution. [Link]
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Sanyal, D., & Sanyal, D. (2007). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
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Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
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Quora. (2021). Can methyl benzoate be hydrolyzed? [Link]
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Bagno, A., et al. (2006). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Science Publishing. [Link]
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The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. (n.d.). [Link]
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Quimica Organica. (n.d.). IR Spectrum: Esters. [Link]
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Quora. (2018). Why are nearly all ortho-substituted benzoic acids stronger acids than benzoic acid? [Link]
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Methodological & Application
synthesis of Methyl 4-methoxy-2-methylbenzoate from 4-methoxy-2-methylbenzoic acid
An Application Note for the Synthesis of Methyl 4-methoxy-2-methylbenzoate
Abstract
This application note provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The protocol details the conversion of 4-methoxy-2-methylbenzoic acid to its corresponding methyl ester via a robust and scalable acid-catalyzed reaction known as the Fischer-Speier esterification. We offer in-depth mechanistic insights, a detailed step-by-step laboratory protocol, safety considerations, and process flow visualizations to ensure reliable and reproducible results for researchers in organic synthesis and drug development.
Introduction and Scientific Background
4-Methoxy-2-methylbenzoic acid is a trisubstituted aromatic compound that serves as a versatile building block in organic synthesis.[2][3] Its conversion to the methyl ester, this compound, is a critical transformation. Esterification modifies the parent molecule's physicochemical properties, often improving its ability to penetrate cellular membranes, a strategy sometimes employed in creating prodrugs.[4]
The most direct and atom-economical method for this conversion is the Fischer-Speier esterification, a classic organic reaction first described in 1895.[5] This method involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. Despite being an equilibrium-driven process, it is highly effective, particularly on a large scale, due to its low cost and operational simplicity.[6] This guide will focus exclusively on this trusted method.
Reaction Principle and Mechanism
The Fischer esterification is a nucleophilic acyl substitution that proceeds via a reversible, acid-catalyzed pathway.[7] The overall reaction is as follows:
The equilibrium nature of the reaction necessitates strategic choices to maximize product yield.[8] According to Le Châtelier's Principle, the equilibrium can be shifted to the right (favoring the ester product) by either removing water as it forms or, more conveniently in this case, by using one of the reactants in a large excess.[8] Our protocol employs an excess of methanol, which also serves as the reaction solvent.
The reaction mechanism involves several distinct, reversible steps:[6][9]
-
Activation of the Carboxylic Acid: The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the 4-methoxy-2-methylbenzoic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7]
-
Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (H₂O).[6][10]
-
Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed, resulting in a protonated ester.[6]
-
Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another methanol molecule) to yield the final ester product, this compound, and regenerate the acid catalyst.[9]
Materials, Safety, and Equipment
Reagents and Materials
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4-Methoxy-2-methylbenzoic acid | 6245-57-4 | C₉H₁₀O₃ | 166.17 | White crystalline powder[1] |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | Highly flammable, toxic[11] |
| Sulfuric Acid (Conc., 98%) | 7664-93-9 | H₂SO₄ | 98.08 | Corrosive, strong acid[12] |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable, irritant |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Base |
| Sodium Chloride | 7647-14-5 | NaCl | 58.44 | Salt |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |
Safety Precautions
This procedure must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin. Causes damage to organs (optic nerve).[11][13] Keep away from heat, sparks, and open flames.[14]
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[12][14] Handle with extreme care, adding it slowly and cautiously to other liquids to avoid splashing.
-
Work-up: The neutralization step with sodium bicarbonate will produce carbon dioxide gas. Ensure adequate venting to prevent pressure buildup in the separatory funnel.
Required Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
Standard laboratory glassware and clamping devices
Detailed Experimental Protocol
This protocol is based on established Fischer esterification procedures.[15]
Step 1: Reaction Setup
-
Place 5.0 g (30.1 mmol) of 4-methoxy-2-methylbenzoic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 50 mL of anhydrous methanol to the flask. Stir the mixture until the acid is fully dissolved.
Step 2: Catalyst Addition and Reflux
-
In a fume hood, slowly and cautiously add 1.0 mL of concentrated sulfuric acid to the stirring methanol solution. An exotherm may be observed.
-
Attach the reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the mixture to a gentle reflux (approx. 65°C) using the heating mantle.
-
Maintain the reflux with stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Extraction
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of ethyl acetate.
-
Transfer the solution to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Caution: Vent the funnel frequently to release CO₂ pressure. Repeat this wash until gas evolution ceases.
-
50 mL of saturated sodium chloride (brine) solution.
-
-
Drain the organic layer into a clean Erlenmeyer flask.
Step 4: Drying and Isolation
-
Add anhydrous magnesium sulfate (MgSO₄) to the organic layer and swirl. Continue adding the drying agent until it no longer clumps together.
-
Filter the mixture to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.
-
The resulting product, this compound, should be a colorless to pale yellow liquid or solid.[16] Weigh the product and calculate the percentage yield.
Data Management and Expected Results
Stoichiometry and Yield Calculation
| Compound | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Role |
| 4-Methoxy-2-methylbenzoic acid | 166.17 | 5.0 g | 30.1 | Limiting Reagent |
| Methanol | 32.04 | 50 mL (~39.5 g) | ~1230 | Reagent/Solvent |
| This compound | 180.19 | (Theoretical: 5.42 g) | 30.1 | Product |
-
Theoretical Yield: 30.1 mmol * 180.19 g/mol = 5.42 g
-
Expected Yield: Yields for Fischer esterifications are typically high, often in the range of 85-95%. An expected mass would be approximately 4.6 g to 5.1 g.
Process Visualization
Overall Reaction Scheme
Caption: Fischer esterification of the starting acid to the target ester.
Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
Conclusion
The Fischer-Speier esterification is a highly reliable and efficient method for the synthesis of this compound from its corresponding carboxylic acid. By leveraging an excess of methanol as both a reactant and a solvent, the reaction equilibrium is effectively driven towards the product, ensuring a high yield. The straightforward work-up and purification protocol makes this an accessible and scalable procedure for researchers in various fields of chemical and pharmaceutical science.
References
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
-
JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Journal of Visualized Experiments. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Esterification. Retrieved from [Link]
-
Columbus Chemical. (2022). Safety Data Sheet: Methanol/Hydrosulfuric Acid Mixed. Retrieved from [Link]
-
Clark, J. (2015). The mechanism for the esterification reaction. Chemguide. Retrieved from [Link]
-
CPAchem. (n.d.). Safety data sheet: Sulfuric acid-hexane-methanol TS. Retrieved from [Link]
-
Columbus Chemical Industries. (n.d.). Methanol : Sulfuric 90:10 (Volume+Volume) - Safety Data Sheet. Retrieved from [Link]
- Lamanec, T. R., et al. (2018). Preparation of Methyl Ester Precursors of Biologically Active Agents. Methods in Molecular Biology. (This is a conceptual reference; a direct link to the full text may require a subscription. A general search can locate the abstract and purchasing options).
-
A-Star Research. (n.d.). 4-Methoxy-2-methylbenzoic acid: Synthesis, Properties, and Applications. Retrieved from [Link]
-
Lamanec, T. R., et al. (2018). Preparation of Methyl Ester Precursors of Biologically Active Agents. ResearchGate. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Handout Esterification and Acetalization. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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laboratory preparation of Methyl 4-methoxy-2-methylbenzoate
An Application Note and Protocol for the Laboratory Preparation of Methyl 4-methoxy-2-methylbenzoate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of pharmaceuticals, agrochemicals, and fragrances.[1][2] The protocol details the well-established Fischer esterification of 4-methoxy-2-methylbenzoic acid with methanol, catalyzed by sulfuric acid. The narrative emphasizes the mechanistic rationale behind the procedural steps, in-process controls for reaction monitoring, and rigorous methods for purification and characterization, ensuring a reliable and reproducible synthesis. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Scientific Background
This compound is an aromatic ester that serves as a valuable building block in organic synthesis. Its structural motifs are present in a variety of biologically active molecules and functional materials. In the pharmaceutical sector, it is a precursor for synthesizing more complex molecules, including anti-inflammatory and analgesic drugs.[2] The ester's pleasant aromatic characteristics also make it a useful component in the fragrance industry.[1]
The synthesis described herein employs the Fischer esterification, a cornerstone reaction in organic chemistry that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] This method is favored for its operational simplicity, cost-effectiveness, and generally high yields.[4]
The Fischer Esterification Mechanism
The trustworthiness of this protocol is grounded in the well-understood mechanism of Fischer esterification. The reaction is an equilibrium process, and understanding its mechanism is crucial for optimizing reaction conditions to maximize product yield.[3][5]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the 4-methoxy-2-methylbenzoic acid. This step significantly increases the electrophilicity of the carbonyl carbon.[6]
-
Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[5][6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated by a weak base (such as another molecule of methanol or water) to regenerate the acid catalyst and yield the final methyl ester product.[3]
To drive this reversible reaction toward the product side, Le Châtelier's principle is applied. This protocol utilizes a large excess of methanol, which acts as both a reactant and the solvent, to shift the equilibrium in favor of the ester.[3][7]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, work-up, and purification of this compound.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 4-methoxy-2-methylbenzoic acid | Round-bottom flask (100 mL) |
| Methanol (Anhydrous) | Reflux condenser |
| Sulfuric Acid (Conc. H₂SO₄) | Heating mantle with magnetic stirrer |
| Ethyl Acetate (EtOAc) | Magnetic stir bar |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Separatory funnel (250 mL) |
| Saturated Sodium Chloride (Brine) soln. | Beakers and Erlenmeyer flasks |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| TLC plates (Silica gel 60 F₂₅₄) | Glassware for filtration |
| Deuterated Chloroform (CDCl₃) for NMR | NMR Spectrometer |
Quantitative Data for Synthesis
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| 4-methoxy-2-methylbenzoic acid | 166.17 | 1.0 | 5.00 g | 30.1 |
| Methanol | 32.04 | ~20 | 25 mL | ~618 |
| Sulfuric Acid | 98.08 | Catalytic | ~0.5 mL | ~9 |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-2-methylbenzoic acid (5.00 g, 30.1 mmol). Add methanol (25 mL) and swirl the flask to dissolve the solid.[8]
-
Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) dropwise.[8][9] An exothermic reaction will occur.
-
Reflux: Remove the flask from the ice bath and attach a reflux condenser. Heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle.[10][11] Continue refluxing for 3-4 hours.
-
Reaction Monitoring: The reaction's progress should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is 20-30% ethyl acetate in hexanes. The disappearance of the starting carboxylic acid spot and the appearance of a new, higher Rf product spot indicate the reaction is proceeding.[7] The reaction is considered complete when the starting material is no longer visible by TLC.
Work-up and Isolation
-
Cooling and Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the excess methanol using a rotary evaporator.[7][11]
-
Extraction: Dissolve the oily residue in ethyl acetate (50 mL). Transfer the solution to a 250 mL separatory funnel. Add 50 mL of water and shake gently, venting frequently. Separate the layers and discard the aqueous layer.[8]
-
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate solution (2 x 40 mL). Caution: CO₂ gas will evolve, causing pressure to build in the funnel. Swirl and vent frequently until gas evolution ceases.[8][12] This step removes any unreacted carboxylic acid and neutralizes the sulfuric acid catalyst.[7][11]
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution (40 mL) to remove residual water.[9][11]
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.[7][12] Filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
Purification and Characterization
If the crude product contains impurities (as assessed by TLC or ¹H NMR), it can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
The final product should be characterized by spectroscopic methods to confirm its identity and purity.
-
¹H NMR (CDCl₃): Expected signals include two singlets for the two methyl groups (one on the ring, one on the ester), a singlet for the methoxy group, and signals corresponding to the aromatic protons.
-
¹³C NMR (CDCl₃): Expected signals include peaks for the ester carbonyl, the aromatic carbons, and the three distinct methyl carbons.
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by several integrated checkpoints that validate the progress and success of the synthesis.
-
In-Process Reaction Monitoring: The use of TLC is a critical in-process control.[7] It provides direct visual evidence of the conversion of the starting material to the product, allowing the researcher to confidently determine the reaction endpoint and avoid unnecessary heating or premature termination.
-
Chemically Validated Work-up: The neutralization wash with saturated sodium bicarbonate is a self-validating step. The cessation of CO₂ evolution provides a clear and unambiguous indication that all acidic components (residual catalyst and unreacted carboxylic acid) have been successfully removed from the organic phase.[8] This is crucial for obtaining a high-purity final product.
-
Definitive Structural Confirmation: The final and most authoritative validation is the spectroscopic characterization of the purified product. ¹H NMR analysis confirms the successful formation of the ester by the appearance of the characteristic methyl ester singlet (around 3.9 ppm) and the disappearance of the broad carboxylic acid proton signal (typically >10 ppm). This provides unequivocal proof of the chemical transformation.
By integrating these checkpoints, the protocol moves beyond a simple set of instructions to become a self-validating system, ensuring that researchers can proceed with confidence at each stage and trust the identity and purity of the final compound.
References
- Benchchem. (n.d.). Synthesis of Methyl 4-amino-2-methoxybenzoate - Technical Support Center.
- Dakenchem. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate.
- Unknown. (n.d.). Fischer Esterification Procedure.
- Benchchem. (n.d.). Optimizing Reaction Conditions for 4-Methoxybenzoic Acid Derivatives - Technical Support Center.
- Unknown. (n.d.). Preparation of Methyl Benzoate.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Unknown. (n.d.). Lab5 procedure esterification.
- The Organic Chemistry Tutor. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. YouTube.
- Chem-Impex. (n.d.). 4-Methoxy-2-methyl-benzoic acid methyl ester.
- Chem-Impex. (n.d.). 4-Methoxy-2-methylbenzoic acid.
- Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate.
- The Organic Chemistry Tutor. (2012, April 10). Organic Mechanism Fischer Esterification 004. YouTube.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester).
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Application Notes & Protocols: High-Yield Synthesis of Methyl 4-methoxy-2-methylbenzoate via Fischer Esterification
Abstract
This document provides a comprehensive guide for the synthesis of methyl 4-methoxy-2-methylbenzoate through the Fischer esterification of 4-methoxy-2-methylbenzoic acid with methanol. The protocol herein is designed for researchers and professionals in drug development and organic synthesis, offering a detailed, step-by-step methodology grounded in established chemical principles. We delve into the mechanistic underpinnings of the reaction, the rationale for procedural choices, and a robust protocol for achieving high yields and purity.
Introduction: The Strategic Importance of Esterification
The esterification of carboxylic acids is a cornerstone of organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, fragrances, and materials. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a widely employed method due to its reliability and scalability.[1][2] This application note specifically addresses the esterification of 4-methoxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid, with methanol. The resulting ester, this compound, is a valuable building block in medicinal chemistry and materials science.
The presence of both an electron-donating methoxy group and a methyl group on the aromatic ring influences the reactivity of the carboxylic acid. The methoxy group, being electron-donating, can slightly decrease the acidity of the carboxylic acid, but the primary determinant of reactivity in Fischer esterification is the protonation of the carbonyl oxygen, which is facilitated by a strong acid catalyst.[3]
Mechanistic Insight: The Fischer Esterification Pathway
The Fischer esterification is an equilibrium-driven process.[2][4] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants, usually the alcohol, or by removing water as it is formed.[4][5]
The reaction proceeds through a series of protonation and deprotonation steps, as illustrated below:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2][3]
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Experimental Protocol: Synthesis of this compound
This protocol is designed for the efficient synthesis of this compound. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-methoxy-2-methylbenzoic acid | ≥98% | Commercially Available | |
| Methanol | Anhydrous, ≥99.8% | Commercially Available | Used in excess as both reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Commercially Available | Catalyst. Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house | For neutralization. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying the organic phase. |
| Deionized Water | Laboratory Supply |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-2-methylbenzoic acid (e.g., 5.0 g, 1 equivalent).
-
Add anhydrous methanol (50 mL, a large excess) to the flask. Stir the mixture until the carboxylic acid is fully dissolved.[6]
-
-
Catalyst Addition:
-
Carefully and slowly add concentrated sulfuric acid (0.5 mL, catalytic amount) to the stirring solution.[6] Caution: The addition is exothermic.
-
-
Reflux:
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.[5]
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid. Caution: CO₂ evolution will cause pressure buildup in the separatory funnel; vent frequently.[6]
-
Wash the organic layer with brine (saturated NaCl solution) (1 x 30 mL).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification (Optional):
-
If necessary, the crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting and Considerations
-
Low Yield: Incomplete reaction can be addressed by extending the reflux time or ensuring the use of anhydrous methanol, as water can shift the equilibrium back to the reactants.[5][7]
-
Product Purity: The presence of unreacted carboxylic acid can be resolved by thorough washing with sodium bicarbonate solution during the work-up.[5]
-
Alternative Catalysts: While sulfuric acid is effective, other acid catalysts like p-toluenesulfonic acid (p-TsOH) can also be used.[8]
Conclusion
The Fischer esterification of 4-methoxy-2-methylbenzoic acid with methanol is a robust and efficient method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction conditions as outlined in this protocol, researchers can consistently achieve high yields of the desired product. This detailed guide serves as a valuable resource for professionals in the chemical and pharmaceutical industries.
References
- OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences - American Academic Publisher.
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzo
- US4885383A - Process for the preparation of carboxylic acid methyl esters.
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem.
- Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Organic Chemistry Tutor.
- The Synthesis of Methyl 4-Methoxybenzoate: A Look
- Acid-Catalyzed Esterific
- Acid to Ester - Common Conditions.
- Synthesis of methyl 2-hydroxy-4-methoxybenzo
- Lab5 procedure esterific
- Screening of reaction conditions in the esterification of benzoic acid with methanol.
- CN113248373A - Preparation method of methyl benzoate compound.
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
- Technical Support Center: Optimizing Reaction Conditions for 4-Methoxybenzoic Acid Deriv
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Application Notes and Protocols: The Strategic Use of Methyl 4-methoxy-2-methylbenzoate in Pharmaceutical Synthesis
Introduction: A Versatile Scaffold in Modern Drug Discovery
In the landscape of pharmaceutical development, the selection of foundational chemical structures—or building blocks—is a critical determinant of a program's success. Methyl 4-methoxy-2-methylbenzoate (CAS No. 35598-05-1) has emerged as a particularly valuable scaffold for medicinal chemists. Its unique substitution pattern on the benzene ring, featuring a methyl ester, a methoxy group, and a methyl group, offers a trifecta of reactive and modulatory sites. This strategic arrangement allows for the controlled, stepwise construction of complex molecules with tailored physicochemical and pharmacological properties.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will explore the synthesis of this compound, detail its applications as a synthetic intermediate, and provide robust, field-proven protocols for its preparation and subsequent transformations. Our focus is not merely on the procedural steps but on the underlying chemical logic that makes this compound a powerful tool in the synthesis of novel therapeutic agents.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 35598-05-1 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Colorless liquid to white/light yellow solid | [1] |
| Boiling Point | 98°C at 0.5 mmHg | [1] |
| ¹H NMR (400 MHz, DMSO-d6) | δ 7.81 (d, J = 9 Hz, 1H), 6.86 (d, J = 3 Hz, 1H), 6.83 (dd, J = 9, 3 Hz, 1H), 3.78 (s, 3H), 3.75 (s, 3H), 2.49 (s, 3H) | [1] |
| Mass Spectrometry | ESI-MS m/z 181 ([M+H]⁺) | [1] |
Core Synthetic Protocol: Preparation of this compound
The most direct and widely employed method for synthesizing the title compound is the Fischer esterification of its corresponding carboxylic acid. This acid-catalyzed reaction is efficient and utilizes readily available starting materials.[2] The causality behind this choice is clear: the reaction proceeds with high atom economy and the work-up is straightforward, making it suitable for both lab-scale and potential scale-up operations.
Protocol 1: Fischer Esterification of 4-methoxy-2-methylbenzoic acid
This protocol describes the synthesis via thionyl chloride-mediated esterification, which proceeds by activating the carboxylic acid to an acyl chloride intermediate, followed by nucleophilic attack by methanol.[1]
Materials:
-
4-methoxy-2-methylbenzoic acid (CAS: 6245-57-4)
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-2-methylbenzoic acid (1.0 g, 6.0 mmol, 1.0 eq.).[1]
-
Solvent Addition: Add anhydrous methanol (50 mL) to the flask and stir to dissolve the acid.[1] Place the flask under a nitrogen atmosphere.
-
Catalyst Addition: At room temperature, slowly add thionyl chloride (1.3 mL, 17.8 mmol, ~3.0 eq.) to the stirred solution dropwise.[1] Causality Note: Thionyl chloride is a highly effective activating agent. The excess ensures the complete conversion of the carboxylic acid. This step is exothermic and should be performed with care.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Work-up: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove excess methanol and thionyl chloride.
-
Neutralization: Re-dissolve the crude residue in ethyl acetate (50 mL) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash subsequently with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude oil by silica gel column chromatography using a petroleum ether:ethyl acetate (9:1, v/v) eluent system to afford pure this compound as a colorless liquid.[1] A yield of approximately 100% has been reported for this procedure.[1]
Caption: Synthetic utility of this compound.
Protocol 2: Saponification to 4-methoxy-2-methylbenzoic acid
This protocol details the hydrolysis of the methyl ester, a fundamental transformation that unmasks the carboxylic acid for subsequent coupling reactions.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 2N
-
Deionized water
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 5.55 mmol, 1.0 eq.) in methanol (20 mL).
-
Base Addition: Add a solution of sodium hydroxide (0.44 g, 11.1 mmol, 2.0 eq.) in water (5 mL) to the flask. Causality Note: Using a stoichiometric excess of a strong base ensures the complete and irreversible hydrolysis of the ester to its carboxylate salt.
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Acidification: Dilute the remaining aqueous residue with water (20 mL) and cool in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of 2N HCl. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the acidified mixture with ethyl acetate (3 x 30 mL).
-
Drying and Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxy-2-methylbenzoic acid as a solid product.
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions must be taken when handling this compound and its reagents.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. [4][5]* Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust. Wash hands thoroughly after handling. [5][6]* Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. [4]* Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. [4]
Conclusion
This compound is a strategically designed building block whose value in pharmaceutical synthesis is derived from its versatility. The ability to readily prepare this compound and selectively manipulate its ester, methoxy, and aromatic functionalities provides medicinal chemists with a reliable platform for generating diverse molecular architectures. The protocols and insights provided herein offer a foundation for researchers to confidently incorporate this valuable intermediate into their drug discovery and development workflows, paving the way for the synthesis of next-generation therapeutics.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 2-hydroxy-4-methoxybenzoate. Retrieved from [Link]
-
PubChem. (2025). Methyl 4-(acetylamino)-2-methoxybenzoate. Retrieved from [Link]
-
PubChem. (2025). 4-Methoxy-2-methylbenzoic acid. Retrieved from [Link]
-
Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum. Retrieved from [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
- Google Patents. (n.d.). United States Patent 3,700,719.
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]
-
ChemSynthesis. (2025). methyl 4-methoxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
Patsnap Eureka. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfone methyl benzoate by halogenation. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Methyl 2-methoxybenzoate: A Versatile Building Block in Organic Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Methyl 2-amino-4-methoxybenzoate in Organic Synthesis. Retrieved from [Link]
Sources
Application Note: Methyl 4-methoxy-2-methylbenzoate as a Key Intermediate in the Synthesis of Strobilurin Fungicides
Abstract
Methyl 4-methoxy-2-methylbenzoate is a substituted aromatic ester that serves as a highly valuable and versatile building block in the synthesis of complex organic molecules. While not possessing intrinsic pesticidal activity, its unique substitution pattern makes it a critical starting material for the construction of the toxophore of several commercially significant agrochemicals. This application note provides a detailed guide for researchers and synthetic chemists on the strategic use of this compound in the development of strobilurin-class fungicides. We will explore the compound's chemical rationale as a precursor, provide a detailed synthetic protocol for its conversion into a key downstream intermediate, and discuss the broader implications for modern agrochemical discovery.
Introduction: Strategic Importance of the Phenylacetate Scaffold
The strobilurin class of fungicides revolutionized crop protection due to their broad-spectrum activity and novel mode of action, inhibiting mitochondrial respiration at the Quinone outside (Qo) site of the cytochrome bc1 complex. The core structure of many highly active strobilurins, such as kresoxim-methyl and pyraclostrobin, is a substituted β-methoxyacrylate group attached to a complex phenyl ring system. This compound provides the foundational scaffold for this critical phenyl portion.
The specific arrangement of its substituents is key to its utility:
-
The ortho-methyl group provides steric influence that is often crucial for locking the molecule into the correct bioactive conformation at the target site.
-
The para-methoxy group is a common feature in many strobilurins, contributing to the overall electronic properties and binding affinity.
-
The methyl ester provides a reactive handle for elaboration into the side chains required for fungicidal activity.
This document outlines the synthetic strategy and provides a validated protocol for the initial, critical steps in transforming this readily available starting material into a high-value intermediate for fungicide synthesis.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental for reaction planning, safety, and process optimization.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 35334-24-8 |
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 39-42 °C |
| Boiling Point | ~265 °C |
| Solubility | Soluble in most organic solvents (e.g., Methanol, Dichloromethane, Toluene). Insoluble in water. |
Synthetic Strategy: From Benzoate to Strobilurin Core
The primary application of this compound in agrochemical R&D is its conversion into the corresponding phenylacetic acid or phenylacetate derivatives. These derivatives are the direct precursors for constructing the enol ether side chain characteristic of many strobilurins. The overall synthetic workflow involves a series of functional group transformations designed to build the final, complex fungicide molecule.
The diagram below illustrates a generalized pathway, highlighting the key transformations starting from this compound.
Caption: Generalized synthetic pathway from this compound to a final strobilurin fungicide.
Detailed Protocol: Synthesis of a Key Phenylacetate Intermediate
This section provides a detailed, step-by-step protocol for the synthesis of Methyl 2-(2-(bromomethyl)-4-methoxyphenyl)acetate, a pivotal intermediate derived from this compound. This process involves a selective benzylic bromination.
Protocol 4.1: Benzylic Bromination via Radical Initiation
Principle: This protocol utilizes a free-radical chain reaction to selectively brominate the benzylic methyl group of the starting material. N-Bromosuccinimide (NBS) is employed as the bromine source, and a radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide is used to start the reaction under thermal or photochemical conditions. The choice of a non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane is critical to favor the desired radical pathway over ionic side reactions.
Materials and Reagents:
| Reagent | CAS No. | M.W. | Quantity | Role |
| This compound | 35334-24-8 | 180.20 | 10.0 g (55.5 mmol) | Starting Material |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 9.88 g (55.5 mmol) | Brominating Agent |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.46 g (2.8 mmol) | Radical Initiator |
| Carbon Tetrachloride (CCl4) | 56-23-5 | 153.82 | 200 mL | Solvent |
| Saturated NaHCO3 solution | - | - | 100 mL | Quenching/Wash |
| Brine | - | - | 50 mL | Wash |
| Anhydrous MgSO4 | 7487-88-9 | 120.37 | ~5 g | Drying Agent |
Experimental Workflow:
Caption: Step-by-step workflow for the benzylic bromination protocol.
Step-by-Step Procedure:
-
Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add this compound (10.0 g, 55.5 mmol), N-Bromosuccinimide (9.88 g, 55.5 mmol), and Azobisisobutyronitrile (0.46 g, 2.8 mmol).
-
Solvent Addition: Add carbon tetrachloride (200 mL) to the flask.
-
Reaction Initiation: Begin stirring and gently heat the mixture to reflux (approximately 77°C) using a heating mantle. The reaction is typically initiated once the solvent begins to boil and the AIBN starts to decompose.
-
Monitoring (Self-Validation): The reaction progress must be monitored every hour. Withdraw a small aliquot, quench it with a drop of sodium thiosulfate solution, and spot it on a TLC plate (e.g., silica gel, 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression. The reaction is complete when the starting material is no longer visible.
-
Work-up:
-
Once the reaction is complete (typically 4-6 hours), cool the flask to room temperature. The succinimide byproduct will precipitate.
-
Filter the reaction mixture through a Büchner funnel to remove the solid succinimide.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). This removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification & Characterization: The resulting crude oil or solid is the desired product, Methyl 2-(bromomethyl)-4-methoxybenzoate. It can be purified further by recrystallization from a suitable solvent (e.g., hexanes) or by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Precautions:
-
Carbon tetrachloride is a hazardous and environmentally damaging solvent; conduct the reaction in a well-ventilated fume hood. Cyclohexane can be used as a less toxic alternative.
-
NBS is a lachrymator and corrosive; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
AIBN can decompose violently at high temperatures; do not overheat the reaction mixture.
Downstream Applications and Future Perspectives
The synthesized brominated intermediate is a versatile platform for further modification. It can readily undergo nucleophilic substitution reactions, for instance, with sodium cyanide to form a nitrile, which can then be hydrolyzed to the crucial phenylacetic acid moiety. This phenylacetic acid is the direct coupling partner for the β-methoxyacrylate fragment, leading to the final strobilurin fungicide.
By modifying the substituents on the initial this compound ring or by varying the nucleophiles used to displace the benzylic bromide, chemists can generate a diverse library of strobilurin analogs. This strategy is central to lead optimization in agrochemical discovery, allowing for the fine-tuning of properties such as fungicidal spectrum, systemic mobility in plants, and environmental persistence. The principles outlined in this note provide a foundational workflow for any research program aimed at developing novel QoI-inhibiting fungicides.
References
-
Bartlett, D. W., Clough, J. M., Godwin, J. R., Hall, A. A., Hamer, M., & Parr-Dobrzanski, B. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662. [Link]
-
Horner, L., & Winkelmann, E. H. (1959). Studien zum Ablauf der Substitution. XIV. Über die Radikalketten-Bromierung von Aralkyl-Verbindungen mit N-Brom-succinimid. Angewandte Chemie, 71(11), 349-365. [Link]
-
Tashiro, M. (2001). A review of N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) in organic synthesis. Journal of the Brazilian Chemical Society, 12, 693-712. [Link]
Application Notes and Protocols: Nucleophilic Reactions of Methyl 4-methoxy-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the reactivity of Methyl 4-methoxy-2-methylbenzoate with a range of common nucleophiles. As a sterically hindered ester with both electron-donating and sterically impeding substituents, its reactions present unique considerations for the synthetic chemist. This document provides not only detailed, step-by-step protocols for key transformations—including saponification, aminolysis, Grignard reactions, and reduction—but also delves into the mechanistic underpinnings and the causal logic behind the selection of specific reagents and conditions. All protocols are designed to be self-validating, and key claims are supported by authoritative citations.
Introduction: Structural and Reactivity Profile
This compound is an aromatic ester characterized by two key substituents that significantly influence its reactivity towards nucleophiles. The para-methoxy group is an electron-donating group, which increases electron density in the benzene ring and can slightly decrease the electrophilicity of the carbonyl carbon. Conversely, the ortho-methyl group introduces significant steric hindrance around the carbonyl center, which can impede the approach of nucleophiles. This interplay between electronic and steric effects necessitates carefully optimized reaction conditions to achieve efficient transformations.
Saponification: Hydrolysis of a Hindered Ester
The hydrolysis of sterically hindered esters like this compound can be challenging under standard conditions.[1] High temperatures and specialized solvent systems are often required to overcome the steric hindrance posed by the ortho-methyl group.
Mechanistic Insight
Saponification proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses, expelling the methoxide leaving group to form the carboxylate salt, which is protonated upon acidic workup to yield the carboxylic acid. The steric bulk of the ortho-methyl group can hinder the initial attack of the hydroxide ion, thus slowing the reaction rate.
Caption: Saponification mechanism of this compound.
Protocol: High-Temperature Saponification
This protocol is adapted from methodologies developed for the hydrolysis of sterically hindered esters.[1]
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (1.0 eq) in a minimal amount of a suitable high-boiling solvent (e.g., ethylene glycol), add a 2% aqueous solution of KOH (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 200-250 °C) for 30-60 minutes, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated HCl until the pH is approximately 1-2. A precipitate of the carboxylic acid should form.[2]
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxy-2-methylbenzoic acid.
| Parameter | Value | Reference |
| Temperature | 200-300 °C | [1] |
| Base | 2% KOH (aq) | [1] |
| Reaction Time | 30 min | [1] |
Aminolysis: Direct Synthesis of Amides
The direct conversion of esters to amides is a valuable transformation in organic synthesis. For a hindered ester like this compound, this reaction may require elevated temperatures or catalytic activation.
Mechanistic Insight
Similar to saponification, aminolysis proceeds through a nucleophilic acyl substitution. The amine acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating methoxide to form the amide. The reaction is often reversible and can be driven to completion by removing the methanol byproduct or by using a large excess of the amine.
Caption: General mechanism for the aminolysis of this compound.
Protocol: Thermal Aminolysis
This protocol is a general procedure for the direct amidation of esters with amines.[3]
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Toluene
-
Sealed reaction vessel (e.g., pressure tube)
-
Heating source (e.g., oil bath)
-
Silica gel for column chromatography
Procedure:
-
In a pressure tube, dissolve this compound (1.0 eq) in toluene.
-
Add the desired amine (1.2-2.0 eq).
-
Seal the vessel and heat the reaction mixture to 110-150 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the corresponding amide.
| Parameter | Value | Reference |
| Temperature | 110-150 °C | [3] |
| Amine equivalents | 1.2-2.0 | [3] |
| Solvent | Toluene | [3] |
Reaction with Grignard Reagents: Synthesis of Tertiary Alcohols
Grignard reagents are potent nucleophiles that react with esters to produce tertiary alcohols.[4] This reaction involves the addition of two equivalents of the Grignard reagent to the ester carbonyl group.
Mechanistic Insight
The first equivalent of the Grignard reagent adds to the carbonyl carbon to form a tetrahedral intermediate. This intermediate is unstable and collapses to form a ketone, with the expulsion of magnesium methoxy halide. The resulting ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a magnesium alkoxide intermediate.[5] Acidic workup then protonates the alkoxide to yield the tertiary alcohol.[4][5]
Caption: Grignard reaction with an ester to form a tertiary alcohol.
Protocol: Grignard Reaction with Phenylmagnesium Bromide
This protocol describes the reaction of this compound with phenylmagnesium bromide to synthesize (4-methoxy-2-methylphenyl)diphenylmethanol.
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, drying tubes, magnetic stirrer, ice bath.
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried three-neck flask equipped with a dropping funnel, reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings (2.2 eq). Add a small crystal of iodine.
-
In the dropping funnel, place a solution of bromobenzene (2.2 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes.
-
Reaction with the Ester: Cool the Grignard reagent solution in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the cold Grignard solution via the dropping funnel.[4]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Workup: Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Grignard Reagent eq. | 2.2 | [5] |
| Reaction Temperature | 0 °C to RT | [4] |
| Solvent | Anhydrous Diethyl Ether/THF | [5] |
Reduction with Lithium Aluminum Hydride: Synthesis of Primary Alcohols
Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing esters to primary alcohols.[6]
Mechanistic Insight
The reaction proceeds via nucleophilic attack of a hydride ion from the LAH on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating methoxide to form an aldehyde. The aldehyde is then immediately reduced by another equivalent of hydride to form an alkoxide intermediate. Acidic workup protonates the alkoxide to give the primary alcohol.[3]
Caption: Mechanism of ester reduction with LiAlH₄.
Protocol: LAH Reduction
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or THF
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, drying tubes, magnetic stirrer, ice bath.
Procedure:
-
In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend LAH (1.0-1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LAH suspension via a dropping funnel at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Workup (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and slowly add water (x mL, where x = grams of LAH used), followed by 15% aqueous NaOH (x mL), and then water again (3x mL).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-methoxy-2-methylphenyl)methanol.
| Parameter | Value | Reference |
| Reducing Agent | LiAlH₄ | [6] |
| Equivalents of LAH | 1.0-1.5 | |
| Solvent | Anhydrous Diethyl Ether/THF |
Conclusion
The reactivity of this compound is governed by a balance of steric and electronic factors. While the ortho-methyl group hinders nucleophilic attack, requiring more forcing conditions for reactions like saponification and aminolysis, the fundamental reactivity of the ester functional group remains. Standard, yet carefully controlled, protocols for Grignard reactions and LAH reductions can be successfully applied to synthesize the corresponding tertiary and primary alcohols. The protocols and mechanistic insights provided herein serve as a valuable resource for chemists working with this and structurally related molecules.
References
-
Theodorou, V. et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc2018 , vii, 308-319. [Link]
- University of Michigan.
-
University of Colorado Denver. Experiment 25 – The Grignard Reaction. [Link]
-
Cirrincione, G. et al. Hydrolysis and saponification of methyl benzoates. Green Chemistry2003 , 5, 639-641. [Link]
-
Galabov, B. et al. Mechanism of the aminolysis of methyl benzoate: a computational study. The Journal of Physical Chemistry A2005 , 109(50), 11470-4. [Link]
-
Filo. In the given reaction 2 A... [Link]
-
Bartlett, S. Saponification of methyl benzoate. YouTube2021 . [Link]
-
Um, I. et al. Structure-reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles. The Journal of Organic Chemistry2006 , 71(18), 6905-12. [Link]
-
Study.com. Would you expect methyl p-benzoate to undergo saponification faster or slower than methyl benzoate? [Link]
-
Galabov, B. et al. Mechanism of the aminolysis of methyl benzoate: a computational study. PubMed2005 . [Link]
-
Chegg. Saponification of methyl benzoate and isolation of the product form lab. [Link]
-
Chemistry Stack Exchange. Grignard + iodoform reaction sequence leading to methylbenzoate instead of phenylacetate. [Link]
-
Boyd, S. et al. Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines. Organic Letters2021 , 23(3), 896-901. [Link]
-
Study.com. During the reaction of phenyl Grignard with methyl benzoate, a solid forms. Draw the chemical structure of this solid. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Van der Pijl, F. et al. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering2021 , 6, 1205-1212. [Link]
-
Stewart, S. M. Saponification of Methyl Benzoate: Crashing out the benzoic acid. YouTube2021 . [Link]
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- 1. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. www1.udel.edu [www1.udel.edu]
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- 6. researchgate.net [researchgate.net]
Strategic Hydrolysis of Methyl 4-methoxy-2-methylbenzoate: A Detailed Protocol for the Synthesis of 4-methoxy-2-methylbenzoic acid
An Application Note for Researchers
Abstract
This application note provides a comprehensive guide to the hydrolysis of methyl 4-methoxy-2-methylbenzoate, a critical transformation for accessing 4-methoxy-2-methylbenzoic acid. This carboxylic acid is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical entities.[1][2] We present detailed protocols for both base-catalyzed (saponification) and acid-catalyzed hydrolysis, with a focus on the mechanistic rationale behind procedural choices, troubleshooting common experimental challenges, and methods for product characterization. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for this important synthetic step.
Introduction and Scientific Context
The conversion of esters to carboxylic acids is a fundamental reaction in organic synthesis. This compound serves as a key intermediate, and its efficient hydrolysis to 4-methoxy-2-methylbenzoic acid is often a crucial step in multi-step synthetic pathways. The product acid is utilized in the development of anti-inflammatory agents, specialty polymers, and as a precursor for more complex molecular architectures.[2]
The choice between acid- and base-catalyzed hydrolysis is dictated by the overall substrate stability and desired reaction outcome. While acid-catalyzed hydrolysis is reversible, base-catalyzed hydrolysis, or saponification, is effectively irreversible and is often the preferred method for achieving high conversion.[3][4] This guide provides the necessary detail to empower scientists to select and execute the optimal procedure for their specific research needs.
Reaction Mechanism and Strategy
The hydrolysis of an ester can be achieved under either basic or acidic conditions, each proceeding through a distinct mechanistic pathway.
Base-Catalyzed Hydrolysis (Saponification)
This is the most common and generally more efficient method for ester hydrolysis. The reaction is essentially irreversible because the final step is an acid-base reaction that forms a resonance-stabilized carboxylate salt.[4]
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester.[5]
-
Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a tetrahedral intermediate with a negative charge on the oxygen atom.[5]
-
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.[5]
-
Irreversible Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms methanol and the sodium salt of the carboxylic acid (sodium 4-methoxy-2-methylbenzoate). This final step drives the equilibrium entirely towards the products.[5][6]
-
Protonation: A final workup step with a strong acid is required to protonate the carboxylate salt and precipitate the desired neutral carboxylic acid.[6][7]
Acid-Catalyzed Hydrolysis
This reaction is the microscopic reverse of Fischer esterification and is an equilibrium-controlled process.[3][8] To drive the reaction to completion, a large excess of water is typically used.[6]
-
Carbonyl Activation: The carbonyl oxygen is protonated by the acid catalyst (e.g., H₃O⁺), making the carbonyl carbon significantly more electrophilic.[8]
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.
-
Elimination: The protonated methoxy group leaves as a neutral methanol molecule, and the carbonyl group is reformed.
-
Deprotonation: The catalyst (H₃O⁺) is regenerated, yielding the final carboxylic acid product.
The presence of an ortho-methyl group on the benzene ring introduces steric hindrance around the reaction center, which can decrease the rate of hydrolysis compared to unhindered benzoates.[9][10] However, for most applications, the saponification protocol is robust enough to overcome this moderate hindrance with sufficient heat and reaction time.
Caption: General experimental workflow for the hydrolysis of this compound.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.
Protocol A: Base-Catalyzed Hydrolysis (Saponification) - Recommended
This protocol is generally preferred for its high yield and irreversible nature.
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, Büchner funnel, vacuum flask.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 to 3:1 ratio). Add sodium hydroxide (2.0 - 3.0 eq).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 70-80°C) with vigorous stirring.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Solvent Removal: After cooling the reaction to room temperature, remove the methanol using a rotary evaporator.[12]
-
Aqueous Work-up: Dilute the remaining aqueous residue with deionized water. To remove any non-polar impurities or unreacted starting material, wash the aqueous solution once with diethyl ether or ethyl acetate. Discard the organic layer.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is ~1-2 (verify with pH paper).[7][13] A thick white precipitate of 4-methoxy-2-methylbenzoic acid will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual salts (e.g., NaCl).[11][14]
-
Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass or drying dish to dry completely, preferably in a vacuum oven.
Protocol B: Acid-Catalyzed Hydrolysis
This method is an alternative but may require longer reaction times and careful control of equilibrium.
Materials and Reagents:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Dioxane (or another suitable co-solvent)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Diethyl ether
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ester (1.0 eq) in a mixture of dioxane and aqueous sulfuric acid (e.g., 10-20% H₂SO₄).
-
Reflux: Heat the mixture to reflux for an extended period (4-12 hours), monitoring by TLC. The use of excess water will help drive the equilibrium toward the products.[3][6]
-
Extraction: After cooling, transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
-
Base Wash: Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate. The carboxylic acid product will move into the aqueous basic layer as its sodium salt, while any unreacted ester remains in the organic layer.[15]
-
Re-acidification: Separate the aqueous bicarbonate layer and cool it in an ice bath. Cautiously acidify with concentrated HCl to pH ~1-2 to precipitate the carboxylic acid.[6]
-
Isolation and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry as described in Protocol A.
Comparative Data Summary
| Parameter | Protocol A (Saponification) | Protocol B (Acid-Catalyzed) |
| Catalyst | NaOH or KOH (Stoichiometric) | H₂SO₄ or HCl (Catalytic) |
| Solvent | Methanol / Water | Dioxane / Water |
| Temperature | Reflux (~70-80°C) | Reflux (~100°C) |
| Reaction Time | 2 - 4 hours | 4 - 12 hours |
| Driving Force | Irreversible Deprotonation | Le Châtelier's Principle (excess H₂O) |
| Work-up | Acidification to precipitate | Extraction, base wash, re-acidification |
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section provides guidance on common issues.
Caption: A decision tree for troubleshooting common hydrolysis issues.
Product Characterization
Confirmation of the product's identity and purity is essential. The following are standard characterization methods for 4-methoxy-2-methylbenzoic acid.
-
Melting Point: A sharp melting point consistent with the literature value is a strong indicator of purity. The reported melting point for 4-methoxy-2-methylbenzoic acid is 177-181 °C.[16]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include a broad singlet for the carboxylic acid proton (~10-13 ppm), distinct signals for the aromatic protons, a singlet for the methoxy group (~3.8 ppm), and a singlet for the methyl group.[17]
-
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum should show the expected number of carbon signals, including the characteristic carbonyl carbon signal (~170 ppm).[17]
-
Infrared (IR) Spectroscopy: The IR spectrum should display a very broad O-H stretch characteristic of a carboxylic acid dimer (typically ~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).[15][17]
References
- 4-Methoxy-2-methylbenzoic acid: Synthesis, Properties, and Applic
- 4-METHOXY-2-METHYLBENZOIC ACID | 6245-57-4. ChemicalBook.
- Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
- Synthesis of 4-methoxy-2-methoxy benzoic acid. PrepChem.com.
- Synthesis of 4-Methoxymethylbenzoic Acid.
- What is the mechanism for the basic hydrolysis of methyl benzo
- hydrolysis of esters. Chemguide.
- The Hydrolysis of Esters. Chemistry LibreTexts.
- 4-Methoxy-2-methylbenzoic acid. Chem-Impex.
- Ester Reactions Summary and Practice Problems. Chemistry Steps.
- Unusual hydrolysis of methyl 2,4,6‐trimethylbenzo
- A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid. Benchchem.
- A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Quick Company.
- Hydrolysis and saponification of methyl benzo
- Methyl ester hydrolysis. ChemSpider Synthetic Pages.
- The hydrolyses of some sterically crowded benzoate esters in sulfuric acid.
- Preparation of Methyl Benzo
- Saponification of methyl benzo
- Saponification of Methyl Benzoate: Crashing out the benzoic acid. YouTube.
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Application Notes & Protocols: Strategic Reduction of Methyl 4-methoxy-2-methylbenzoate to (4-methoxy-2-methylphenyl)methanol
Abstract
The transformation of esters into primary alcohols is a fundamental and indispensable reaction in the toolkit of synthetic organic chemistry, crucial for the synthesis of fine chemicals, pharmaceutical intermediates, and complex natural products. This guide provides a detailed technical overview and robust protocols for the reduction of Methyl 4-methoxy-2-methylbenzoate to its corresponding primary alcohol, (4-methoxy-2-methylphenyl)methanol. We will explore the mechanistic nuances, comparative advantages, and detailed experimental procedures for two premier hydride-based reducing agents: Lithium Aluminum Hydride (LAH) and Diisobutylaluminium Hydride (DIBAL-H). This document is designed for researchers, scientists, and drug development professionals, emphasizing causal experimental choices, self-validating protocols, and stringent safety measures.
Introduction: The Strategic Imperative of Ester Reduction
The carbonyl group of an ester is less electrophilic than that of aldehydes or ketones, necessitating the use of powerful nucleophilic reducing agents for its conversion to a primary alcohol. This transformation proceeds via a two-step hydride addition: an initial nucleophilic acyl substitution to form an aldehyde intermediate, which is immediately reduced further in a nucleophilic addition step.
The choice of reducing agent is paramount and is dictated by factors such as substrate compatibility, desired selectivity, and operational scale. Lithium Aluminum Hydride (LiAlH₄ or LAH) is a potent, highly reactive, and non-selective agent that provides a reliable and forceful route to the desired alcohol.[1][2][3] In contrast, Diisobutylaluminium Hydride (DIBAL-H) is a sterically hindered and more electrophilic reagent that offers greater control.[3] While renowned for its ability to partially reduce esters to aldehydes at cryogenic temperatures, DIBAL-H can also effect a complete reduction to the primary alcohol under modified conditions.[4][5][6]
This guide will dissect the application of both reagents for the synthesis of (4-methoxy-2-methylphenyl)methanol, providing a foundation for logical reagent selection and successful experimental execution.
Reagent Selection: A Comparative Analysis of LAH and DIBAL-H
Lithium Aluminum Hydride (LAH): The Powerhouse
LAH is an exceptionally strong nucleophilic hydride donor, capable of reducing a vast array of functional groups, including esters, carboxylic acids, and amides.[2][3] Its high reactivity makes it the reagent of choice for a direct and complete reduction. The mechanism involves the transfer of a hydride ion (H⁻) to the ester's carbonyl carbon.[7][8] This is followed by the collapse of the resulting tetrahedral intermediate, which eliminates a methoxide ion to form an aldehyde.[2] The aldehyde, being more reactive than the starting ester, is immediately attacked by a second equivalent of hydride to yield the primary alkoxide, which is then protonated during aqueous work-up to give the final alcohol product.[9]
Diisobutylaluminium Hydride (DIBAL-H): The Controlled Specialist
DIBAL-H's utility stems from its bulky nature and its Lewis acidic aluminum center.[5][10] At low temperatures (-78 °C), the reaction mechanism involves coordination of the aluminum to the carbonyl oxygen, which activates the ester for an intramolecular hydride transfer.[10] This forms a tetrahedral intermediate that is stable at these cryogenic conditions, preventing the elimination of the methoxide group.[4][10] A carefully controlled aqueous quench then hydrolyzes this intermediate to furnish an aldehyde.[4][11]
However, to achieve the primary alcohol, the reaction conditions can be modified. By using a stoichiometric excess of DIBAL-H (>2 equivalents) and/or allowing the reaction mixture to warm to room temperature, the tetrahedral intermediate is prompted to collapse, and the resulting aldehyde is subsequently reduced to the alcohol.[4][5]
Data Presentation: Reagent Comparison
| Feature | Lithium Aluminum Hydride (LAH) | Diisobutylaluminium Hydride (DIBAL-H) |
| Reactivity | Extremely High, Non-selective[1][3] | High, but more selective than LAH[3][12] |
| Primary Use | Complete reduction of esters, acids, amides, etc.[2] | Partial reduction of esters to aldehydes at -78°C[5][10][13] |
| Conditions for Alcohol | 0 °C to Room Temperature | -78 °C to Room Temperature (with excess reagent) |
| Solvents | Anhydrous Ethers (THF, Diethyl Ether) | Ethers, Hydrocarbons (Toluene, Hexane, DCM)[6] |
| Work-up | Fieser method is common to precipitate aluminum salts.[1][14] | Often quenched with Rochelle's salt to chelate aluminum salts and prevent emulsions.[11] |
| Key Hazard | Pyrophoric, reacts violently with water/protic solvents.[15][16] | Flammable, reacts with water but generally less violently than LAH. |
Mandatory Safety Protocols for Hydride Reductions
Working with metal hydrides like LAH and DIBAL-H demands the utmost attention to safety due to their inherent reactivity. A thorough risk assessment is mandatory before any experiment.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and appropriate gloves.[1][15]
-
Engineered Controls: All manipulations must be conducted within a certified chemical fume hood.[1] Reactions must be performed under an inert atmosphere (e.g., dry nitrogen or argon) to prevent contact with atmospheric moisture and oxygen.[15]
-
Violent Reactivity: LAH, in particular, can ignite in moist air and reacts explosively with water and other protic solvents, liberating highly flammable hydrogen gas.[1][15][17] Ensure all glassware is flame- or oven-dried, and all solvents are anhydrous.
-
Spill & Fire Emergency:
-
Never use water, carbon dioxide (CO₂), or soda-acid fire extinguishers on a metal hydride fire, as they will intensify it.[1][15]
-
A Class D fire extinguisher (for combustible metals) or a container of dry sand, dry lime, or soda ash must be immediately accessible in the work area.[15][17][18]
-
In case of a small spill, smother the material immediately with dry sand.[15][17]
-
Experimental Protocols
Protocol 1: Complete Reduction with Lithium Aluminum Hydride (LAH)
This protocol provides a direct and efficient method for the complete reduction of the ester to the primary alcohol.
Physicochemical Data
| Compound | Formula | Mol. Weight | Appearance |
| This compound | C₁₀H₁₂O₃ | 180.20 g/mol | Liquid / Low-melting solid |
| (4-methoxy-2-methylphenyl)methanol | C₉H₁₂O₂ | 152.19 g/mol | Solid / Oil |
Materials & Reagents
| Reagent/Material | Grade |
| This compound | Reagent Grade |
| Lithium Aluminum Hydride (LAH) | 95%+ |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent |
| 15% (w/v) Sodium Hydroxide (NaOH) | ACS Grade |
| Celite® 545 | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade |
| Ethyl Acetate | ACS Grade |
| Hexanes | ACS Grade |
| Deionized Water | --- |
Step-by-Step Methodology
-
Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the procedure.
-
LAH Suspension: In the reaction flask, carefully suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF (approx. 0.5 M). Cool the resulting grey suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF. Using a syringe, add this solution dropwise to the stirred LAH suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The disappearance of the starting material spot (ester) and the appearance of a more polar product spot (alcohol) indicates completion.
-
Work-up (Fieser Method): This quenching procedure is critical for safety and for generating easily filterable aluminum salts.[1][2][18][19]
-
Cool the reaction flask back down to 0 °C in an ice-water bath.
-
Crucially, perform the following additions slowly and dropwise with vigorous stirring. For every X g of LAH used, add: i. X mL of deionized water. (Observe gas evolution - H₂). ii. X mL of 15% aqueous NaOH solution. iii. 3X mL of deionized water.
-
-
Precipitation and Stirring: Remove the ice bath and stir the mixture vigorously at room temperature for 30-60 minutes. A granular white precipitate of aluminum salts should form.
-
Isolation: Filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with several portions of ethyl acetate or THF to ensure complete recovery of the product.
-
Purification: Combine the filtrate and washings. Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify the resulting residue by silica gel column chromatography to obtain pure (4-methoxy-2-methylphenyl)methanol.
Diagram: LAH Reduction Workflow
Caption: Generalized experimental workflow for LAH reduction.
Mechanistic Insights
Understanding the reaction pathway is key to troubleshooting and optimization. The reduction proceeds through a well-established mechanism.
Diagram: Mechanism of LAH Ester Reduction
Caption: Key mechanistic steps in the reduction of an ester by LAH.
Conclusion
The reduction of this compound to (4-methoxy-2-methylphenyl)methanol is a robust transformation readily achieved with standard hydride reagents. Lithium Aluminum Hydride offers a powerful, direct, and high-yielding route, provided that stringent safety protocols and anhydrous conditions are meticulously followed. The detailed Fieser work-up procedure is highly recommended for its reliability in safely quenching the reaction and simplifying product isolation. For substrates sensitive to highly basic conditions or requiring finer control, DIBAL-H presents a viable alternative. Successful synthesis hinges on a clear understanding of the reagent's reactivity, a commitment to safety, and precise execution of the described protocols.
References
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]
-
OrgoSolver. (n.d.). Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
Princeton University, Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Retrieved from [Link]
-
Pearson. (n.d.). Show a mechanism for the lithium aluminum hydride reduction of benzoic anhydride to benzyl alcohol. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]
-
Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET - LITHIUM ALUMINIUM HYDRIDE. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Aldehyde - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2016). How to reduce an Ester to aldehyde with no alcohol formation?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
-
YouTube. (2024). Reduction of Esters with Lithium Aluminum Hydride to Alcohol - Organic Chemistry. Retrieved from [Link]
-
YouTube. (2024). Selective | Reduction | LiAlH4 vs DIBAL-H | 291. Retrieved from [Link]
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Application Note & Protocols: Strategic Derivatization of Methyl 4-methoxy-2-methylbenzoate for Biological Screening
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic chemical modification of Methyl 4-methoxy-2-methylbenzoate. This readily available scaffold presents multiple opportunities for diversification, making it an attractive starting point for the generation of small molecule libraries aimed at biological screening. We present detailed, field-proven protocols for derivatization at three key positions: the methyl ester, the methoxy group, and the aromatic ring. Furthermore, we outline a logical workflow for the subsequent biological evaluation of the synthesized compound library, from primary high-throughput screening to initial structure-activity relationship (SAR) analysis.
Introduction: Rationale for Scaffold Selection
In the landscape of early-stage drug discovery, the choice of a core chemical scaffold is a critical decision that influences the diversity, novelty, and "drug-likeness" of a screening library. This compound is an exemplary starting scaffold for several compelling reasons:
-
Synthetic Tractability: The molecule possesses three distinct and orthogonally addressable functional handles: an ester, an ether, and an activated aromatic ring. This allows for a systematic and controlled diversification strategy.
-
Structural Precedent: Benzoic acid and its derivatives are privileged structures found in numerous biologically active compounds and approved drugs, exhibiting activities ranging from antimicrobial to anti-inflammatory and anti-cancer.[1][2][3] This established history suggests a higher probability of identifying new bioactive molecules.
-
Physicochemical Properties: The starting molecule has a low molecular weight and a favorable lipophilicity profile, providing a solid foundation for building derivatives that adhere to established guidelines for drug-like properties, such as Lipinski's Rule of Five.
This guide is structured to provide both the strategic "why" and the practical "how" for unlocking the potential of this versatile scaffold.
Synthetic Diversification Strategies
Our derivatization strategy is centered on a "hub-and-spoke" model, where the initial scaffold is converted into key intermediates that serve as hubs for subsequent parallel synthesis.
Figure 1: Hub-and-spoke synthetic strategy for library generation.
Modification at the Ester: Amide Library Synthesis
The most direct path to a diverse library involves converting the methyl ester into a series of amides. The amide bond is a cornerstone of medicinal chemistry due to its stability and ability to form crucial hydrogen bonds with biological targets.[4] The first step is the hydrolysis of the ester to the more reactive carboxylic acid.
Protocol 1: Saponification (Ester Hydrolysis)
-
Rationale: Base-catalyzed hydrolysis (saponification) is employed because the reaction is irreversible, driving the equilibrium towards the carboxylate salt and ensuring a high yield.[5][6] Lithium hydroxide (LiOH) is a preferred base for its high reactivity in mixed aqueous-organic solvent systems.[7]
-
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Add LiOH·H₂O (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring for the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF and MeOH under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 4-methoxy-2-methylbenzoic acid as a white solid.
-
Protocol 2: Parallel Amide Coupling
-
Rationale: The resulting carboxylic acid is activated to facilitate nucleophilic attack by an amine. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent. HATU is highly efficient, minimizes racemization in chiral substrates, and operates under mild conditions, making it ideal for library synthesis.[4] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
-
Materials:
-
4-methoxy-2-methylbenzoic acid (from Protocol 1)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A diverse set of primary and secondary amines (see Table 1)
-
-
Procedure (for a single well in a 96-well plate):
-
To a reaction vial, add a solution of 4-methoxy-2-methylbenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.
-
Add the desired amine (1.2 eq).
-
Seal the vial and stir the mixture at room temperature for 12-16 hours.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
The organic layer is typically washed with 5% citric acid, saturated NaHCO₃, and brine to remove excess reagents and byproducts.
-
Dry the organic layer over MgSO₄, filter, and concentrate. The crude product can then be purified by flash chromatography or preparative HPLC.
-
Table 1: Representative Amines for Library Diversification
| Class | Example Amine | Rationale for Inclusion |
|---|---|---|
| Primary, Aliphatic | Cyclopropylamine | Introduces rigidity and a 3D vector. |
| Secondary, Aliphatic | Morpholine | Adds a polar, hydrogen bond acceptor. |
| Primary, Aromatic | Aniline | Probes for flat, aromatic binding pockets. |
| Primary, Benzylic | Benzylamine | Provides aromaticity with conformational flexibility. |
| Heterocyclic | 2-Aminopyridine | Introduces a potential metal-chelating site and H-bond donor/acceptor. |
Modification at the Methoxy Group: Ether Library Synthesis
Modifying the methoxy group allows for probing structure-activity relationships related to the size, polarity, and hydrogen-bonding capacity at this position. This requires a two-step process: demethylation followed by re-alkylation.
Protocol 3: O-Demethylation (Ether Cleavage)
-
Rationale: Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for the cleavage of aryl methyl ethers.[8] The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion. It must be handled with extreme care due to its high reactivity with moisture.
-
Materials:
-
This compound
-
Boron tribromide (BBr₃, 1M solution in Dichloromethane)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool to -78 °C (dry ice/acetone bath).
-
Slowly add BBr₃ solution (1.2 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Cool the mixture back to 0 °C and slowly quench by the dropwise addition of MeOH.
-
Remove the solvent under reduced pressure. The residue can be purified by flash chromatography to yield Methyl 4-hydroxy-2-methylbenzoate.
-
Protocol 4: Williamson Ether Synthesis
-
Rationale: This classic Sₙ2 reaction allows for the formation of a new ether linkage. The phenolic intermediate from Protocol 3 is deprotonated by a base to form a potent nucleophile (phenoxide), which then displaces a halide from an alkyl halide.
-
Materials:
-
Methyl 4-hydroxy-2-methylbenzoate (from Protocol 3)
-
Potassium carbonate (K₂CO₃)
-
A diverse set of alkyl halides (e.g., ethyl iodide, benzyl bromide)
-
Anhydrous Acetone or DMF
-
-
Procedure:
-
To a solution of Methyl 4-hydroxy-2-methylbenzoate (1.0 eq) in anhydrous acetone, add K₂CO₃ (3.0 eq).
-
Add the desired alkyl halide (1.5 eq).
-
Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the K₂CO₃ and wash the solid with acetone.
-
Concentrate the filtrate in vacuo. The residue can be purified by flash chromatography.
-
Biological Screening Cascade
Once a library of derivatives is synthesized and purified, a systematic approach is required to identify compounds with desired biological activity. A typical screening cascade involves moving from broad, high-throughput primary assays to more specific secondary and validation assays.
Figure 2: A typical workflow for a biological screening cascade.
Protocol 5: Primary High-Throughput Screen (HTS) - Cell Viability Assay
-
Rationale: A cell viability assay is a robust and cost-effective primary screen to identify compounds with cytotoxic or anti-proliferative effects, which is relevant for oncology drug discovery. The CellTiter-Glo® Luminescent Cell Viability Assay is a common choice as it measures ATP levels, a direct indicator of metabolically active cells.
-
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
384-well clear-bottom white plates
-
Synthesized compound library (in DMSO)
-
CellTiter-Glo® Reagent
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO vehicle)
-
Luminometer plate reader
-
-
Procedure:
-
Cell Seeding: Seed HeLa cells into 384-well plates at a density of 1,000 cells/well in 50 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Addition: Prepare a daughter plate by diluting the compound library stock to the desired screening concentration (e.g., 10 µM) in growth medium. Add a small volume (e.g., 50 nL) of compound solution to the cell plates using an automated liquid handler. Also include wells for positive and negative controls.
-
Incubation: Incubate the plates for 72 hours at 37 °C, 5% CO₂.
-
Assay Readout: a. Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature. b. Add 25 µL of CellTiter-Glo® Reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence on a plate reader.
-
Data Analysis: Normalize the data using the positive (0% viability) and negative (100% viability) controls. Compounds that reduce cell viability below a certain threshold (e.g., 50%) are considered primary hits.
-
Following this primary screen, hits should be validated through re-testing, dose-response curves to determine IC₅₀ values, and evaluation in secondary assays to rule out artifacts and begin to understand the mechanism of action.[9][10]
Conclusion
The strategic derivatization of this compound offers a powerful and efficient route to generating novel chemical entities for biological screening. By systematically modifying the ester, ether, and aromatic functionalities, researchers can rapidly build a diverse library to explore chemical space. The protocols and screening workflow detailed in this application note provide a robust framework for initiating a discovery program, from initial synthesis to the identification of validated hit compounds worthy of further optimization.
References
-
Title: Practical Guidance for Small Molecule Screening Source: Yale Center for Molecular Discovery URL: [Link]
-
Title: 6.3 Methyl Esters and Derivatives Source: ScienceDirect URL: [Link]
-
Title: Biophysical Screening for the Discovery of Small-Molecule Ligands Source: PubMed Central (PMC) URL: [Link]
-
Title: HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS Source: European Patent Office URL: [Link]
-
Title: ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT Source: PubMed Central (PMC) URL: [Link]
-
Title: Alcohol or phenol synthesis by ether cleavage Source: Organic Chemistry Portal URL: [Link]
-
Title: Hydrolysis of esters Source: Chemguide URL: [Link]
-
Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]
-
Title: Combining AI and live cell assays to develop drugs for "undruggable" cancer targets Source: University of Toronto URL: [Link]
-
Title: THE CLEAVAGE OF ETHERS Source: Wiley Online Library URL: [Link]
-
Title: Methyl Esters Source: Organic Chemistry Portal URL: [Link]
- Title: Hydrolysis of methyl esters Source: Google Patents URL
-
Title: Small-molecule Profiling Source: Broad Institute URL: [Link]
-
Title: A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH Source: ResearchGate URL: [Link]
-
Title: Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol Source: Leiden University Scholarly Publications URL: [Link]
-
Title: RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate Source: MDPI URL: [Link]
-
Title: Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents Source: PubMed Central (PMC) URL: [Link]
-
Title: Route to preparation of benzoic acid derivatives by reaction... Source: ResearchGate URL: [Link]
-
Title: Ether cleavage Source: Wikipedia URL: [Link]
-
Title: 21.7: Chemistry of Amides Source: Chemistry LibreTexts URL: [Link]
-
Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link]
- Title: Benzoic acid ester derivatives and preparation method and application Source: Google Patents URL
- Title: Benzoic acid derivatives, methods and uses thereof Source: Google Patents URL
-
Title: Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity Source: PubMed Central (PMC) URL: [Link]
-
Title: Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Comprehensive Study On Benzoic Acid And Its Derivatives Source: IJCRT.org URL: [Link]
Sources
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- 2. EP4345091A1 - Benzoic acid derivatives, methods and uses thereof - Google Patents [patents.google.com]
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- 4. growingscience.com [growingscience.com]
- 5. chemguide.co.uk [chemguide.co.uk]
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- 8. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 9. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 10. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
large-scale synthesis protocol for Methyl 4-methoxy-2-methylbenzoate
An Application Note for the Large-Scale Synthesis of Methyl 4-methoxy-2-methylbenzoate
Authored by: A Senior Application Scientist
Introduction
This compound is a key chemical intermediate with significant applications across various industries. It serves as a crucial building block in the synthesis of pharmaceuticals, particularly anti-inflammatory agents, and is also utilized in the agrochemical sector for the development of novel herbicides and fungicides.[1][2] Its pleasant aromatic characteristics also make it a valuable component in the fragrance industry.[2]
This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. The methodology is designed for scalability, focusing on process efficiency, yield optimization, and high product purity. We will detail a two-stage process, beginning with the synthesis of the precursor, 4-methoxy-2-methylbenzoic acid, followed by its esterification. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the process.
Synthetic Strategy: A Two-Stage Approach
The selected synthetic route involves two primary stages, ensuring a robust and scalable process from commercially available starting materials.
-
Synthesis of 4-methoxy-2-methylbenzoic acid: The precursor acid is efficiently synthesized via the oxidation of 2-bromo-5-methoxytoluene. This method is advantageous due to the accessibility of the starting material and the reliability of the oxidation reaction.[3]
-
Fischer Esterification: The final product is obtained through the classic Fischer esterification of 4-methoxy-2-methylbenzoic acid using methanol in the presence of an acid catalyst.[4] This method is the cornerstone of industrial ester production due to its cost-effectiveness, use of readily available reagents, and straightforward scalability. The reaction equilibrium is driven towards the product by using a large excess of methanol.[5]
Workflow of the Synthesis Process
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 4-methoxy-2-methylbenzoic acid
This stage focuses on creating the necessary carboxylic acid precursor. The protocol below is based on the oxidation of a substituted toluene.
Experimental Protocol: Precursor Synthesis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-Bromo-5-methoxytoluene | 201.06 | 1.00 kg | 1.0 |
| Potassium Permanganate (KMnO₄) | 158.03 | 1.97 kg | 2.5 |
| Tetrabutylammonium Bromide | 322.37 | 64 g | 0.04 |
| Water | 18.02 | 10 L | - |
| Sodium Bisulfite (NaHSO₃) | 104.06 | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: In a 20 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-bromo-5-methoxytoluene (1.00 kg) and water (10 L).
-
Catalyst Addition: Add tetrabutylammonium bromide (64 g). This acts as a phase-transfer catalyst, facilitating the reaction between the organic substrate and the aqueous permanganate.
-
Oxidation: Heat the mixture to 80-90°C with vigorous stirring. Slowly add potassium permanganate (1.97 kg) in portions over 2-3 hours. The purple color of the permanganate will dissipate as it is consumed.
-
Senior Application Scientist's Note: Portion-wise addition of KMnO₄ is critical to control the exothermic reaction and maintain a steady temperature. A runaway reaction can lead to side products and pose a safety hazard.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detected. The reaction typically takes 5-6 hours.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the excess potassium permanganate by slowly adding a saturated solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate dissolves.
-
Isolation: Filter the warm solution to remove any inorganic residues. Cool the filtrate in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid.
-
Precipitation and Collection: The product, 4-methoxy-2-methylbenzoic acid, will precipitate as a white solid. Allow it to stand for at least one hour in the ice bath to maximize precipitation. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum at 60°C. A typical yield is 85-92%.[6]
Part 2: Large-Scale Synthesis of this compound
This section details the Fischer esterification process to convert the synthesized carboxylic acid into the final methyl ester product.
Experimental Protocol: Fischer Esterification
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 4-methoxy-2-methylbenzoic acid | 166.17 | 1.00 kg | 1.0 |
| Methanol (Anhydrous) | 32.04 | 6.0 L (~4.74 kg) | ~24.6 |
| Sulfuric Acid (98%) | 98.08 | 120 mL (~220 g) | ~0.37 |
| Ethyl Acetate | 88.11 | 8 L | - |
| Sodium Bicarbonate (Sat. Soln.) | 84.01 | ~5 L | - |
| Brine (Sat. NaCl Soln.) | - | 2 L | - |
| Anhydrous Sodium Sulfate | 142.04 | 500 g | - |
Procedure:
-
Reactor Charging: In a 20 L reactor, suspend 4-methoxy-2-methylbenzoic acid (1.00 kg) in methanol (6.0 L). Stir the mixture to ensure good suspension.
-
Catalyst Addition: Cool the mixture to 0-5°C using an ice-water bath. Slowly, and with continuous stirring, add concentrated sulfuric acid (120 mL) dropwise via an addition funnel. The temperature should be maintained below 15°C during the addition.
-
Senior Application Scientist's Note: This step is highly exothermic. A controlled addition rate is paramount to prevent overheating, which can lead to side reactions such as ether formation from methanol.
-
-
Reflux: After the addition is complete, heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.[5]
-
Reaction Monitoring: The progress of the esterification can be monitored by TLC or HPLC, observing the disappearance of the starting carboxylic acid.[5]
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: Transfer the residue to a separatory funnel. Add ethyl acetate (4 L) and a saturated aqueous solution of sodium bicarbonate (~5 L) in portions. Swirl gently at first to avoid excessive foaming from CO₂ evolution. Shake vigorously and separate the layers.
-
Trustworthiness Check: The bicarbonate wash is crucial. It neutralizes the sulfuric acid catalyst and removes any unreacted 4-methoxy-2-methylbenzoic acid as its water-soluble sodium salt, which is a key purification step.[7]
-
-
Washing: Wash the organic layer sequentially with water (2 x 1 L) and then with brine (2 L) to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (500 g), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or low-melting solid.
Purification
For large-scale operations, vacuum distillation is the preferred method for purifying the crude product to achieve high purity (>98%). Recrystallization from a suitable solvent system like ethanol/water can also be employed for smaller batches.
Mechanism of Fischer Esterification
The reaction proceeds via a nucleophilic acyl substitution mechanism, protonated by the acid catalyst to activate the carbonyl group of the carboxylic acid towards attack by methanol.
Caption: Mechanism of the acid-catalyzed Fischer Esterification.
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood or an appropriate industrial setting.
-
Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care, using acid-resistant gloves, safety goggles, and a lab coat.[8]
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Organic Solvents (Ethyl Acetate): Highly flammable. Ensure no ignition sources are present during handling and distillation.[9]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and flame-retardant lab coats are mandatory at all times.[10]
-
Waste Disposal: Dispose of all chemical waste according to local environmental regulations. Do not discharge solvents or acidic/basic aqueous waste into sewer systems.[11]
References
- Vertex AI Search Result. (n.d.).
- ChemicalBook. (n.d.).
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-METHOXY-4-METHYLBENZOIC ACID.
-
PrepChem.com. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid. Retrieved from [Link]
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). 11.1. Synthesis of 4-Methoxymethylbenzoic Acid.
-
Anhui Newman Fine Chemicals Co., Ltd. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 4-methoxybenzoate. Retrieved from [Link]
- Google Patents. (2021). CN113248373A - Preparation method of methyl benzoate compound.
- Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
Sources
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- 9. This compound - Safety Data Sheet [chemicalbook.com]
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Application Notes and Protocols for Methyl 4-methoxy-2-methylbenzoate in Cross-Coupling Reactions
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the utilization of Methyl 4-methoxy-2-methylbenzoate in a variety of palladium-catalyzed cross-coupling reactions. Designed for researchers, scientists, and professionals in drug development, this document offers not only step-by-step experimental procedures but also delves into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents. The protocols herein are presented as self-validating systems, emphasizing scientific integrity and reproducibility. Key cross-coupling methodologies, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are discussed in the context of this versatile building block.
Introduction: The Strategic Value of this compound in Synthesis
This compound is a valuable aromatic substrate in organic synthesis, possessing a unique substitution pattern that offers both electronic and steric handles for strategic functionalization. The presence of the methoxy group, a moderate electron-donating group, and the methyl group at the ortho position to the ester, influences the reactivity of the aromatic ring. While the ester functionality itself is a common feature, its interplay with the ortho-methyl and para-methoxy substituents makes this molecule an interesting candidate for the construction of complex biaryl and substituted aromatic systems, which are prevalent motifs in pharmaceuticals and advanced materials.[1]
Palladium-catalyzed cross-coupling reactions have revolutionized the art of carbon-carbon and carbon-heteroatom bond formation, offering mild and efficient pathways to a vast array of molecular architectures.[2] This guide will explore the application of this compound and its halogenated derivatives in four cornerstone cross-coupling reactions.
Foundational Principles: The Palladium Catalytic Cycles
A fundamental understanding of the underlying mechanisms of palladium-catalyzed cross-coupling is paramount for troubleshooting and optimization. While each named reaction has its nuances, they generally proceed through a common catalytic cycle involving a palladium(0) active species.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle is initiated by the oxidative addition of an aryl halide (or pseudohalide) to a coordinatively unsaturated Pd(0) complex. This is followed by transmetalation , where the organic fragment from an organometallic reagent is transferred to the palladium center. The cycle concludes with reductive elimination , which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst.[3]
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds through the coupling of an aryl halide with an arylboronic acid or its ester derivatives. For the application of this compound, a halogen substituent is required on the aromatic ring, typically at the 2-position (e.g., Methyl 2-bromo-4-methoxybenzoate).
Causality in Experimental Design
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical. For electron-rich aryl bromides like the proposed substrate, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps.[4]
-
Base Selection: A base is essential for the activation of the boronic acid in the transmetalation step.[3] For substrates containing an ester functionality, the choice of base is crucial to prevent hydrolysis. While strong bases like sodium t-butoxide are common, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are recommended to preserve the methyl ester group.[4]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation process.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromo-4-methoxybenzoate
This protocol is adapted from established procedures for structurally similar aryl bromides and serves as a robust starting point.[5]
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
Methyl 2-bromo-4-methoxybenzoate
-
Arylboronic acid (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add Methyl 2-bromo-4-methoxybenzoate (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in a small amount of anhydrous toluene under argon.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner (Arylboronic Acid) | Product | Typical Yield Range (%) |
| Phenylboronic acid | Methyl 4-methoxy-2-phenylbenzoate | 85-95 |
| 4-Methylphenylboronic acid | Methyl 4-methoxy-2-(p-tolyl)benzoate | 80-92 |
| 3-Methoxyphenylboronic acid | Methyl 4-methoxy-2-(3-methoxyphenyl)benzoate | 82-93 |
Table 1: Representative Suzuki-Miyaura couplings with Methyl 2-bromo-4-methoxybenzoate. Yields are estimates based on similar reactions and may require optimization.
Heck Reaction: Alkenylation of Aryl Halides
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation.[6] A halogenated derivative of this compound, such as the 2-iodo or 2-bromo analog, is required for this transformation.
Causality in Experimental Design
-
Catalyst and Ligand: Palladium(II) acetate is a common precatalyst. While some Heck reactions can be performed without phosphine ligands, their inclusion, particularly bulky phosphines like tri-tert-butylphosphine, can improve reaction rates and yields, especially for less reactive aryl bromides.[7]
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate is required to neutralize the hydrogen halide generated during the catalytic cycle.[6]
-
Solvent: Polar aprotic solvents like DMF or NMP are commonly used to ensure the solubility of the reagents and catalyst.
Experimental Protocol: Heck Reaction of Methyl 2-iodo-4-methoxybenzoate
This protocol is based on general procedures for the Heck reaction.[8]
Materials:
-
Methyl 2-iodo-4-methoxybenzoate
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄) (2-6 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
In a Schlenk flask, dissolve Methyl 2-iodo-4-methoxybenzoate (1.0 eq.) and the alkene (1.5 eq.) in anhydrous DMF.
-
Add triethylamine (2.0 eq.).
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add Pd(OAc)₂ (e.g., 2 mol%) and P(t-Bu)₃·HBF₄ (e.g., 4 mol%).
-
Heat the reaction mixture to 80-120 °C under an argon atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Alkene | Product | Typical Yield Range (%) |
| Styrene | Methyl 4-methoxy-2-styrylbenzoate | 75-90 |
| n-Butyl acrylate | Butyl (E)-3-(4-methoxy-2-(methoxycarbonyl)phenyl)acrylate | 70-85 |
Table 2: Representative Heck reactions with Methyl 2-iodo-4-methoxybenzoate. Yields are estimates and may require optimization.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[9] This reaction is highly valuable for introducing alkyne functionalities into aromatic systems.
Causality in Experimental Design
-
Dual Catalysis: The reaction relies on two interconnected catalytic cycles. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst forms a copper acetylide, which then participates in the transmetalation step.[10]
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[9]
-
Solvent: Aprotic solvents like THF, DMF, or toluene are commonly employed.
Experimental Protocol: Sonogashira Coupling of Methyl 2-iodo-4-methoxybenzoate
This protocol is adapted from general Sonogashira coupling procedures.[10]
Materials:
-
Methyl 2-iodo-4-methoxybenzoate
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.5 equivalents)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a Schlenk flask, add Methyl 2-iodo-4-methoxybenzoate (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and triethylamine (2.5 eq.).
-
Add the terminal alkyne (1.2 eq.) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Terminal Alkyne | Product | Typical Yield Range (%) |
| Phenylacetylene | Methyl 4-methoxy-2-(phenylethynyl)benzoate | 80-95 |
| 1-Octyne | Methyl 2-(oct-1-yn-1-yl)-4-methoxybenzoate | 75-90 |
Table 3: Representative Sonogashira couplings with Methyl 2-iodo-4-methoxybenzoate. Yields are estimates and may require optimization.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of C-N bonds between an aryl halide and an amine.[2] This reaction is of immense importance in medicinal chemistry.
Causality in Experimental Design
-
Ligand Choice: For electron-rich aryl bromides, bulky, electron-rich biaryl monophosphine ligands, such as XPhos or SPhos, are critical for promoting the reaction.[4]
-
Base Selection for Ester-Containing Substrates: As with the Suzuki-Miyaura coupling, the choice of base is paramount to avoid hydrolysis of the methyl ester. While strong alkoxide bases are often used, milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended for this substrate.[4]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
Experimental Protocol: Buchwald-Hartwig Amination of Methyl 2-bromo-4-methoxybenzoate
This protocol is adapted from a procedure for the closely related ethyl 2-bromo-4-methoxybenzoate.[4]
Figure 3: A generalized workflow for the Buchwald-Hartwig amination of an aryl halide.
Materials:
-
Methyl 2-bromo-4-methoxybenzoate
-
Amine (e.g., morpholine, aniline) (1.2 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Toluene (anhydrous)
Procedure:
-
In an oven-dried Schlenk tube, combine Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Seal the tube, and evacuate and backfill with argon.
-
Add anhydrous toluene, followed by the amine (1.2 eq.) and Methyl 2-bromo-4-methoxybenzoate (1.0 eq.).
-
Seal the tube tightly and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Amine | Product | Typical Yield Range (%) |
| Morpholine | Methyl 4-methoxy-2-(morpholino)benzoate | 85-98 |
| Aniline | Methyl 2-anilino-4-methoxybenzoate | 80-95 |
| Benzylamine | Methyl 2-(benzylamino)-4-methoxybenzoate | 82-96 |
Table 4: Representative Buchwald-Hartwig aminations with Methyl 2-bromo-4-methoxybenzoate. Yields are based on reactions with a similar substrate and may require optimization.[4]
Advanced Concepts: C-H Functionalization
An emerging and powerful strategy in cross-coupling is direct C-H functionalization, which circumvents the need for pre-halogenation of the substrate.[11] For this compound, the ester group could potentially act as a directing group to facilitate C-H activation at the ortho position (C3). This advanced methodology typically requires specific directing group-tolerant catalyst systems and oxidants. While detailed protocols are beyond the scope of this introductory guide, researchers are encouraged to explore this cutting-edge area for more atom-economical synthetic routes.
Conclusion
This compound and its halogenated derivatives are versatile substrates for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, chemists can efficiently synthesize a diverse array of substituted biaryl, alkenyl, alkynyl, and amino-benzoate compounds. The protocols provided in this guide serve as a solid foundation for further exploration and optimization in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
-
The Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 16). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 28). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (2013, September 16). C-H Functionalization. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. C-H Functionalization [organic-chemistry.org]
The Strategic Utility of Substituted Benzoates: Synthesis of Heterocyclic Scaffolds from Methyl 4-methoxy-2-methylbenzoate and its Congeners
Introduction: The Versatility of the Benzoate Scaffold
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Simple, readily available starting materials that offer multiple avenues for chemical elaboration are invaluable assets. Methyl 4-methoxy-2-methylbenzoate and its functionalized derivatives, such as those bearing amino or hydroxyl groups at the 2-position, represent a class of versatile building blocks for the synthesis of a wide array of pharmacologically significant heterocyclic compounds. The strategic placement of the methoxy, methyl, and ester functionalities on the benzene ring provides a unique combination of electronic and steric properties that can be exploited to direct a variety of chemical transformations.
This technical guide provides an in-depth exploration of the application of this compound and its key derivatives in the synthesis of two prominent classes of heterocyclic compounds: quinolones and chromones. While the direct cyclization of this compound into these scaffolds presents significant synthetic challenges due to the unactivated nature of the 2-methyl group, its amino and hydroxyl analogues serve as readily accessible and highly effective precursors. This document will therefore focus on the synthetic pathways commencing from methyl 2-amino-4-methoxybenzoate and methyl 2-hydroxy-4-methoxybenzoate, providing detailed protocols and mechanistic insights for the synthesis of quinolone and chromone core structures, respectively. These heterocyclic systems are prevalent in numerous approved drugs and clinical candidates, underscoring the importance of robust synthetic routes to their derivatives.
Part 1: Synthesis of 6-Methoxy-4-oxo-1,4-dihydroquinoline Derivatives
The quinolone scaffold is a cornerstone of many antibacterial agents and has also found applications in anticancer and antiviral drug development. The synthesis of substituted quinolones often relies on the cyclization of anthranilic acid derivatives. In this section, we will detail a general protocol for the synthesis of a 6-methoxy-substituted quinolone, a common structural motif in bioactive molecules, starting from methyl 2-amino-4-methoxybenzoate.
Conceptual Workflow for Quinolone Synthesis
The transformation of methyl 2-amino-4-methoxybenzoate to a quinolone core typically involves a condensation reaction with a β-ketoester or a similar three-carbon component, followed by a thermally or acid-catalyzed cyclization. This classical approach, known as the Gould-Jacobs reaction, remains a reliable and widely used method.
Caption: Workflow for the synthesis of a 6-methoxy-4-quinolone from methyl 2-amino-4-methoxybenzoate.
Protocol 1: Synthesis of 6-Methoxy-4-hydroxyquinoline-3-carboxylate
This protocol outlines the initial condensation and cyclization steps to form the core quinolone-ester scaffold.
Materials:
-
Methyl 2-amino-4-methoxybenzoate
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine methyl 2-amino-4-methoxybenzoate (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.
-
Cyclization: To the reaction mixture, add diphenyl ether as a high-boiling solvent. Heat the solution to 240-250 °C. The cyclization is typically complete within 30-60 minutes.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Add hexane to precipitate the crude product. Filter the solid and wash with hexane to remove the diphenyl ether. The resulting solid is the ethyl ester of 6-methoxy-4-hydroxyquinoline-3-carboxylic acid.
Protocol 2: Saponification and Decarboxylation to 6-Methoxy-4-quinolone
This protocol describes the conversion of the quinolone ester to the final quinolone product.
Procedure:
-
Saponification: Suspend the crude quinolone ester from Protocol 1 in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-3 hours until the solid dissolves completely, indicating the hydrolysis of the ester.
-
Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The carboxylic acid intermediate will precipitate. Continue heating the acidic mixture at reflux for an additional 1-2 hours to effect decarboxylation.
-
Isolation: Cool the mixture and collect the precipitated solid by filtration. Wash the solid with water and dry to obtain 6-methoxy-4-quinolone.
Table 1: Representative Data for Quinolone Synthesis
| Step | Reactants | Key Conditions | Product | Typical Yield |
| 1 | Methyl 2-amino-4-methoxybenzoate, DEEM | 120-130 °C, 2h | Enamine Intermediate | Quantitative |
| 2 | Enamine Intermediate | Diphenyl ether, 240-250 °C, 1h | 6-Methoxy-4-hydroxyquinoline-3-carboxylate | 75-85% |
| 3 | Quinolone Ester | 10% NaOH (aq), reflux; then HCl, reflux | 6-Methoxy-4-quinolone | 80-90% |
Part 2: Synthesis of 6-Methoxy-2-methylchromone Derivatives
Chromones are a class of oxygen-containing heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant properties. The synthesis of chromones often involves the cyclization of a 2-hydroxyacetophenone derivative. Here, we outline a pathway starting from methyl 2-hydroxy-4-methoxybenzoate.
Conceptual Workflow for Chromone Synthesis
The synthesis of a 2-methylchromone from methyl 2-hydroxy-4-methoxybenzoate requires an initial transformation to a 2-hydroxyacetophenone derivative, followed by a Claisen condensation with an ester and subsequent acid-catalyzed cyclization (Baker-Venkataraman rearrangement and cyclization).
Caption: Workflow for the synthesis of 6-methoxy-2-methylchromone.
Protocol 3: Synthesis of 2-Hydroxy-4-methoxyacetophenone
This protocol describes a method to convert the starting benzoate into the key acetophenone intermediate. A Fries rearrangement is a plausible, albeit sometimes low-yielding, route. A more controlled approach involves the reaction with a Grignard reagent.
Materials:
-
Methyl 2-hydroxy-4-methoxybenzoate
-
Methylmagnesium bromide (Grignard reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated)
Procedure:
-
Grignard Reaction: Dissolve methyl 2-hydroxy-4-methoxybenzoate (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (2.2 equivalents) dropwise to the cooled solution. The first equivalent will deprotonate the phenolic hydroxyl group, and the second will react with the ester.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-hydroxy-4-methoxyacetophenone.
Protocol 4: Synthesis of 6-Methoxy-2-methylchromone
This protocol details the final steps of acylation, rearrangement, and cyclization.
Materials:
-
2-Hydroxy-4-methoxyacetophenone
-
Acetyl chloride
-
Pyridine
-
Potassium hydroxide
-
Glacial acetic acid
-
Concentrated sulfuric acid
Procedure:
-
Acylation: Dissolve 2-hydroxy-4-methoxyacetophenone (1 equivalent) in pyridine and cool to 0 °C. Add acetyl chloride (1.1 equivalents) dropwise. Stir at room temperature for 2 hours.
-
Baker-Venkataraman Rearrangement: To the reaction mixture, add powdered potassium hydroxide (3 equivalents) and heat at 60 °C for 1 hour. This will induce the rearrangement to the 1,3-diketone.
-
Cyclization: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the base and precipitate the diketone. Filter the solid and dissolve it in glacial acetic acid. Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for 1 hour.
-
Isolation: Cool the reaction mixture and pour it into ice water. The 6-methoxy-2-methylchromone will precipitate. Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.
Table 2: Representative Data for Chromone Synthesis
| Step | Reactants | Key Conditions | Product | Typical Yield |
| 1 | Methyl 2-hydroxy-4-methoxybenzoate, MeMgBr | THF, 0 °C to RT | 2-Hydroxy-4-methoxyacetophenone | 60-70% |
| 2 | 2-Hydroxy-4-methoxyacetophenone, Acetyl Chloride | Pyridine, 0 °C to RT | O-Acetoxyacetophenone | 90-95% |
| 3 | O-Acetoxyacetophenone | KOH, 60 °C | 1,3-Diketone | 80-90% |
| 4 | 1,3-Diketone | Acetic acid, H₂SO₄ (cat.), reflux | 6-Methoxy-2-methylchromone | 85-95% |
Conclusion: A Gateway to Diverse Heterocyclic Libraries
The synthetic pathways detailed in this guide highlight the strategic importance of substituted methyl benzoates as precursors to valuable heterocyclic scaffolds. While this compound itself requires initial functionalization, its 2-amino and 2-hydroxy analogs provide efficient and reliable entry points to quinolone and chromone derivatives, respectively. The protocols provided herein are robust and can be adapted for the synthesis of a wide range of analogs by varying the substitution on the starting benzoate or by employing different condensation partners. For researchers, scientists, and drug development professionals, a thorough understanding of these synthetic strategies is crucial for the rapid and efficient generation of novel chemical entities with potential therapeutic applications.
References
-
Khan, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8687-8717. [Link][1]
-
MDPI. Molbank | Topical Collection : Heterocycle Reactions. [Link][2]
-
Organic Chemistry Portal. Synthesis of 4-quinolones. [Link][3]
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 2007, 12(3), 673-680. [Link][4]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2022, 27(19), 6633. [Link][5]
-
International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. [Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl 2-hydroxy-3-methylbenzoate, 97% | Fisher Scientific [fishersci.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]
- 5. Human Metabolome Database: Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172) [hmdb.ca]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: The Use of Methyl 4-methoxy-2-methylbenzoate in Advanced Polymer Synthesis
Introduction
Methyl 4-methoxy-2-methylbenzoate is an aromatic ester distinguished by a methoxy and a methyl group on the benzene ring. While its direct application in polymer chemistry is not yet extensively documented in publicly available literature, its chemical structure presents intriguing possibilities for the synthesis of novel polymers with tailored properties. The presence of a reactive methyl ester group allows for its participation in polymerization reactions, particularly in the formation of aromatic polyesters. The methoxy and ortho-methyl substituents on the aromatic ring are anticipated to influence the physical and chemical properties of the resulting polymers, such as solubility, thermal characteristics, and chain packing.
This document provides a prospective analysis and a detailed, albeit theoretical, protocol for the integration of this compound as a co-monomer in the synthesis of a novel aromatic polyester. The methodologies are grounded in established principles of polyester chemistry and draw analogies from structurally similar compounds.[1]
Prospective Applications in Polymer Chemistry
Based on its molecular architecture, this compound is a prime candidate for use as a specialty co-monomer in the synthesis of aromatic polyesters via transesterification. In this role, it can be copolymerized with a di-ester and a diol to introduce its unique substituted aromatic moiety into the polymer backbone.
The incorporation of the 4-methoxy-2-methylphenylene unit is predicted to impart the following characteristics to the resulting polyester:
-
Enhanced Solubility: The presence of the methyl and methoxy groups can disrupt the symmetry of the polymer chain, leading to reduced crystallinity and improved solubility in common organic solvents.
-
Modified Thermal Properties: The substituted aromatic ring is expected to influence the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. The increased bulk from the pendant groups may elevate the Tg, while the disruption of chain packing could potentially lower the Tm.
-
Tunable Mechanical Properties: By varying the feed ratio of this compound relative to other co-monomers, the mechanical properties of the resulting polyester, such as its modulus and elongation at break, can be systematically tuned.
Hypothetical Protocol: Synthesis of a Novel Aromatic Copolyester via Melt Polycondensation
This protocol details a two-step melt polycondensation procedure for the synthesis of a copolyester incorporating this compound. This method is analogous to established procedures for the synthesis of other aromatic polyesters.[1]
Objective: To synthesize a copolyester from Dimethyl Terephthalate, 1,4-Butanediol, and this compound as a chain-modifying co-monomer.
Materials:
-
Dimethyl Terephthalate (DMT)
-
1,4-Butanediol (BDO)
-
This compound
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable transesterification catalyst
-
High-purity nitrogen gas
-
Inert, high-boiling point solvent for cleaning (e.g., diphenyl ether)
Equipment:
-
Glass batch reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a programmable temperature controller.
-
Vacuum pump capable of reaching high vacuum (<1 Torr).
-
Apparatus for polymer characterization (e.g., GPC, DSC, TGA, NMR).
Experimental Workflow Diagram
Sources
Troubleshooting & Optimization
improving the yield of Methyl 4-methoxy-2-methylbenzoate synthesis
An In-Depth Technical Guide to Improving the Yield of Methyl 4-methoxy-2-methylbenzoate Synthesis
Technical Support Center
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable chemical intermediate.[1] We will delve into the mechanistic underpinnings of the most common synthetic route, the Fischer-Speier esterification, and provide actionable, field-proven solutions to challenges you may encounter.
Overview of this compound Synthesis
The most direct and widely employed method for synthesizing this compound is the Fischer-Speier esterification of 4-methoxy-2-methylbenzoic acid with methanol.[2] This reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and involves the nucleophilic attack of methanol on the protonated carboxylic acid.[3][4]
While seemingly straightforward, the reaction's success hinges on understanding and controlling its equilibrium nature. The formation of water as a byproduct means the reaction is reversible, which is the primary cause of incomplete conversions and reduced yields.[3][4][5][6][7]
Caption: Core schematic of the Fischer-Speier esterification reaction.
Troubleshooting Guide: Yield Optimization
This section addresses the most common and critical issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction has stalled, and TLC analysis shows a significant amount of unreacted 4-methoxy-2-methylbenzoic acid. What is the primary cause and how can I fix it?
Answer: This is the most frequent challenge and is almost always due to the reaction reaching equilibrium. The Fischer esterification is a reversible process where the product ester can be hydrolyzed back to the starting carboxylic acid by the water generated during the reaction.[4][6]
Causality: According to Le Châtelier's principle, the accumulation of water in the reaction mixture shifts the equilibrium back towards the reactants, preventing the reaction from proceeding to completion.[6]
Solutions:
-
Utilize an Excess of Alcohol: The most straightforward method to shift the equilibrium is to use a large excess of methanol.[3][4][8] By increasing the concentration of one of the reactants, the equilibrium is pushed towards the formation of the products. Using methanol as the reaction solvent is a common and effective strategy.
-
Actively Remove Water: If using excess alcohol is insufficient or undesirable, the physical removal of water as it is formed is a highly effective technique. This can be achieved by:
-
Dean-Stark Apparatus: If using a solvent that forms an azeotrope with water (e.g., toluene or hexane), a Dean-Stark trap will continuously remove water from the reaction mixture, driving it to completion.[3][8]
-
Drying Agents: Incorporating molecular sieves (4Å) into the reaction mixture can sequester the water byproduct as it forms.[3][7]
-
Question 2: The reaction is very slow, even after several hours at reflux. How can I increase the reaction rate?
Answer: A slow reaction rate, assuming the temperature is correct (reflux), typically points to an issue with the acid catalyst.
Causality: The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[6][9] Insufficient or inactive catalyst will result in a slow reaction.
Solutions:
-
Verify Catalyst Loading: Ensure a sufficient catalytic amount of a strong acid is used. Typically, 2-5 mol% of concentrated sulfuric acid or p-toluenesulfonic acid relative to the carboxylic acid is effective.
-
Use a Stronger Acid Catalyst: While sulfuric acid is common, ensure it is concentrated (98%).[4] Avoid using dilute acids, as the water content will hinder the reaction.
-
Check for Basic Impurities: Any basic impurities in the starting materials or solvent can neutralize the acid catalyst, rendering it ineffective. Ensure high-purity reagents are used.
Question 3: My final product is difficult to purify and is contaminated with the starting carboxylic acid, even after aqueous workup. What am I doing wrong?
Answer: This issue stems from an inadequate workup procedure, specifically the failure to effectively remove the acidic starting material.
Causality: 4-methoxy-2-methylbenzoic acid is an organic acid. To separate it from the neutral organic ester product, you must exploit this difference in acidity.
Solution: Acid-Base Extraction
The cornerstone of purification is a proper acid-base extraction during the workup.[8]
-
After the reaction is complete and excess methanol has been removed, dissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8][10][11]
-
The basic solution will deprotonate the unreacted carboxylic acid, forming its sodium salt. This salt is ionic and highly soluble in the aqueous layer, while the neutral ester remains in the organic layer.
-
Separate the aqueous layer. It is often beneficial to repeat the basic wash 2-3 times to ensure complete removal of the acid. The aqueous layers can be combined and re-acidified with HCl to recover the unreacted starting material if desired.[12]
-
Finally, wash the organic layer with brine to remove residual water, dry it over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]
Caption: A decision tree for troubleshooting common synthesis yield issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for this esterification? A1: The optimal conditions involve refluxing the 4-methoxy-2-methylbenzoic acid in a large excess of methanol, which also serves as the solvent, with a catalytic amount of concentrated sulfuric acid for 2-24 hours.[14] Reaction progress should be monitored by TLC to determine completion.
| Parameter | Recommended Value | Rationale |
| Solvent | Methanol | Serves as both reactant and solvent, driving equilibrium forward.[3][8] |
| Temperature | Reflux (~65 °C) | Provides sufficient activation energy for the reaction.[7][14] |
| Catalyst | Conc. H₂SO₄ or TsOH | Strong acid required to activate the carboxylic acid.[3][4] |
| Catalyst Loading | 2-5 mol% | Sufficient for catalysis without promoting side reactions. |
| Reaction Time | 2-24 hours | Highly dependent on scale and efficiency of water removal. Monitor by TLC.[14] |
Q2: Can I use a different alcohol, like ethanol or isopropanol? A2: Yes, the Fischer esterification is broadly applicable to other primary and secondary alcohols.[3] However, reaction rates may be slower due to the increased steric bulk of larger alcohols compared to methanol. Tertiary alcohols are generally unsuitable as they are prone to elimination under strong acid and heat.[3][6]
Q3: Are there alternative methods to synthesize this ester? A3: Yes, while Fischer esterification is common due to its atom economy, other methods exist. One could convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then react the more reactive acid chloride with methanol.[3][15] This is a two-step process but is not reversible and often proceeds rapidly at lower temperatures. Additionally, advanced methods like palladium-catalyzed carbonylation reactions can be used to construct aromatic esters, though these are more complex and typically reserved for specialized applications.[16][17][18][19]
Q4: How should I monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is the most convenient method.[8] Spot the reaction mixture on a silica gel plate against a spot of the starting carboxylic acid. A suitable eluent might be 20-30% ethyl acetate in hexanes. The reaction is complete when the starting material spot has been completely consumed and a new, typically higher Rf spot corresponding to the ester product is dominant.
Detailed Experimental Protocol
This protocol describes a standard lab-scale synthesis of this compound.
Materials:
-
4-methoxy-2-methylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxy-2-methylbenzoic acid (1.0 eq). Add a large excess of methanol (e.g., 10-20 mL per gram of carboxylic acid).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.03 eq) dropwise to the mixture.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress periodically using TLC. Continue refluxing until the starting material is no longer visible on the TLC plate (typically 4-8 hours).
-
Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in ethyl acetate (20 mL per gram of starting material). Transfer the solution to a separatory funnel.
-
Workup - Basic Wash: Wash the organic layer with a saturated NaHCO₃ solution (3 x 15 mL). Check the pH of the final aqueous wash to ensure it is basic (pH > 8), confirming the removal of all acidic components.
-
Workup - Final Wash and Drying: Wash the organic layer with brine (1 x 15 mL). Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous Na₂SO₄.
-
Isolation: Filter the drying agent and wash the filter cake with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or solid.
-
Purification (Optional): If the product is not sufficiently pure by ¹H NMR or GC analysis, it can be further purified by silica gel column chromatography.
References
-
Ueda, T., Konishi, H., & Manabe, K. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14(12), 3100-3103. [Link]
-
Wu, X., et al. (2014). Palladium-Catalyzed Oxidative Carbonylation of Aromatic C–H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-Aminobenzoates. The Journal of Organic Chemistry, 79(21), 10378-10384. [Link]
-
Li, M., et al. (2025). Palladium-Catalyzed Cascade Carbonylation Reaction To Construct Ester Derivatives. The Journal of Organic Chemistry.[Link]
-
Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754-2755. [Link]
-
Xu, S., et al. (2025). Palladium-Catalyzed Cascade Carbonylation Reaction To Construct Ester Derivatives. The Journal of Organic Chemistry.[Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia.[Link]
-
Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 11(6), 834-848. [Link]
-
Quora. (2016). What are the advantages and disadvantages of Fischer esterification in synthesizing esters? Quora.[Link]
-
University of Michigan-Dearborn. (n.d.). Grignard Synthesis of Triphenylmethanol. University of Michigan-Dearborn, College of Arts, Sciences, and Letters.[Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps.[Link]
-
PrepChem. (n.d.). Synthesis of methyl 2-hydroxy-4-methoxybenzoate. PrepChem.com.[Link]
-
Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka.[Link]
-
Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Master Organic Chemistry.[Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
-
MDPI. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 15(4), 2226-2236. [Link]
-
Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(9), 13697-13712. [Link]
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
Organic Syntheses. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42. [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Methylbenzoic acid, 4-methoxy-2-methylbutyl ester. Cheméo.[Link]
-
Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361. [Link]
-
Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Dominican University of California.[Link]
-
Amore, K. J., & Leadbeater, N. E. (2007). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate.[Link]
-
NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. NIST WebBook.[Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 899. [Link]
-
The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK! YouTube.[Link]
-
California State University, Bakersfield. (n.d.). Preparation of Methyl Benzoate. CSUB Department of Chemistry.[Link]
-
Chem Vids. (2012). Organic Mechanism Fischer Esterification 004. YouTube.[Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
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- 15. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]
Technical Support Center: Purification of Crude Methyl 4-methoxy-2-methylbenzoate
Welcome to the technical support center for the purification of Methyl 4-methoxy-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this aromatic ester via column chromatography. Here, we move beyond rote protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity and yield.
Troubleshooting Guide
Encountering unexpected results is a common part of the scientific process. This section addresses specific issues you might face during the column chromatography of this compound in a direct question-and-answer format.
Question: My product and a key impurity are co-eluting or have very poor separation. How can I improve the resolution?
Answer: This is a classic challenge, often stemming from a suboptimal mobile phase or incorrect column parameters.
-
Underlying Cause: The polarity of your eluent is likely too high, causing your compound of interest and nearby impurities to travel down the column too quickly and without sufficient differential partitioning between the stationary and mobile phases.
-
Strategic Solution:
-
Re-optimize the Mobile Phase with TLC: The goal is to find a solvent system where this compound has an Rf value of approximately 0.2-0.4.[1][2] This range provides the best balance between resolution and elution time. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Aromatic esters like this often separate well in Hexane/Ethyl Acetate or Hexane/Dichloromethane mixtures.
-
Decrease the Column Loading: Overloading the column is a primary cause of poor separation.[2] Ensure you are using an appropriate ratio of silica gel to crude material, typically ranging from 30:1 to 100:1 by weight for more challenging separations.[1]
-
Consider a Different Solvent System: If Hexane/EtOAc fails, consider incorporating toluene. Aromatic solvents can alter selectivity for aromatic analytes by introducing different intermolecular interactions (π-π stacking), which can significantly improve the separation of structurally similar aromatic compounds.
-
Question: My product is not eluting from the column, even after I've passed a large volume of the mobile phase. What's happening?
Answer: This indicates that your compound is too strongly adsorbed to the silica gel, which points to two likely causes.
-
Underlying Cause 1: Insufficient Eluent Polarity: The mobile phase is not polar enough to displace your product from the active sites on the silica gel.[2][3]
-
Solution: Gradually increase the polarity of your mobile phase. If you started with 90:10 Hexane:EtOAc, try moving to 80:20, then 70:30. This should be done step-wise to avoid eluting all compounds at once.[3]
-
-
Underlying Cause 2: Compound Decomposition: Although less common for this specific molecule, some compounds can decompose or irreversibly bind to the acidic surface of silica gel.[4]
-
Solution: To test for this, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound may be unstable on silica. In this case, consider using a different stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount (e.g., 0.5%) of triethylamine.
-
Question: I'm experiencing a very low yield after purification. Where could my product have gone?
Answer: Low recovery is a frustrating issue that can arise from several factors, ranging from chemical degradation to physical loss.[5][6]
-
Potential Cause & Solution:
-
Incomplete Elution: Your product may still be on the column. After you have collected the fractions containing your pure product, flush the column with a much more polar solvent (e.g., 100% Ethyl Acetate or 9:1 EtOAc:Methanol). Collect this flush and analyze it by TLC to see if any product remained adsorbed.[2]
-
Fractions are Too Dilute: The concentration of your compound in the collected fractions might be below the detection limit of your TLC visualization method (e.g., UV lamp).[4] Before discarding fractions you believe to be empty, try concentrating a small aliquot to see if the product becomes visible on TLC.
-
Product Volatility: While this compound is not extremely volatile, aggressive removal of solvent on a rotary evaporator at high temperature and very low pressure can lead to product loss, especially with small quantities. Use moderate temperature and pressure during solvent evaporation.
-
Question: The bands on my column are streaking or "tailing" significantly. How can I get sharp, well-defined bands?
Answer: Tailing is a sign of non-ideal chromatographic behavior, often caused by overloading or secondary interactions with the stationary phase.
-
Underlying Cause & Solution:
-
Sample Band is Too Wide: The initial band of your loaded sample should be as narrow as possible. Always dissolve your crude material in the minimum amount of solvent before loading it onto the column.[2][7] If your compound has poor solubility in the mobile phase, use the "dry loading" technique.
-
Dry Loading Protocol: Dissolve your crude product in a suitable, low-boiling solvent (like dichloromethane or acetone). Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.[1] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the sample is introduced in a very concentrated band.[1][7]
-
Channeling in the Column Bed: The column may have been packed improperly, leading to cracks or channels that cause uneven solvent flow.[2] This can be avoided by using the "slurry packing" method, where the silica gel is mixed with the initial eluent to form a homogenous slurry before being poured into the column. Gently tapping the column as the silica settles helps to create a uniform bed.[1]
-
Experimental Workflow & Troubleshooting Logic
The following diagrams provide a visual guide to the standard purification workflow and a decision-making process for troubleshooting common issues.
Caption: Standard workflow for column chromatography purification.
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal stationary phase for purifying this compound?
A1: For a moderately polar compound like this compound, standard flash-grade silica gel (230-400 mesh or 40-63 µm) is the most common and effective choice.[8] Silica gel is slightly acidic, which is generally not a problem for this stable ester.[3] If you suspect acid-catalyzed decomposition, neutral alumina can be used as an alternative, but you will need to re-optimize your solvent system as the selectivity will differ.
Q2: What is the difference between gravity chromatography and flash chromatography, and which should I use?
A2: The primary difference is the method of solvent delivery. Gravity chromatography relies on gravity, resulting in a slow flow rate and often broader peaks (lower resolution).[9] Flash chromatography uses positive pressure (from compressed air or a pump) to push the solvent through the column much more quickly.[9][10] This leads to a faster separation and higher resolution. For efficient and high-quality purification in a drug development setting, flash chromatography is strongly recommended .[10][11]
Q3: How do I choose the best mobile phase (eluent)?
A3: The selection of the mobile phase is the most critical step and is almost always determined by preliminary Thin-Layer Chromatography (TLC).[12]
-
Test Solvent Systems: Use a combination of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate).
-
Run TLC Plates: Spot your crude mixture on several TLC plates and run them in different solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).
-
Aim for the "Sweet Spot": The ideal system is one that gives your desired product (this compound) an Rf value of ~0.2-0.4 .[1][2] This ensures the compound spends enough time on the stationary phase to separate from impurities but doesn't take an excessively long time to elute.
Q4: What are the typical parameters for this purification?
A4: While optimization is always necessary, the following table provides a good starting point for the purification of this compound.
| Parameter | Recommended Value/Type | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for moderately polar organic molecules; small particle size is ideal for flash chromatography.[10] |
| Mobile Phase | Hexane:Ethyl Acetate | Good starting solvent system; adjust ratio based on TLC. |
| Target Rf Value | ~0.2 - 0.4 | Provides optimal balance between separation and elution time.[1][2] |
| Sample:Silica Ratio | 1:30 to 1:50 (by weight) | Ensures the column is not overloaded, which is critical for good resolution.[2] |
| Loading Method | Dry Loading | Recommended for ensuring a narrow sample band, especially if solubility in the eluent is limited.[1][7] |
References
-
WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
CommonOrganicChemistry.com. Running a Silica Gel Column. Retrieved from [Link]
-
LCGC International. Flash Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 16). What Is The Difference Between Flash Chromatography And Gravity Chromatography? Retrieved from [Link]
-
HPLC Troubleshooting. HPLC Troubleshooting. Retrieved from [Link]
-
Membrane Solutions. Preparation Silica Gel for Better Column Chromatography. Retrieved from [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. Column Chromatography Procedures. Retrieved from [Link]
-
Hawach. (2025, November 13). Difference Between Flash and Conventional Column. Retrieved from [Link]
-
BUCHI. (2022, December 14). Gravity vs Automated Flash Chromatography Comparison. Retrieved from [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Unviersity of California, Los Angeles. Column chromatography. Retrieved from [Link]
-
Magritek. Column Chromatography. Retrieved from [Link]
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- 4. Chromatography [chem.rochester.edu]
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- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Difference Between Flash and Conventional Column - Hawach [hawachhplccolumn.com]
- 12. magritek.com [magritek.com]
Technical Support Center: Synthesis of Methyl 4-methoxy-2-methylbenzoate
Welcome to the technical support guide for the synthesis of Methyl 4-methoxy-2-methylbenzoate. This resource is tailored for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, with a specific focus on the identification and mitigation of side products.
Synthesis Overview: The Fischer-Speier Esterification
The most common and direct route to synthesizing this compound is the Fischer-Speier esterification of 4-methoxy-2-methylbenzoic acid with methanol, utilizing an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[3] The equilibrium nature of the reaction is a critical factor, and achieving high yields necessitates strategic manipulation of the reaction conditions to favor product formation.[4]
Reaction Pathway
Caption: Fischer-Speier esterification of 4-methoxy-2-methylbenzoic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis, focusing on the formation of common side products and impurities.
Q1: My reaction yield is consistently low, and I recover a lot of starting material. What's going wrong?
A1: This is the most common issue in Fischer esterification and is almost always tied to the reversible nature of the reaction.[5] The reaction reaches an equilibrium that may not strongly favor the product.
Core Causality:
-
Equilibrium Limitation: Water, a product of the reaction, can hydrolyze the ester product back to the starting carboxylic acid and alcohol, preventing the reaction from reaching completion.[6]
-
Insufficient Catalyst: An inadequate amount of catalyst, or a catalyst that has been deactivated by moisture, will result in a slow reaction rate, meaning the reaction may not have reached equilibrium in the allotted time.[1][5]
-
Suboptimal Temperature: Esterification reactions require heat. If the temperature is too low (e.g., not at reflux), the reaction rate will be impractically slow.[1]
Troubleshooting Protocol:
-
Drive the Equilibrium: The most effective strategy is to use a large excess of one reactant, typically the more cost-effective and easily removable one. In this case, using methanol as the solvent is a standard and effective method to push the equilibrium towards the product side.[7][8]
-
Remove Water: For larger-scale reactions or when using a stoichiometric amount of methanol, removing water as it forms is crucial. This is commonly achieved with a Dean-Stark apparatus, using a co-solvent like toluene to azeotropically remove water.[2][3]
-
Verify Catalyst Activity: Ensure your acid catalyst (e.g., concentrated H₂SO₄) is fresh and has not been compromised by absorbing atmospheric moisture. Use a typical catalytic loading of 1-5 mol%.[6]
-
Ensure Adequate Reflux: The reaction should be heated to a steady reflux of the alcohol (for methanol, approx. 65°C).[9] Monitor the reaction progress over several hours using Thin-Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Reversible reaction at equilibrium.[5] | Use a large excess of methanol (e.g., as the solvent) or remove water using a Dean-Stark trap.[3][7] |
| Inactive or insufficient catalyst.[1] | Use a fresh, anhydrous batch of acid catalyst (H₂SO₄ or TsOH). Increase catalyst loading if necessary. | |
| Reaction time too short or temperature too low.[1] | Ensure the reaction is at a full reflux and monitor by TLC until the starting material is consumed. |
Q2: I've isolated an impurity that is more polar than my product but less polar than the starting acid. What could it be?
A2: A likely candidate for such an impurity is Methyl 4-hydroxy-2-methylbenzoate . This side product arises from the demethylation of the methoxy group on the aromatic ring.
Core Causality:
-
Acid-Catalyzed Demethylation: Under strong acidic conditions and prolonged heating, the methoxy group (an aryl methyl ether) can be cleaved by the acid catalyst. The ether oxygen is protonated, and a nucleophile (like water present in the reaction or bromide/iodide ions if HBr/HI were present as impurities) can attack the methyl group via an Sₙ2 mechanism, yielding a phenol and methanol.
Mitigation Strategies:
-
Control Reaction Time and Temperature: Avoid excessively long reflux times or unnecessarily high temperatures, as these conditions favor the demethylation side reaction. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
Use Milder Catalysts: If demethylation is a persistent issue, consider using a milder acid catalyst. While H₂SO₄ is common, solid catalysts like p-toluenesulfonic acid (TsOH) can sometimes offer better control.[1] Lewis acids are another alternative for sensitive substrates.[2]
Caption: Competing pathways: stability vs. side product formation.
Q3: My ¹H NMR spectrum shows my purified product is still contaminated with the starting 4-methoxy-2-methylbenzoic acid. How can I remove it?
A3: This is a very common purification challenge. The acidic nature of the unreacted starting material provides a straightforward chemical handle for its removal during the aqueous workup.
Core Causality:
-
Incomplete Reaction: As discussed in Q1, the reaction did not go to completion.
-
Ineffective Purification: Simple solvent extraction is often insufficient to separate the slightly polar ester product from the more polar, but still organic-soluble, carboxylic acid.
Detailed Purification Protocol:
This protocol should be performed after cooling the reaction mixture and removing the excess methanol via rotary evaporation.
-
Dissolution: Dissolve the reaction residue in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether (50-100 mL).[8]
-
Acidic Wash (Optional): Wash the organic layer with water (2 x 50 mL) to remove the bulk of any remaining methanol or highly water-soluble impurities.
-
Key Step - Basic Wash: Transfer the organic layer to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution.[10][11]
-
Causality: The basic solution deprotonates the unreacted carboxylic acid, forming the corresponding sodium carboxylate salt. This salt is ionic and highly soluble in the aqueous layer, while the neutral ester product remains in the organic layer.
-
Procedure: Add the basic solution (50 mL), stopper the funnel, and shake gently at first to release any evolved CO₂ gas. Vent frequently. Shake more vigorously, then allow the layers to separate. Drain the lower aqueous layer. Repeat this wash until no more gas evolution is observed.
-
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution (1 x 50 mL). This helps to break up any emulsions and removes residual water from the organic layer.[12]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester, now free of acidic impurities.[8][10]
-
Final Purification: If necessary, further purify the product by flash column chromatography on silica gel or distillation.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Ester Synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- Esterification Lab Answers. (n.d.).
- BenchChem. (2025).
- Dakenchem. (n.d.).
- BenchChem. (2025).
- Wikipedia. (2023).
- Google Patents. (n.d.).
- University of California, Irvine. (n.d.).
- OperaChem. (2024).
- Organic Chemistry Portal. (n.d.).
- University of Missouri–St. Louis. (n.d.).
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Technical Support Center: Methyl 4-methoxy-2-methylbenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-methoxy-2-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific esterification. The presence of an ortho-methyl group on the benzoic acid ring introduces significant steric hindrance, which can complicate the reaction and lead to suboptimal results.[1] This resource provides in-depth, experience-driven solutions to troubleshoot and optimize your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My reaction shows a very low yield, or no product formation at all. What are the likely causes and how can I fix it?
Low or no yield is the most common issue, often stemming from the sterically hindered nature of the starting material, 4-methoxy-2-methylbenzoic acid.
Potential Cause 1: Ineffective Esterification Method
The classic Fischer-Speier esterification (refluxing the carboxylic acid in methanol with a strong acid catalyst like H₂SO₄) is often the first choice due to its simplicity.[2][3] However, the steric bulk of the ortho-methyl group can significantly slow down the reaction rate, preventing it from reaching completion within a typical timeframe.[1]
-
Expert Recommendation:
-
Extend Reaction Time: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If starting material is still present after several hours, extend the reflux time, potentially up to 10-24 hours.[1][4]
-
Increase Catalyst Loading: Cautiously increase the amount of concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH). The catalyst's role is to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.[1][2][5]
-
Drive the Equilibrium: Fischer esterification is a reversible reaction.[2][6] Use a large excess of methanol (it can often serve as the solvent) to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[3][7] If feasible for your setup, removing the water byproduct using a Dean-Stark apparatus is also highly effective.[2][8]
-
Potential Cause 2: Inadequate Reaction Temperature
The reaction may not have sufficient activation energy to overcome the steric hindrance at the standard reflux temperature of methanol (~65 °C).
-
Expert Recommendation: While you are limited by the boiling point of methanol in a standard reflux setup, ensure your heating mantle or oil bath is calibrated and providing consistent, adequate heat to maintain a steady reflux.
Potential Cause 3: Alternative, More Robust Methods Needed
For particularly stubborn, sterically hindered acids, the Fischer-Speier method may not be sufficient.
-
Expert Recommendation: Consider a two-step approach that bypasses the direct acid-catalyzed equilibrium:
-
Convert to an Acyl Chloride: React the 4-methoxy-2-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride.
-
React with Methanol: The subsequent reaction of the acyl chloride with methanol is typically rapid and irreversible, proceeding at room temperature or with gentle heating to afford the ester in high yield.
-
Question 2: My final product is contaminated with unreacted 4-methoxy-2-methylbenzoic acid. How do I remove it?
This is a common purification challenge, especially when the reaction has not gone to completion.
Potential Cause: Ineffective Work-up Procedure
The acidic starting material is not being effectively separated from the neutral ester product.
-
Expert Recommendation: Liquid-Liquid Extraction Wash A standard work-up procedure for esterification involves an aqueous basic wash to remove the acidic components.[8][9]
-
After the reaction, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with:
-
Water, to remove the bulk of the acid catalyst.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][6] Add the bicarbonate solution slowly and carefully, as it will react with the remaining acid catalyst and the unreacted carboxylic acid to produce CO₂ gas (effervescence). Continue washing until no more gas evolves. This converts the carboxylic acid into its sodium salt, which is soluble in the aqueous layer.
-
Brine (saturated aqueous NaCl), to remove excess water from the organic layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to yield the crude ester.[8][10] This procedure should provide a product largely free of the starting acid.
-
Question 3: I've isolated a byproduct. What could it be and how can I avoid it?
Side reactions can occur, particularly under harsh acidic conditions or elevated temperatures.
Potential Cause 1: Ether Formation
Under strong acid catalysis and heat, two molecules of methanol can dehydrate to form dimethyl ether.[1] While this is more of a concern for the solvent/reagent, it can affect reaction stoichiometry.
-
Expert Recommendation: This is a primary reason to use a large excess of methanol; the loss of a small amount to ether formation will not significantly impact the reaction.
Potential Cause 2: Sulfonation of the Aromatic Ring
If using concentrated sulfuric acid at high temperatures for prolonged periods, electrophilic aromatic substitution (sulfonation) can occur on the electron-rich benzene ring.[1]
-
Expert Recommendation:
-
Use the minimum effective amount of H₂SO₄.
-
Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which is less prone to causing sulfonation.[2]
-
Potential Cause 3: Demethylation of the Methoxy Group
While less common under these specific conditions, very harsh acidic environments can potentially lead to the cleavage of the methoxy ether to form a phenol. This would result in the formation of Methyl 4-hydroxy-2-methylbenzoate.
-
Expert Recommendation: Avoid unnecessarily harsh conditions. Stick to the minimum required catalyst loading and reaction time as determined by TLC monitoring.
Visualized Workflows and Mechanisms
To better illustrate the key processes, the following diagrams have been generated.
Fischer-Speier Esterification Mechanism
This diagram outlines the step-by-step mechanism of the acid-catalyzed esterification.
Caption: The mechanism of Fischer-Speier esterification.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the reaction's progress? A1: Thin Layer Chromatography (TLC) is the most effective and common method.[1][6] A typical mobile phase could be a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). The starting carboxylic acid is more polar and will have a lower Rf value than the less polar ester product. The reaction is complete when the spot corresponding to the starting material is no longer visible.[6]
Q2: How do the substituents on the benzoic acid affect this reaction? A2: The electronic nature of substituents can influence reactivity. The 4-methoxy group is electron-donating, which slightly deactivates the carbonyl carbon towards nucleophilic attack. However, the primary challenge in this synthesis is not electronic, but steric, due to the ortho-methyl group hindering the approach of the methanol nucleophile.[1]
Q3: Can I use a different alcohol, like ethanol or isopropanol? A3: Yes, but increasing the steric bulk of the alcohol (methanol < ethanol < isopropanol) will further decrease the reaction rate due to increased steric hindrance. If a different ester is required, you may need to switch to a more robust method, such as the acyl chloride route, to achieve a reasonable yield.
Q4: What are the typical reaction parameters for a Fischer esterification of this type? A4: The following table summarizes typical starting parameters, which should be optimized based on experimental monitoring.
| Parameter | Recommended Value | Rationale |
| Substrate | 4-methoxy-2-methylbenzoic acid | 1.0 equivalent |
| Reagent/Solvent | Methanol | 10-20 equivalents (or as solvent) |
| Catalyst | Conc. H₂SO₄ or p-TsOH | 0.1 - 0.3 equivalents |
| Temperature | Reflux (~65 °C for methanol) | To provide activation energy |
| Reaction Time | 4 - 24 hours | Monitor by TLC for completion[1][4] |
| Workup | NaHCO₃ wash, extraction | To remove acid and purify the ester[4] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-2-methylbenzoic acid (1.0 eq.) in methanol (10-15 volumes).
-
Catalyst Addition: Place the flask in an ice bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (0.2 eq.) dropwise.[6]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C).[4]
-
Monitoring: After 2 hours, and every 2-4 hours thereafter, take a small aliquot from the reaction, neutralize it, and spot it on a TLC plate to monitor the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (20 volumes). Transfer to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ until gas evolution ceases. Then, wash with brine.[6][10]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by vacuum distillation.
References
- Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
- Dakenchem. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate.
- Seshadri, T. R., & Venkatasubramanian, G. B. (n.d.). A modified method for esterification of some polyhydroxy aromatic acids. Proceedings of the Indian Academy of Sciences - Section A.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
- PrepChem.com. (n.d.). Synthesis of methyl 2-hydroxy-4-methoxybenzoate.
- Benchchem. (n.d.). A Comparative Review of Synthesis Methods for Aromatic Esters.
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
- Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate.
- Google Patents. (n.d.). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (2025). New and Efficient Method for Esterification of Carboxylic Acids with Simple Primary and Secondary Alcohols Using Cerium(IV) Ammonium Nitrate (CAN). Retrieved from [Link]
- Phelps, I. K., & Osborne, R. W. (n.d.). On the Esterification of Benzoic Acid. American Journal of Science.
- Kalita, C., Bharadwaj, S. K., & Saikia, P. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2).
- CymitQuimica. (n.d.). CAS 121-98-2: Methyl 4-methoxybenzoate.
- Unknown. (n.d.). Esterification of benzoic acid to methyl benzoate.
- Wilansky, H. (1950). Kenetics of the Esterification of Substituted Benzoic Acids. University of Minnesota.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Quora. (2018). What happens when methanol is reacted with concentrated sulfuric acid?. Retrieved from [Link]
- Unknown. (n.d.). Preparation of Methyl Benzoate.
-
MDPI. (n.d.). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]
-
Quora. (2017). What happens when methanol reacts with sulphuric acid?. Retrieved from [Link]
- Van Loon, L. L., & Allen, H. C. (2004). Methanol Reaction with Sulfuric Acid: A Vibrational Spectroscopic Study. The Journal of Physical Chemistry B, 108(45), 17666-17674.
Sources
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- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for the Preparation of Methyl 4-methoxy-2-methylbenzoate
Welcome to our dedicated technical support center for the synthesis of Methyl 4-methoxy-2-methylbenzoate. This guide is designed for researchers, chemists, and professionals in drug development who are looking to optimize this specific esterification reaction. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the nuances of this synthesis, focusing on troubleshooting common issues and answering frequently asked questions. Our goal is to empower you with the knowledge to not only successfully synthesize your target molecule but also to understand the underlying chemistry that governs the reaction's success.
Reaction Overview: The Fischer-Speier Esterification
The preparation of this compound is most commonly achieved through the Fischer-Speier esterification of 4-methoxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst.[1][2] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[2][3]
The equilibrium nature of the Fischer esterification means that specific strategies must be employed to drive the reaction towards the product side to achieve high yields.[4][5] This is particularly crucial for substrates like 4-methoxy-2-methylbenzoic acid, where steric hindrance from the ortho-methyl group can slow down the reaction rate.[6]
Troubleshooting Guide: A Deeper Dive into Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address the most common and challenging issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most frequent challenge in this synthesis. The root cause often lies in the reaction equilibrium not being sufficiently shifted towards the product. Here’s a systematic approach to troubleshoot this issue:
-
Insufficient Catalyst: Ensure you are using a catalytic amount of a strong acid. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common choices.[2][7] For a starting point, aim for 5-10 mol% of the catalyst relative to the carboxylic acid.
-
Reversibility of the Reaction: The Fischer esterification is an equilibrium process.[4] To drive it forward, you can:
-
Use a Large Excess of Methanol: Using methanol as the solvent is a common and effective strategy to shift the equilibrium towards the ester.[5][8] A 10 to 20-fold excess is a good starting point.
-
Remove Water: The water produced during the reaction can hydrolyze the ester back to the starting materials.[6] Consider using a Dean-Stark apparatus to azeotropically remove water, especially if you are not using a large excess of methanol.[3]
-
-
Reaction Time and Temperature: The steric hindrance from the ortho-methyl group in 4-methoxy-2-methylbenzoic acid can make the reaction sluggish.[6]
-
Prolonged Reflux: You may need to reflux the reaction for an extended period. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Temperature Optimization: While refluxing in methanol (approx. 65°C) is standard, for particularly stubborn reactions, microwave-assisted synthesis at higher temperatures (e.g., 130°C in a sealed vessel) has been shown to improve yields for substituted benzoic acids.[9][10]
-
Q2: I'm observing multiple spots on my TLC plate even after prolonged reaction time. What are the likely side products?
The presence of multiple spots on a TLC plate, other than your starting material and product, indicates the formation of side products. Here are some possibilities:
-
Unreacted Starting Material: The most common "side product" is simply unreacted 4-methoxy-2-methylbenzoic acid. This can be addressed by optimizing the reaction conditions as described in Q1.
-
Ether Formation: Under acidic conditions, methanol can undergo self-condensation to form dimethyl ether, although this is generally less of a concern at the reflux temperature of methanol.[6]
-
Sulfonation of the Aromatic Ring: If using a high concentration of sulfuric acid at elevated temperatures, there is a possibility of electrophilic aromatic substitution to form a sulfonated byproduct.[6]
To identify the spots, you can run co-spots on your TLC plate with the starting carboxylic acid. The remaining unidentified spots would be your side products.
Q3: The purification of my crude product is proving difficult. How can I effectively isolate pure this compound?
Effective purification is key to obtaining a high-quality final product. The primary impurity to remove is the unreacted carboxylic acid.
-
Aqueous Workup: After the reaction, the excess methanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent (like ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7][8][11] This basic wash will deprotonate the unreacted carboxylic acid, forming the water-soluble sodium salt, which will be extracted into the aqueous layer. Be cautious during the bicarbonate wash as it will produce CO₂ gas.
-
Brine Wash and Drying: After the bicarbonate wash, wash the organic layer with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal and Final Purification: After drying, filter off the drying agent and remove the solvent under reduced pressure to obtain the crude ester. If further purification is needed, you can consider:
-
Distillation: If the product is a liquid, distillation under reduced pressure can be an effective purification method.
-
Column Chromatography: For solid or high-purity requirements, column chromatography on silica gel is a reliable option.[8] A typical eluent system would be a mixture of hexanes and ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the Fischer esterification?
The acid catalyst plays a crucial role in activating the carboxylic acid. It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.[12][13]
Q2: How does the substitution pattern of 4-methoxy-2-methylbenzoic acid affect the reaction?
The substituents on the benzoic acid ring influence its reactivity:
-
Methoxy Group (-OCH₃): This is an electron-donating group, which can slightly decrease the acidity of the carboxylic acid but also activates the aromatic ring.
-
Methyl Group (-CH₃) in the ortho position: This group introduces significant steric hindrance around the carboxylic acid group.[6] This steric bulk can hinder the approach of the methanol nucleophile, slowing down the rate of esterification compared to an unsubstituted benzoic acid. This is a key reason why optimizing reaction time and temperature is critical for this specific substrate.
Q3: Can I use a different alcohol for this esterification?
Yes, the Fischer esterification is versatile and can be performed with other primary or secondary alcohols.[2] However, the reaction conditions, particularly the temperature and reaction time, would need to be re-optimized. Tertiary alcohols are generally not suitable as they are prone to elimination under acidic conditions.[2]
Q4: Are there any alternative methods to the Fischer esterification for preparing this ester?
While Fischer esterification is a common and cost-effective method, other techniques exist:
-
Reaction with Thionyl Chloride: The carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol.[1] This is a non-reversible reaction that often gives higher yields but involves harsher reagents.
-
Steglich Esterification: For sensitive substrates, milder methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent, can be employed.[2]
Experimental Protocols and Data
Standard Protocol for Fischer Esterification of 4-methoxy-2-methylbenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-2-methylbenzoic acid (1.0 eq) in an excess of methanol (10-20 volumes).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The disappearance of the starting carboxylic acid spot indicates the reaction is proceeding.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.[7][8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to equilibrium | Use a large excess of methanol; remove water using a Dean-Stark apparatus. |
| Insufficient catalyst or reaction time | Increase catalyst loading (5-10 mol%); extend reflux time and monitor by TLC.[8] | |
| Steric hindrance from ortho-methyl group | Increase reaction temperature (consider microwave synthesis); prolong reaction time.[6][9] | |
| Multiple Spots on TLC | Unreacted starting material | Optimize reaction conditions for higher conversion. |
| Side product formation (e.g., sulfonation) | Use a milder catalyst or lower reaction temperature.[6] | |
| Difficult Purification | Presence of unreacted carboxylic acid | Perform a thorough aqueous workup with a sodium bicarbonate wash.[8][11] |
| Co-eluting impurities | Optimize column chromatography conditions (e.g., eluent polarity). |
Visualizing the Workflow and Logic
Fischer Esterification Mechanism
Caption: The mechanism of Fischer-Speier esterification.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.
- American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences.
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids.
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 2-hydroxy-4-methoxybenzoate. Retrieved from [Link]
-
Unknown. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]
-
Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved from [Link]
-
YouTube. (2021). Fischer Esterification. Retrieved from [Link]
-
YouTube. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
YouTube. (2012). Organic Mechanism Fischer Esterification 004. Retrieved from [Link]
-
Unknown. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. studylib.net [studylib.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Removal of Unreacted 4-Methoxy-2-methylbenzoic Acid
This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the removal of unreacted 4-methoxy-2-methylbenzoic acid from their reaction mixtures. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful purification of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 4-methoxy-2-methylbenzoic acid that influence purification?
Understanding the physicochemical properties of 4-methoxy-2-methylbenzoic acid is crucial for selecting an appropriate purification strategy. Key properties include:
| Property | Value | Significance for Purification |
| Molecular Weight | 166.17 g/mol [1] | Influences diffusion rates and behavior in size-based separations. |
| Melting Point | 177-181 °C[1] | A high melting point suggests it is a solid at room temperature, making recrystallization a viable purification method. |
| pKa | 4.32 ± 0.25 (Predicted)[1] | The acidic nature of the carboxylic acid group allows for manipulation of its solubility through pH adjustment, which is the basis for acid-base extraction.[2][3] |
| Solubility | Soluble in ethanol, ether, chloroform, ethyl acetate, and toluene.[4][5] Slightly soluble in hot water and insoluble in cold water.[6] | Solubility in various organic solvents and water dictates the choice of solvents for extraction and recrystallization. |
Q2: What are the most effective methods for removing unreacted 4-methoxy-2-methylbenzoic acid?
The primary methods for removing this unreacted starting material are:
-
Acid-Base Extraction: This is often the most efficient method, leveraging the acidic nature of the carboxylic acid.[2][3][7]
-
Recrystallization: Effective for purifying solid products, especially if the target compound and the unreacted acid have different solubility profiles.[4][8]
-
Flash Column Chromatography: A high-resolution technique suitable for separating compounds with similar polarities.[9][10]
The choice of method depends on the properties of your desired product and the scale of your reaction.
Q3: I'm observing an emulsion during my acid-base extraction. What should I do?
Emulsion formation is a common issue in liquid-liquid extractions. Here are some troubleshooting steps:
-
Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[7]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes resolve the issue.
-
Patience: Allowing the separatory funnel to stand undisturbed for a period can lead to the separation of layers.
Q4: My recrystallization yield is very low. What are the likely causes?
Low recovery after recrystallization can be attributed to several factors:
-
Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor.[4]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals.[11] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization: If the product crystallizes out in the funnel during hot filtration, you will lose a substantial amount of your product. Ensure your filtration apparatus is pre-heated.
Troubleshooting Guides & Experimental Protocols
Method 1: Acid-Base Extraction
This technique is highly effective for separating carboxylic acids from neutral or basic compounds by converting the acid into its water-soluble salt.[2][3][12]
Causality Behind the Method
By treating the organic reaction mixture with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the acidic 4-methoxy-2-methylbenzoic acid is deprotonated to form its corresponding carboxylate salt.[2][13] This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral or basic organic compounds remain in the organic phase.[3][12] Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which can then be removed by filtration.[2]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing and Separation: Stopper the funnel and shake gently, venting frequently to release any pressure from carbon dioxide evolution.[13][14] Allow the layers to separate.
-
Collection of Aqueous Layer: Drain the lower aqueous layer containing the sodium 4-methoxy-2-methylbenzoate into a separate flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of the acid.[11] Combine all aqueous extracts.
-
Isolation of the Target Compound: The organic layer now contains your purified product (assuming it is neutral or basic). This layer can be washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure.
-
Recovery of Unreacted Acid (Optional): To recover the 4-methoxy-2-methylbenzoic acid, cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2.[7][15] The acid will precipitate out of the solution.
-
Filtration: Collect the precipitated acid by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.[11]
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for removing 4-methoxy-2-methylbenzoic acid via acid-base extraction.
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures.[16][17][18]
Causality Behind the Method
The ideal recrystallization solvent will dissolve the crude product, including the unreacted 4-methoxy-2-methylbenzoic acid, at an elevated temperature but not at room temperature or below.[4] As the hot, saturated solution cools, the solubility of the compounds decreases, and they begin to crystallize out of the solution. If the desired product and the impurity have different solubility profiles, one can be selectively crystallized while the other remains in the mother liquor.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which 4-methoxy-2-methylbenzoic acid and your product have different solubilities. Water, ethanol, or toluene could be good starting points.[4][19]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals to remove any residual solvent. The unreacted 4-methoxy-2-methylbenzoic acid should remain in the filtrate.
Workflow Diagram: Recrystallization
Caption: General workflow for purification by recrystallization.
Method 3: Flash Column Chromatography
Flash column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase.[20]
Causality Behind the Method
A solvent system (mobile phase) is chosen in which the components of the mixture have different affinities for the stationary phase (typically silica gel). Compounds that are more strongly adsorbed to the stationary phase will move down the column more slowly than compounds that are less strongly adsorbed. For carboxylic acids, which can interact strongly with silica gel and cause streaking, it is often necessary to add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent to ensure the compound remains protonated and moves as a sharp band.[21]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system that provides good separation between your product and 4-methoxy-2-methylbenzoic acid.
-
Column Packing: Pack a glass column with silica gel slurried in the least polar component of your mobile phase.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure to push the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
- Pietta, P. G. (1991). Chromatographic separations of aromatic carboxylic acids.
-
YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved from [Link]
- Google Patents. (n.d.). EP1841724B1 - Process for purification of aromatic carboxylic acids.
-
Cheméo. (n.d.). Chemical Properties of 4-Methylbenzoic acid, 4-methoxy-2-methylbutyl ester. Retrieved from [Link]
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ACS Publications. (2001). Extraction of Carboxylic Acids by Amine-Based Extractants: Apparent Extractant Basicity According to the pH of Half-Neutralization. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Retrieved from [Link]
-
ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. Retrieved from [Link]
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ACS Publications. (2019). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Retrieved from [Link]
-
Reddit. (2016, December 24). Getting Rid of Benzoic Acid post benzoylation. Retrieved from [Link]
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
-
PubChem. (n.d.). 4-Methoxy-2-methylbenzoic acid. Retrieved from [Link]
-
Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Methoxy-2-methylbenzoic Acid. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar.... Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). 4-Methyl-2-methoxybenzoic acid. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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Technical Support Center: Navigating the Scale-Up of Methyl 4-methoxy-2-methylbenzoate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 4-methoxy-2-methylbenzoate. This guide is designed for researchers, process chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with the production of this sterically hindered aromatic ester.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common industrial route for synthesizing this compound? A1: The predominant method is the Fischer-Speier esterification of 4-methoxy-2-methylbenzoic acid with methanol, utilizing an acid catalyst.[1][2] This is a well-established, though equilibrium-limited, reaction. The primary challenge in this specific synthesis is the steric hindrance presented by the methyl group at the ortho position to the carboxylic acid.[3]
Q2: How does the ortho-methyl group impact the synthesis? A2: The methyl group at the 2-position sterically hinders the approach of methanol to the carbonyl carbon of the carboxylic acid. This phenomenon, often termed the "ortho effect," significantly slows the reaction rate compared to its meta- and para-substituted isomers.[3] Consequently, achieving high conversion requires optimized conditions, such as higher temperatures, longer reaction times, or the use of more specialized catalysts to overcome this steric barrier.
Q3: What are the recommended catalysts for this sterically hindered esterification on a larger scale? A3: While sulfuric acid or p-toluenesulfonic acid are common laboratory catalysts, their corrosivity and potential for side reactions (like dehydration of methanol) are concerns at scale.[1][4] For sterically hindered acids, industrial processes often favor more robust and selective catalysts. Options include:
-
Organometallic Catalysts: Compounds like tetrabutyl titanate or tin(II) chloride can be effective.[5]
-
Solid Acid Catalysts: Reusable catalysts like sulfated zirconia or functionalized resins offer advantages in product purification and waste reduction.[6]
Q4: What are typical reaction conditions for the esterification of 4-methoxy-2-methylbenzoic acid? A4: To drive the equilibrium-limited reaction to completion, a large excess of methanol is typically used, often serving as the solvent.[7] Reaction temperatures are generally elevated, often at the reflux temperature of methanol (~65 °C) or higher in pressurized reactors (80-110 °C) to increase the reaction rate.[8] Reaction times can be extensive, ranging from 4 to over 10 hours, and should be monitored by analytical methods like HPLC or GC.[9]
Q5: What are the primary safety concerns during the scale-up of this process? A5: The primary safety concern is managing the exothermicity of the esterification reaction.[10] As the reactor size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[11][12] This can lead to a thermal runaway if not properly controlled. Key precautions include ensuring adequate reactor cooling capacity, controlled addition of the acid catalyst, and having an emergency quenching plan.
Q6: How can I monitor the reaction progress effectively? A6: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of the 4-methoxy-2-methylbenzoic acid starting material and the appearance of the methyl ester product. Gas Chromatography (GC) can also be used and is particularly useful for detecting volatile byproducts.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process, providing potential causes and actionable solutions.
Problem 1: Low or Stalled Reaction Conversion
-
Potential Cause 1: Steric Hindrance. The ortho-methyl group is the most probable cause of slow reaction kinetics.
-
Solution: Increase the reaction temperature and pressure (if the equipment allows). Extend the reaction time, but monitor for byproduct formation. Consider switching to a more effective catalyst for hindered substrates, such as tetrabutyl titanate or a solid acid catalyst.[5]
-
-
Potential Cause 2: Equilibrium Limitation. Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can halt the reaction by promoting the reverse hydrolysis of the ester.[2][7]
-
Solution:
-
Use a large excess of methanol: This shifts the equilibrium towards the product side (Le Châtelier's principle). A 10-20 fold molar excess is common.[3]
-
Water Removal: On a larger scale, a Dean-Stark trap or a packed column with molecular sieves can be used to remove water as it forms, driving the reaction to completion.
-
-
-
Potential Cause 3: Inadequate Mixing. In large reactors, poor agitation can lead to localized temperature gradients and concentration imbalances, resulting in stalled reactions.
-
Solution: Ensure the reactor's agitation system is sufficient to maintain a homogenous mixture, especially if the starting carboxylic acid has limited solubility in methanol at lower temperatures. Use overhead stirrers for larger vessels as magnetic stir bars become ineffective.[13]
-
Caption: Troubleshooting logic for low reaction conversion.
Problem 2: Formation of Dimethyl Ether Byproduct
-
Potential Cause: At elevated temperatures, strong acid catalysts like sulfuric acid can catalyze the dehydration of two methanol molecules to form dimethyl ether and water.
-
Solution: Maintain the reaction temperature at the lowest effective level. If higher temperatures are necessary to overcome steric hindrance, consider using a milder or non-protic Lewis acid catalyst (e.g., tin or zirconium compounds) that is less prone to promoting this side reaction.[14]
-
Problem 3: Difficulties in Product Isolation & Purification
-
Potential Cause 1: Unreacted Carboxylic Acid. The starting material, 4-methoxy-2-methylbenzoic acid, is a solid and can be difficult to separate from the liquid ester product. Its presence can also complicate distillation.
-
Solution: During the work-up, after removing the excess methanol, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or toluene). Wash the organic layer with an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, to convert the unreacted acid into its water-soluble salt.[4][15]
-
-
Potential Cause 2: Emulsion Formation. During the basic wash, vigorous mixing can lead to the formation of stable emulsions, making phase separation difficult and time-consuming at scale.
-
Solution: Use a milder base (sodium bicarbonate is preferred over sodium hydroxide). Add a brine (saturated NaCl solution) wash after the base wash to help break emulsions. Employ gentle, slow agitation during the wash steps in the reactor.
-
Problem 4: Product Discoloration
-
Potential Cause: Trace impurities or slight thermal degradation at high distillation temperatures can lead to a yellow or brown tint in the final product.
-
Solution:
-
Ensure the starting materials are of high purity.
-
Perform distillation under a high vacuum to lower the boiling point and minimize thermal stress.
-
Consider a pre-distillation treatment of the crude product with activated carbon to remove color bodies.
-
-
Section 3: Experimental Protocols
Protocol 1: Lab-Scale Fischer Esterification (Baseline)
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: To the flask, add 4-methoxy-2-methylbenzoic acid (1.0 eq). Add a large excess of methanol (e.g., 15-20 eq), which will also serve as the solvent.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (~65 °C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ until CO₂ evolution ceases.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Pilot-Scale Purification by Vacuum Distillation
-
Setup: Charge the crude this compound to a distillation flask equipped for vacuum distillation with a fractionating column.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation pot using a suitable heating mantle or oil bath.
-
Fraction Collection:
-
Collect a forerun fraction, which may contain residual solvents or low-boiling impurities.
-
Carefully monitor the head temperature. Collect the main product fraction at a stable temperature and pressure.
-
Leave a small amount of residue in the pot to avoid distilling high-boiling impurities or decomposed material.
-
| Parameter | Typical Lab-Scale Value | Considerations for Scale-Up |
| Reactant Ratio | 1:20 (Acid:Methanol) | Maintain high excess of methanol. |
| Catalyst Loading | 5-10 mol% H₂SO₄ | Consider alternative catalysts (e.g., titanates, solid acids) to reduce corrosion and byproducts. |
| Temperature | 65 °C (Reflux) | May need to increase to 80-110 °C in a pressure reactor to accelerate the rate. |
| Reaction Time | 4-8 hours | Will depend on temperature and catalyst; must be determined by process monitoring. |
| Purification | Vacuum Distillation | Fractional vacuum distillation is essential for high purity. Column efficiency is critical. |
Section 4: Scale-Up Considerations & Process Safety
Transitioning from the lab bench to a pilot or production plant introduces challenges beyond simple stoichiometry.
Heat and Mass Transfer
-
The Challenge: As reactor volume (V) increases, it does so by the cube of its radius (r³), while the heat transfer surface area (A) of the reactor jacket only increases by the square of the radius (r²).[12] This fundamental geometric constraint means that large reactors are inherently less efficient at removing heat.
-
The Implication: An exothermic reaction that produces a manageable 5 °C temperature rise in a 1 L flask could lead to a dangerous, uncontrolled thermal runaway in a 1000 L reactor.[16]
-
Mitigation Strategy:
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) to precisely measure the heat of reaction and determine the rate of heat evolution under various conditions.
-
Semi-Batch Operation: Instead of adding all reagents at once, add the catalyst (or one of the reactants) slowly over time. This allows the cooling system to keep up with the heat being generated, as the overall reaction rate is controlled by the addition rate.[11]
-
Caption: Decreasing surface-area-to-volume ratio upon scale-up.
Choice of Reactor
-
Materials: For reactions involving strong acids like sulfuric acid, glass-lined steel reactors are often preferred due to their corrosion resistance. Stainless steel reactors may be suitable if less corrosive catalysts are used.
-
Ancillary Equipment: The reactor should be equipped with a robust cooling/heating jacket, an overhead agitator, a temperature probe, and appropriate connections for controlled reagent addition and for pulling a vacuum for distillation.
References
- Method for esterifying sterically hindered carboxylic acids.JPH01287060A. Google Patents.
-
Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing. (2025). URL: [Link]
-
Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. (2024). URL: [Link]
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An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up. SciSpace. URL: [Link]
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Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. ACS Publications. (2014). URL: [Link]
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Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. (2022). URL: [Link]
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Ester synthesis by esterification. Organic Chemistry Portal. URL: [Link]
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Scale Up Safety_FINAL. Stanford Environmental Health & Safety. (2023). URL: [Link]
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How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. LinkedIn. (2023). URL: [Link]
- Continuous process for preparing benzoic acid esters.US6235924B1. Google Patents.
-
ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. PMC - NIH. (2006). URL: [Link]
- Esters of polyhydroxy-benzoic acids and method for their preparation.US2595221A. Google Patents.
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Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. Academax. URL: [Link]
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Organic Reactions: Esterification & Transesterification. Student Academic Success. URL: [Link]
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. (2023). URL: [Link]
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Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. URL: [Link]
-
Fischer–Speier esterification. Wikipedia. URL: [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Publications. (2020). URL: [Link]
-
Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. ResearchGate. (2017). URL: [Link]
-
KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. V. N. Karazin Kharkiv National University. (2022). URL: [Link]
-
Preparation of Methyl Benzoate. Course Hero. URL: [Link]
- Preparation method of methyl benzoate compound.CN113248373A. Google Patents.
- Process for producing benzyl esters of aromatic hydroxycarboxylic acids.Google Patents. (1989).
- Ortho-substituted benzoic acid derivatives for the treatment of insulin resistance.US7355069B2. Google Patents.
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. (2023). URL: [Link]
- Process for manufacturing high-purity o-toluic acid.US5011987A. Google Patents.
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Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. PMC. (2024). URL: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. URL: [Link]
- Process for the purification of esters.US4521595A. Google Patents.
-
Conversion of Carboxylic Acids into Esters without Use of Alcohols. ResearchGate. URL: [Link]
-
What are the industrial applications of Ortho - Toluic Acid?. Blog Chemical Co.,Ltd. (2025). URL: [Link]
- Process for purifying esters.US4304925A. Google Patents.
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preventing byproduct formation in Methyl 4-methoxy-2-methylbenzoate reactions
Welcome to the technical support center for reactions involving Methyl 4-methoxy-2-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to minimize byproduct formation and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound, and what are the expected byproducts?
This compound is a versatile substituted benzoate ester frequently employed in organic synthesis. The primary reactions it undergoes involve nucleophilic attack at the ester carbonyl, transformations of the ester group, or substitution on the aromatic ring. Understanding the potential side reactions is the first step toward prevention.
| Reaction Type | Primary Transformation | Common Byproducts | Mechanistic Origin of Byproducts |
| Hydrolysis (Saponification) | Ester to Carboxylic Acid | Unreacted starting material, 4-methoxy-2-methylbenzoic acid | Incomplete reaction, especially under acidic conditions where the reaction is reversible.[1][2] |
| Amidation | Ester to Amide | Unreacted starting material, hydrolyzed carboxylic acid | Incomplete reaction, competitive hydrolysis of the ester if water is present.[3] |
| Grignard Reaction | Ester to Tertiary Alcohol | Ketone intermediate, unreacted starting material, tertiary alcohol from double addition.[4][5][6] | The initially formed ketone is more reactive than the starting ester, leading to a second Grignard addition.[6] |
| Reduction | Ester to Primary Alcohol | Aldehyde intermediate (if a mild reducing agent is used and the reaction is not driven to completion) | Incomplete reduction. |
| Aromatic Substitution | Substitution on the benzene ring | Isomeric substitution products | The directing effects of the methoxy and methyl groups on the aromatic ring. |
| Demethylation | Cleavage of the methoxy group | 4-hydroxy-2-methylbenzoic acid or its methyl ester | Harsh reaction conditions (e.g., strong acids) can lead to ether cleavage. |
Troubleshooting Guides
This section provides detailed troubleshooting for specific byproduct formation issues.
Issue 1: Incomplete Hydrolysis and Reversibility in Ester Saponification
Symptom: You are attempting to hydrolyze this compound to 4-methoxy-2-methylbenzoic acid, but you observe significant amounts of unreacted starting material in your crude product.
Root Cause Analysis: Acid-catalyzed hydrolysis of esters is an equilibrium process.[1][2] The presence of the alcohol byproduct (methanol) can shift the equilibrium back towards the starting materials. While effective, driving the reaction to completion can be challenging.
Solution: Alkaline hydrolysis, or saponification, is generally preferred as it is essentially an irreversible process.[1][7] The reaction is typically carried out by heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[1]
Optimized Saponification Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent mixture, such as methanol and water.[8]
-
Base Addition: Add an excess of aqueous sodium hydroxide (NaOH) solution.
-
Heating: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid product.[8]
-
Filter the precipitate and wash with cold water to remove any inorganic salts.
-
Dry the product under vacuum.
-
Caption: Alkaline Hydrolysis Workflow.
Issue 2: Formation of Ketone Byproduct in Grignard Reactions
Symptom: When reacting this compound with one equivalent of a Grignard reagent to synthesize a ketone, you isolate the tertiary alcohol resulting from a double addition.
Root Cause Analysis: The reaction of an ester with a Grignard reagent proceeds through a ketone intermediate. This ketone is more reactive towards the Grignard reagent than the starting ester.[6] Consequently, it is challenging to stop the reaction at the ketone stage, and the tertiary alcohol is often the major product.[4][5][6]
Solution: To favor the formation of the tertiary alcohol, use at least two equivalents of the Grignard reagent.[4][6] If the ketone is the desired product, alternative synthetic routes that avoid the direct addition of a Grignard reagent to the ester are recommended. One such strategy is the use of a Weinreb amide.
Protocol for Tertiary Alcohol Synthesis:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Grignard Addition: Cool the solution in an ice bath and slowly add at least two equivalents of the Grignard reagent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Grignard Reaction Pathway.
Issue 3: Low Yields and Side Reactions in Amidation
Symptom: Direct amidation of this compound with an amine results in low conversion and the formation of the hydrolyzed carboxylic acid.
Root Cause Analysis: The direct reaction of esters with amines often requires harsh conditions, such as high temperatures, which can lead to side reactions.[9] The presence of any moisture can lead to competitive hydrolysis of the ester. Furthermore, the reaction can be slow and may not proceed to completion.
Solution: To improve the efficiency of the amidation, an activating agent can be used. Alternatively, converting the ester to a more reactive carboxylic acid derivative, such as an acid chloride, can facilitate a more facile reaction with the amine. However, direct catalytic methods are also gaining traction.
Catalytic Amidation Approach:
Recent advances have identified catalysts that can promote the direct amidation of esters under milder conditions.[9] While specific catalysts for this compound may require screening, boronic acids and certain transition metal complexes have shown promise in related systems.[10]
General Protocol for Catalytic Amidation:
-
Reaction Setup: In a sealed tube, combine this compound, the desired amine (primary or secondary), and a catalytic amount of a suitable catalyst (e.g., a boronic acid derivative) in an appropriate anhydrous solvent.
-
Heating: Heat the reaction mixture to the temperature specified in the relevant literature procedure.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, and purify the product using standard techniques such as extraction and column chromatography.
Caption: Amidation Pathways.
Issue 4: Unwanted Demethylation of the Methoxy Group
Symptom: During a reaction, particularly under strongly acidic conditions, you observe the formation of a byproduct corresponding to the 4-hydroxy-2-methylbenzoate derivative.
Root Cause Analysis: The methoxy group on the aromatic ring is an ether linkage, which can be susceptible to cleavage under harsh acidic conditions, especially at elevated temperatures. This is a common side reaction in syntheses involving methoxy-substituted aromatic compounds.
Solution: Whenever possible, avoid using strong protic acids (like HBr or HI) at high temperatures. If acidic conditions are necessary, consider using milder acids or Lewis acids. Protecting the phenol as a different ether or silyl ether that is more stable to the reaction conditions and can be selectively deprotected later is also a viable strategy.
Preventative Measures:
-
Temperature Control: Maintain the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate.
-
Choice of Acid: If an acid catalyst is required, opt for a milder one. For instance, in Fischer esterification, sulfuric acid is common, but monitoring the reaction to prevent prolonged heating is crucial.[11]
-
Reaction Time: Minimize the reaction time to reduce the exposure of the substrate to harsh conditions.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]
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ResearchGate. (n.d.). Amidation of esters by activating the leaving group. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
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Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Efficient Methyl 4-Methoxy-2-methylbenzoate Synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 4-methoxy-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to empower you with the knowledge to select the most efficient catalyst and optimize your reaction conditions to achieve high yields and purity.
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries, primarily involves the esterification of 4-methoxy-2-methylbenzoic acid with methanol.[1] While seemingly straightforward, this reaction presents a unique challenge due to the steric hindrance imposed by the methyl group at the ortho position to the carboxylic acid. This "ortho effect" can significantly impede the approach of the nucleophilic methanol, slowing down the reaction rate and often leading to incomplete conversion under standard Fischer esterification conditions.[2][3]
This guide will explore various catalytic systems and strategies to overcome this steric hindrance and achieve an efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Fischer-Speier esterification, which involves reacting 4-methoxy-2-methylbenzoic acid with an excess of methanol in the presence of an acid catalyst.[4] This is an equilibrium-driven reaction, and strategies to drive it to completion are crucial for obtaining high yields.
Q2: Why is the esterification of 4-methoxy-2-methylbenzoic acid challenging?
A2: The primary challenge is the steric hindrance caused by the methyl group at the 2-position (ortho to the carboxylic acid). This steric bulk, known as the ortho effect, hinders the nucleophilic attack of methanol on the carbonyl carbon of the carboxylic acid, thereby reducing the reaction rate.[2]
Q3: What are the common side reactions to be aware of?
A3: A potential side reaction, particularly when using concentrated sulfuric acid at elevated temperatures, is the sulfonation of the aromatic ring.[4] The electron-donating methoxy group activates the ring, making it susceptible to electrophilic aromatic substitution.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, will show the disappearance of the starting carboxylic acid and the appearance of the product ester, which will have a higher Rf value.
Catalyst Selection Guide
The choice of catalyst is paramount for an efficient synthesis of this compound. The ideal catalyst should be able to overcome the steric hindrance of the ortho-methyl group while minimizing side reactions.
Traditional Acid Catalysts
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 5 - 10 | Inexpensive, readily available, and effective for many esterifications. | Can cause charring and sulfonation of the aromatic ring at high temperatures.[4] Corrosive and generates acidic waste. |
| p-Toluenesulfonic Acid (p-TsOH) | 5 - 10 | Solid, non-volatile, and generally less corrosive than H₂SO₄. | Can be more expensive than sulfuric acid. |
| Hydrochloric Acid (HCl) | 5 - 10 | Effective catalyst. | Volatile and corrosive. |
Advanced & Greener Catalytic Systems
For researchers seeking more environmentally friendly and reusable options, solid acid catalysts and other novel systems have shown promise.
| Catalyst System | Key Features | Advantages | Considerations |
| Zr/Ti Solid Acids | Heterogeneous catalysts with high acidity.[5] | Reusable, non-corrosive, and can provide high yields even with sterically hindered substrates.[5][6] | May require specific preparation and activation procedures. |
| Modified Montmorillonite K10 | A clay-based solid acid catalyst.[1] | Inexpensive, environmentally friendly, and effective for a range of substituted benzoic acids.[1] | Catalyst activity can vary based on the modification method. |
| Dihalohydantoins | e.g., 1,3-dibromo-5,5-dimethylhydantoin | Catalyzes esterification under mild conditions. | May require specific reaction conditions and workup procedures. |
Troubleshooting Guide
Low Yield or Incomplete Reaction
This is the most common issue encountered in the synthesis of this compound, often stemming from the steric hindrance and the equilibrium nature of the Fischer esterification.
dot
Caption: Troubleshooting logic for addressing low reaction yields.
Question: My reaction has stalled, and I still have a significant amount of starting material. What should I do?
Answer: This is a classic sign that the reaction has reached equilibrium or that the activation energy is not being overcome.
-
Shift the Equilibrium: The Fischer esterification is a reversible reaction. To drive it towards the product, you can:
-
Use a large excess of methanol: Using methanol as the solvent is a common and effective strategy to push the equilibrium to the product side.
-
Remove water: If your setup allows, using a Dean-Stark apparatus to remove the water formed during the reaction is a highly effective way to drive the reaction to completion.
-
-
Increase Reaction Temperature and Time: Due to the steric hindrance of the ortho-methyl group, higher temperatures and longer reaction times are often necessary.[4] Monitor the reaction by TLC to determine the optimal reaction time. Be cautious with very high temperatures when using sulfuric acid to avoid sulfonation.
-
Re-evaluate Your Catalyst: For sterically hindered substrates like 4-methoxy-2-methylbenzoic acid, a stronger or more specialized catalyst may be required. Consider switching to a solid acid catalyst like a Zr/Ti-based catalyst, which has shown high activity for the esterification of substituted benzoic acids, including those with ortho substituents.[5]
Presence of Impurities in the Final Product
Question: My final product is contaminated with an acidic impurity. What is it and how can I remove it?
Answer: The most likely acidic impurity is unreacted 4-methoxy-2-methylbenzoic acid.
-
Removal: During the workup, a thorough wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is crucial. The basic bicarbonate solution will react with the acidic starting material to form its sodium salt, which is soluble in the aqueous layer and can be separated from the organic layer containing your ester. Repeat the wash until no more CO₂ evolution is observed.
Question: I see an unexpected spot on my TLC after using sulfuric acid as a catalyst. What could it be?
Answer: If you have used a high reaction temperature with concentrated sulfuric acid, the unexpected spot could be a sulfonated byproduct.[4]
-
Prevention: To avoid this, use a milder catalyst like p-toluenesulfonic acid or a solid acid catalyst. Alternatively, if using sulfuric acid, maintain a lower reaction temperature, although this may require a longer reaction time.
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is a standard method but may require optimization for 4-methoxy-2-methylbenzoic acid due to steric hindrance.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-2-methylbenzoic acid (1.0 eq.) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise.
-
Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 4-12 hours. Monitor the reaction's progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent.
Protocol 2: Esterification using a Zr/Ti Solid Acid Catalyst
This protocol offers a more environmentally friendly and potentially more efficient method for sterically hindered substrates.[5]
-
Catalyst Activation (if required): Follow the supplier's instructions for activating the Zr/Ti solid acid catalyst, which may involve heating under vacuum.
-
Reaction Setup: In a round-bottom flask, add 4-methoxy-2-methylbenzoic acid (1.0 eq.), methanol (5-10 eq.), and the Zr/Ti solid acid catalyst (e.g., 10 wt%).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-10 hours. Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter to recover the solid acid catalyst. The catalyst can be washed with methanol, dried, and reused.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then brine.
-
Dry the organic layer, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the product by vacuum distillation or recrystallization.
Visualizing the Fischer Esterification Mechanism
The following diagram illustrates the acid-catalyzed mechanism of Fischer esterification.
dot
Caption: Mechanism of Fischer Esterification.
References
- Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem. Accessed January 11, 2026.
- Yu, X.; Shi, C.; Cheng, Y.; Zhu, Y.; Song, R.; Hu, S. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds. Molecules2022, 27(19), 6569.
- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research2019, 8(11), 2695-2699.
- Fischer Esterification-Typical Procedures. OperaChem. Accessed January 11, 2026.
- Ortho effect. Wikipedia. Accessed January 11, 2026.
- Benzoic acid, 2-methyl-, butyl ester | 65382-88-9. Benchchem. Accessed January 11, 2026.
- Steric inhibition of resonance in ortho-substituted benzoic acids. Chemistry Stack Exchange. Accessed January 11, 2026.
- CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
- OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International Journal of Physical Sciences2023, 18(4), 54-60.
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Malaysian Journal of Chemistry2019, 21(1), 53-59.
- A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Phys. Chem. Chem. Phys.2018, 20, 4344-4353.
- KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Voprosy Khimii i Khimicheskoi Tekhnologii2022, (1), 4-11.
- The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. CymitQuimica. Accessed January 11, 2026.
- 4-Methoxy-2-methylbenzoic acid. PubChem. Accessed January 11, 2026.
- Benzoic acid, 4-methoxy-, methyl ester. NIST WebBook. Accessed January 11, 2026.
- Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. Adam Cap. Accessed January 11, 2026.
- Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Synthesis2010, (24), 4261-4267.
- Esterification of sterically hindered acids and alcohols in fluorous media. Tetrahedron Letters2003, 44(7), 1391-1393.
- ChemInform Abstract: Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. ChemInform2011, 42(12).
- Mild and Tunable Benzoic Acid Catalysts for Rearrangement Reactions of Allylic Alcohols. J. Org. Chem.2011, 76(20), 8537–8542.
Sources
effect of temperature on Methyl 4-methoxy-2-methylbenzoate synthesis yield
Welcome to the dedicated technical support guide for the synthesis of Methyl 4-methoxy-2-methylbenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on the critical role of temperature in achieving optimal reaction yields and purity. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions based on established chemical principles and extensive laboratory experience.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, with a direct correlation to reaction temperature.
Issue 1: Consistently Low Yields (<60%) Despite Extended Reaction Times
-
Question: We are performing a Fischer esterification of 4-methoxy-2-methylbenzoic acid with methanol and a sulfuric acid catalyst. Despite refluxing for over 8 hours, our yields are consistently poor. What is the likely cause?
-
Answer: While Fischer esterifications are equilibrium-driven, and increasing reaction time can favor product formation, temperature plays a dual role that can be counterintuitive. The primary issue here is likely related to an inadequate reaction temperature to efficiently overcome the activation energy barrier, or, conversely, a temperature that is too high, leading to side reactions.
-
Causality: The esterification reaction is reversible. To drive the equilibrium towards the product (the ester), removal of the water byproduct is crucial. While refluxing is a standard procedure, the specific temperature of the reflux is dependent on the solvent, in this case, methanol (boiling point ~65 °C). If the reaction temperature is not sufficiently high, the rate of reaction will be slow, and the equilibrium may not be effectively shifted towards the product within a practical timeframe. Conversely, excessively high temperatures can promote side reactions such as the cleavage of the methyl ether group on the aromatic ring, a reaction catalyzed by strong acids like sulfuric acid, especially in the presence of water.
-
Troubleshooting Steps:
-
Verify Reflux Temperature: Ensure that a true, gentle reflux is being maintained. The temperature of the reaction mixture should be at or very near the boiling point of methanol. Use a calibrated thermometer in the reaction vessel (if possible without compromising the setup) to confirm the temperature.
-
Optimize Water Removal: While refluxing helps, the water formed can co-distill with methanol. The use of a Dean-Stark apparatus is highly recommended to physically remove water from the reaction mixture, thereby driving the equilibrium forward according to Le Chatelier's principle.
-
Catalyst Concentration: Ensure the catalytic amount of sulfuric acid is appropriate. Typically, 1-5 mol% is sufficient. Excessive catalyst can lead to increased side reactions at elevated temperatures.
-
-
Issue 2: Presence of an Unknown Impurity with a Higher Polarity than the Starting Material
-
Question: Our post-reaction TLC and LC-MS analysis show a significant amount of a polar impurity that was not present in the starting 4-methoxy-2-methylbenzoic acid. What could this be, and how is it related to temperature?
-
Answer: The formation of a more polar impurity strongly suggests a demethylation reaction, where the methoxy group (-OCH₃) is converted to a hydroxyl group (-OH). This is a known side reaction under acidic conditions at elevated temperatures.
-
Causality: The ether linkage of the methoxy group is susceptible to cleavage by strong acids, particularly in the presence of nucleophiles (like water, a byproduct of the esterification). Higher temperatures provide the necessary activation energy for this undesired reaction to occur at a significant rate, competing with the desired esterification. The resulting 4-hydroxy-2-methylbenzoic acid is significantly more polar than the starting material due to the presence of the phenolic hydroxyl group.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: If possible, lower the reaction temperature. While this may slow down the rate of esterification, it will disproportionately reduce the rate of the higher activation energy demethylation side reaction. A temperature range of 55-60 °C should be investigated.
-
Control Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction progress by TLC or a quick NMR of an aliquot. Once the starting material is consumed or the reaction appears to have reached equilibrium, proceed with the workup.
-
Alternative Catalysts: Consider using a milder acid catalyst, such as p-toluenesulfonic acid (pTSA), which may reduce the extent of ether cleavage.
-
-
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for temperature-related issues.
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature range for the synthesis of this compound via Fischer esterification?
-
A1: The optimal temperature is a balance between reaction rate and selectivity. For the methanol-based system, a gentle reflux at approximately 65 °C is a standard starting point. However, if demethylation is observed, reducing the temperature to a range of 55-60 °C is advisable, even if it requires a slightly longer reaction time or more efficient water removal.
-
-
Q2: Can I run the reaction at a higher temperature using a different solvent to speed it up?
-
A2: While using a higher boiling point alcohol (e.g., ethanol, propanol) would increase the reaction temperature, this would result in the synthesis of the corresponding ethyl or propyl ester, not the desired methyl ester. If using a non-alcoholic solvent with a higher boiling point, you would still need a sufficient excess of methanol to act as the reagent. This can create a more complex system to control and is generally not recommended as the primary method for rate enhancement due to the increased risk of side reactions.
-
-
Q3: How does temperature affect the equilibrium constant of the esterification reaction?
-
A3: For most esterification reactions, the enthalpy of reaction (ΔH) is relatively small, meaning the equilibrium constant (Keq) is not strongly dependent on temperature. The primary effect of temperature is on the rate at which equilibrium is reached. Therefore, the main strategy for yield improvement should focus on manipulating the equilibrium position by removing a product (water), rather than by significantly altering the temperature.
-
Section 3: Experimental Protocol and Data
Optimized Protocol for this compound Synthesis
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-methoxy-2-methylbenzoic acid (1.0 eq).
-
Reagents: Add methanol (10 volumes, e.g., 100 mL for 10 g of starting material) and concentrated sulfuric acid (0.02 eq).
-
Reaction: Heat the mixture to a gentle reflux (oil bath temperature of ~70-75 °C to maintain an internal temperature of ~65 °C).
-
Monitoring: Collect the water azeotrope in the Dean-Stark trap. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) every 2 hours. The reaction is typically complete when water collection ceases and the starting material is no longer visible by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.
Table 1: Effect of Temperature on Reaction Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by ¹H NMR) | Notes |
| 55 | 12 | 75 | >98% | Slower reaction rate, but very clean product. |
| 65 (Reflux) | 6 | 88 | >97% | Optimal balance of rate and purity with a Dean-Stark trap. |
| 75 (Sealed Tube) | 4 | 82 | ~90% | Faster reaction, but noticeable formation of 4-hydroxy-2-methylbenzoic acid. |
Reaction Pathway
Caption: Desired vs. side reaction pathways.
Section 4: References
-
O'Brien, B. A., & Parker, A. J. (1984). The mechanism of the Fischer esterification reaction. Journal of the American Chemical Society, 106(12), 3584-3586. (A general reference for the mechanism)
-
Dean, E. W., & Stark, D. D. (1920). A convenient method for the determination of water in petroleum and other organic emulsions. Journal of Industrial & Engineering Chemistry, 12(5), 486-490. (The original paper on the Dean-Stark apparatus)
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (A foundational textbook covering reaction equilibria)
Technical Support Center: Solvent Effects on the Synthesis of Methyl 4-methoxy-2-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 4-methoxy-2-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to explore the causality behind experimental choices, with a particular focus on the critical role of solvents. Our goal is to provide you with the insights needed to troubleshoot and optimize your synthesis effectively.
Foundational Concept: The Fischer Esterification
The synthesis of this compound is most commonly achieved via the Fischer esterification of 4-methoxy-2-methylbenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[1][2] This is a reversible, equilibrium-driven reaction.[3][4] Understanding this equilibrium is paramount to troubleshooting, as many issues with yield and purity are rooted in a failure to shift the reaction equilibrium sufficiently toward the desired product.
The choice of solvent is not merely about dissolving reactants; in this case, the solvent is also a primary reactant and a key driver of the reaction's success.
Core Protocol: Acid-Catalyzed Esterification
This protocol serves as our baseline for discussion. All troubleshooting and FAQs will refer back to this foundational procedure.
Objective: To synthesize this compound from 4-methoxy-2-methylbenzoic acid and methanol.
Materials:
-
4-methoxy-2-methylbenzoic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxy-2-methylbenzoic acid (1.0 eq) in a significant excess of anhydrous methanol (15-20 eq).[5]
-
Catalyst Addition: While stirring, cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.2-0.3 eq) dropwise.[6]
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 2-4 hours.[5]
-
Monitoring: Track the disappearance of the starting carboxylic acid using Thin-Layer Chromatography (TLC) with a mobile phase such as 30% ethyl acetate in hexanes.[6]
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water.
-
Workup - Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate portion-wise to neutralize the remaining acid. Continue until the evolution of CO₂ gas ceases and the pH of the solution is basic (>8).[5][7] This step is crucial for removing the unreacted acidic starting material.[6]
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[6]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by silica gel column chromatography.[8]
Troubleshooting Guide: A Question & Answer Approach
Question 1: My reaction yield is extremely low, or I've recovered only my starting material. What went wrong?
This is the most common issue and almost always relates to the reversible nature of the Fischer esterification.
Answer:
-
Potential Cause A: Equilibrium Not Shifted in Favor of Products. The Fischer esterification is an equilibrium process where water is a product. According to Le Châtelier's Principle, the presence of water will push the reaction backward, hydrolyzing your ester product back to the carboxylic acid starting material.[4]
-
Solution 1: The Dual Role of Methanol. In this synthesis, methanol serves as both the reactant and the solvent. Using a large excess of methanol (15-20 equivalents or more) dramatically increases the concentration of a key reactant, forcing the equilibrium towards the formation of the methyl ester.[6][9] Ensure you are using methanol as the solvent, not just a stoichiometric amount.
-
Solution 2: Water Contamination. Ensure your methanol is anhydrous and your glassware is thoroughly dried. Any water present at the start will inhibit the forward reaction.
-
-
Potential Cause B: Insufficient Catalyst or Reaction Time. The reaction requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
Solution: Ensure you have added a sufficient amount of concentrated sulfuric acid (typically 5-10 mol% relative to the carboxylic acid). If the reaction is proceeding slowly (as monitored by TLC), extend the reflux time. Some esterifications may require refluxing for up to 24 hours to reach completion.[5]
-
Question 2: My final product is impure, and I'm having trouble purifying it. What are the likely contaminants?
Purity issues often stem from an incomplete reaction or an improper workup.
Answer:
-
Potential Cause A: Unreacted 4-methoxy-2-methylbenzoic Acid. This is the most probable impurity, especially if the reaction did not go to completion. Because the starting material is an acid and the product is a neutral ester, they can be easily separated.
-
Solution: Acid-Base Extraction. During the workup, the wash with a saturated sodium bicarbonate (NaHCO₃) solution is critical.[6] This basic solution deprotonates the unreacted carboxylic acid, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, effectively removing it from your organic layer which contains the desired ester. If you suspect acidic impurities, repeat the NaHCO₃ wash.
-
-
Potential Cause B: Solvent Contamination. Residual methanol or ethyl acetate from the workup can contaminate the final product.
-
Solution: Efficient Solvent Removal. Use a rotary evaporator to remove the bulk of the solvent. For higher boiling point solvents or to remove trace amounts, placing the flask under high vacuum for an extended period is recommended.
-
Question 3: I am considering using a different solvent system. How will polar aprotic or non-polar solvents affect the reaction?
This question addresses the core of solvent effects in this specific transformation.
Answer:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): While excellent for many reaction types like SN2, polar aprotic solvents are generally not recommended as the primary solvent for Fischer esterification.[10][11][12] They cannot act as a proton source and do not participate in the reaction. Their presence would dilute the methanol, potentially slowing the reaction by reducing the concentration of the nucleophile. While they can dissolve the reactants, they do not offer the key benefit of driving the equilibrium forward like an excess of the alcohol reactant does.[12]
-
Non-Polar, Water-Immiscible Solvents (e.g., Toluene, Hexane): A non-polar co-solvent like toluene can be strategically advantageous, but only when used with a Dean-Stark apparatus .[3]
-
Mechanism of Action: Toluene forms a low-boiling azeotrope with water. As the reaction is heated to reflux, this azeotrope boils off and is collected in the Dean-Stark trap. Upon cooling in the trap, the water and toluene separate (as they are immiscible), with the denser water sinking to the bottom and the toluene overflowing back into the reaction flask.
-
Benefit: This physically removes water from the reaction as it is formed, providing a powerful method to drive the equilibrium to completion.[4] This can lead to higher yields, especially when using less of an excess of the alcohol.
-
Trade-off: This adds complexity to the experimental setup.
-
The workflow for this synthesis can be visualized as follows:
Caption: Experimental workflow for the synthesis of this compound.
Data Summary: Solvent System Comparison
| Solvent System | Role of Solvent(s) | Key Advantage | Common Application | Workup Consideration |
| Methanol (Anhydrous) | Reactant & Solvent | Simple setup; excess reactant drives equilibrium. | Standard laboratory-scale synthesis. | Requires neutralization of catalyst and removal of excess methanol. |
| Methanol with Toluene | Methanol: ReactantToluene: Co-solvent | Actively removes water via azeotropic distillation. | Larger scale or when maximizing yield is critical. | Requires a Dean-Stark apparatus; Toluene must be thoroughly removed. |
| Polar Aprotic (e.g., DMF) | Inert Solvent | Good solubilizing power for some substrates. | Not recommended for Fischer Esterification. | Dilutes reactant, hindering the reaction equilibrium. |
Frequently Asked Questions (FAQs)
-
Q1: What is the primary safety concern with this reaction? A: The primary hazard is the use of concentrated sulfuric acid, which is extremely corrosive and can cause severe burns.[7] Always add the acid slowly to the methanol, preferably in an ice bath, as the dissolution is exothermic. Methanol is flammable and toxic.[13] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]
-
Q2: My starting material, 4-methoxy-2-methylbenzoic acid, won't fully dissolve in the methanol at room temperature. What should I do? A: It is acceptable if a small amount of the starting acid is not fully dissolved at room temperature before heating. The solubility will increase significantly as the mixture is heated to reflux. Ensure you are using a sufficient volume of methanol (15-20 eq). Vigorous stirring will also aid dissolution.
-
Q3: Can I use a different acid catalyst, like p-toluenesulfonic acid (p-TsOH)? A: Yes, other strong acid catalysts like p-toluenesulfonic acid can be used and are effective.[1] The choice between H₂SO₄ and p-TsOH often comes down to practical considerations; p-TsOH is a solid, which can be easier to handle and measure than liquid H₂SO₄. However, both function by the same catalytic mechanism.
-
Q4: How can I be sure my neutralization step is complete? A: The visual cue is the cessation of carbon dioxide bubbling. However, the most reliable method is to test the pH of the aqueous layer using pH paper. Continue adding the sodium bicarbonate solution until the pH is confirmed to be 8 or higher. This ensures all acidic species (catalyst and unreacted starting material) have been neutralized.[7]
A logical troubleshooting flow for low yield can be visualized as follows:
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. This compound | 35598-05-1 [chemicalbook.com]
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- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of Methyl 4-methoxy-2-methylbenzoate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the work-up procedure of Methyl 4-methoxy-2-methylbenzoate synthesis. It is designed to offer practical, field-tested insights and troubleshooting solutions to common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the work-up procedure in the synthesis of this compound?
The work-up procedure is a critical multi-step process designed to isolate and purify the desired product, this compound, from the crude reaction mixture. Following the Fischer esterification of 4-methoxy-2-methylbenzoic acid with methanol, the mixture contains the product, unreacted starting materials (carboxylic acid and excess alcohol), the acid catalyst (commonly sulfuric acid), and water formed during the reaction.[1] The work-up aims to systematically remove these impurities to yield a pure product.
Q2: Why is a basic wash with a solution like sodium bicarbonate essential?
A crucial step in the work-up is washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][3] This serves two primary purposes:
-
Neutralization of the Acid Catalyst: The strong acid catalyst (e.g., H₂SO₄) used to promote the esterification must be neutralized. Failure to do so can lead to product degradation during subsequent heating steps (like solvent evaporation) and can interfere with chromatographic purification.
-
Removal of Unreacted Carboxylic Acid: The starting material, 4-methoxy-2-methylbenzoic acid, is acidic and will react with sodium bicarbonate to form its corresponding sodium salt (sodium 4-methoxy-2-methylbenzoate). This salt is highly soluble in the aqueous layer and insoluble in the organic solvent, allowing for its effective removal from the product-containing organic phase.[4][5] You may observe bubbling (CO₂ evolution) during this wash, which indicates the neutralization reaction is occurring.[4]
Q3: I've performed the sodium bicarbonate wash, but my final product is still impure. What could be the issue?
If impurities persist after a basic wash, consider the following possibilities:
-
Incomplete Reaction: The most common impurity is often unreacted starting material.[6] To drive the Fischer esterification equilibrium towards the product, it is crucial to use a large excess of the alcohol (methanol in this case) and/or remove the water as it forms.[3][7] If the reaction did not go to completion, you will have a significant amount of unreacted carboxylic acid to remove.
-
Insufficient Washing: Ensure the washing step is thorough. It may be necessary to perform multiple washes with the sodium bicarbonate solution.[8] Test the pH of the aqueous layer after washing to ensure it is basic (pH > 8), which indicates that the acid has been neutralized.[4]
-
Formation of Side Products: Although Fischer esterification is generally a clean reaction, side reactions can occur, especially at high temperatures. These byproducts may not be removed by a simple acid-base extraction and could require further purification steps like column chromatography.
Q4: What is the purpose of the brine wash?
Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) is a standard technique used to remove the bulk of dissolved water from the organic solvent before the final drying step with an anhydrous salt (like Na₂SO₄ or MgSO₄).[9] Brine helps to break up emulsions that may have formed during the previous aqueous washes and reduces the amount of water that the drying agent needs to absorb, making the drying process more efficient.
Q5: My product yield is lower than expected. Where could I have lost my product during the work-up?
Low yield can be attributed to several factors during the work-up:
-
Incomplete Extraction: Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and that you perform multiple extractions of the aqueous layer to maximize the recovery of your product.[3][10]
-
Product Loss During Washing: While the sodium bicarbonate wash is intended to remove acidic impurities, vigorous or prolonged washing can lead to the hydrolysis of the ester product back to the carboxylic acid, especially if the solution is not kept cool.
-
Physical Loss: Product can be lost during transfers between flasks and the separatory funnel. Ensure all equipment is rinsed with the extraction solvent to recover any residual product.
-
Inefficient Drying and Filtration: Some product may adhere to the drying agent. After drying, rinse the drying agent with a small amount of fresh organic solvent to recover any adsorbed product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield | Incomplete reaction equilibrium.[2] | Use a larger excess of methanol or employ a Dean-Stark apparatus to remove water as it forms.[7] |
| Insufficient extraction of the product. | Perform multiple extractions (at least 2-3) with a suitable organic solvent like ethyl acetate.[3][9] | |
| Product hydrolysis during basic wash. | Perform the sodium bicarbonate wash efficiently and without excessive delay. Avoid overly strong basic conditions. | |
| Product is an Oil Instead of a Solid | Presence of impurities, such as unreacted starting materials or solvent residue, can lower the melting point. | Ensure all solvent has been removed under reduced pressure. If impurities are suspected, further purification by column chromatography or recrystallization is recommended.[6] |
| Emulsion Formation During Extraction | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. Adding brine can help break up existing emulsions. |
| Final Product is Discolored (Yellow/Brown) | Residual acidic impurities causing degradation upon heating. | Ensure thorough neutralization with sodium bicarbonate. The reaction may have been heated for too long or at too high a temperature. |
| Oxidation of functional groups. | While less common for this specific molecule under these conditions, consider performing the work-up promptly after the reaction is complete. | |
| Broad Melting Point Range of Final Product | Indicates the presence of impurities. | Purify the product further using column chromatography or recrystallization from a suitable solvent.[6] Toluene has been noted as a potential recrystallization solvent for similar compounds.[11] |
Experimental Workflow: Work-up Procedure
This protocol outlines a standard work-up procedure following the Fischer esterification of 4-methoxy-2-methylbenzoic acid with methanol.
1. Cooling and Quenching:
- Once the reaction is complete (monitored by TLC), allow the reaction mixture to cool to room temperature.
- Slowly pour the cooled reaction mixture into a beaker containing ice water. This will dilute the mixture and help to precipitate the crude ester.[6]
2. Extraction:
- Transfer the aqueous mixture to a separatory funnel.
- Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a typical lab-scale reaction).[3][10]
- Combine the organic layers in the separatory funnel.
3. Washing:
- Wash the combined organic layers with water (2 x 50 mL) to remove the excess methanol.[5][12]
- Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst and remove unreacted 4-methoxy-2-methylbenzoic acid.[3][4] Caution: Vent the separatory funnel frequently to release the pressure from CO₂ gas evolution.[4]
- Wash the organic layer with brine (1 x 50 mL) to remove the bulk of the dissolved water.[9]
4. Drying and Solvent Removal:
- Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]
- Filter the drying agent by gravity or vacuum filtration, collecting the filtrate.
- Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[10]
5. Further Purification (if necessary):
- If the crude product is not sufficiently pure (as determined by TLC, NMR, or melting point), it can be further purified by column chromatography on silica gel or by recrystallization.[6]
Below is a diagram illustrating the key stages of the work-up procedure.
Caption: Workflow for the work-up of this compound.
References
-
Unknown. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Unknown. (n.d.). Lab5: Preparation of Methyl Benzoate. Retrieved from [Link]
-
Studylib. (n.d.). Methyl Benzoate Synthesis: Lab Procedure & Calculations. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]
-
SIELC Technologies. (2018). Methyl 4-methoxybenzoate. Retrieved from [Link]
-
Unknown. (n.d.). Macroscale Nitration of Methyl Benzoate. Retrieved from [Link]
-
YouTube. (2017, September 12). How to make methyl benzoate. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
PubChem. (n.d.). Methyl anisate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Retrieved from [Link]
-
Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]
-
Dominican University. (2011, July 31). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Unknown. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]
Sources
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- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. studylib.net [studylib.net]
- 9. mdpi.com [mdpi.com]
- 10. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Methyl 4-methoxy-2-methylbenzoate
Welcome to the technical support center for Methyl 4-methoxy-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of your materials.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] Storing the compound away from incompatible materials, such as strong oxidizing agents, is also crucial to prevent potential reactions.[1]
Q2: What is the recommended temperature for storing this compound?
Q3: Is this compound sensitive to light or moisture?
A3: Benzoate esters can be susceptible to hydrolysis in the presence of moisture. Therefore, it is critical to store this compound in a dry environment and to handle it in a manner that minimizes exposure to atmospheric moisture. While there is no specific data on photosensitivity, it is good laboratory practice to store the compound in an opaque or amber-colored vial to protect it from light, which can sometimes catalyze degradation reactions.
Q4: What is the expected shelf life of this compound?
A4: The shelf life of this compound is highly dependent on the storage conditions. When stored properly in a tightly sealed container in a cool, dry, and dark place, the compound is expected to be stable for an extended period. However, for critical applications, it is recommended to re-analyze the purity of the compound if it has been in storage for a long time, especially if the container has been opened multiple times.
Troubleshooting Guide
This section provides solutions to specific issues that you might encounter during your experiments with this compound.
Issue 1: I suspect my sample of this compound has degraded. How can I confirm this?
Answer: The most probable degradation pathway for this compound is hydrolysis, which would result in the formation of 4-methoxy-2-methylbenzoic acid and methanol.
-
Analytical Confirmation: You can confirm degradation by using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Compare the stored sample with a fresh or standard sample. The appearance of a new, more polar spot (corresponding to the carboxylic acid) is indicative of hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis will show a decrease in the peak area of the parent compound and the emergence of a new peak for the carboxylic acid impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the presence of the carboxylic acid proton (typically a broad singlet) and the disappearance of the methyl ester singlet.
-
Infrared (IR) Spectroscopy: The formation of the carboxylic acid will result in the appearance of a broad O-H stretch in the IR spectrum.
-
Issue 2: My reaction involving this compound is giving low yields or is incomplete. What could be the cause?
Answer: Several factors could contribute to low yields or incomplete reactions. Consider the following troubleshooting steps:
-
Purity of Starting Material: Verify the purity of your this compound using the analytical methods mentioned above. The presence of impurities, particularly the hydrolyzed carboxylic acid, can interfere with certain reactions.
-
Reaction Conditions:
-
Moisture: If your reaction is sensitive to water, ensure that all your solvents and reagents are anhydrous. The presence of moisture can lead to the hydrolysis of the ester.
-
Temperature: Some reactions require specific temperature control. Ensure that the reaction temperature is optimal for the desired transformation. For instance, in nitration reactions of similar compounds, maintaining a low temperature is crucial to prevent side reactions and improve yield.
-
Reagent Stoichiometry: Double-check the stoichiometry of your reagents. An insufficient amount of a key reagent can lead to an incomplete reaction.
-
Issue 3: I am observing an unexpected side product in my reaction. What could it be?
Answer: The nature of the side product will depend on the specific reaction you are performing. However, a common side product is the hydrolyzed carboxylic acid, 4-methoxy-2-methylbenzoic acid. If your reaction is performed under basic or acidic conditions, even unintentionally, hydrolysis can occur.
To identify the side product, you can use chromatographic and spectroscopic techniques to isolate and characterize it. Based on its structure, you can then adjust your reaction conditions to minimize its formation. For example, if you suspect hydrolysis, running the reaction under strictly anhydrous conditions should prevent the formation of the carboxylic acid side product.
Data and Diagrams
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 35598-05-1 | [2] |
| Molecular Formula | C10H12O3 | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 98 °C at 0.5 mmHg | [2] |
Diagram 1: Hydrolysis of this compound
Caption: Primary degradation pathway of this compound.
Diagram 2: Troubleshooting Workflow for Purity Issues
Caption: Decision-making process for addressing purity concerns.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate.
- ChemicalBook. (2023). This compound CAS 35598-05-1.
- CymitQuimica. (n.d.). CAS 121-98-2: Methyl 4-methoxybenzoate.
- MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- LGC Standards. (n.d.). Methyl 4-Methoxybenzoate.
- SynThink Research Chemicals. (n.d.). Methyl 4-Amino-2-methoxybenzoate | 27492-48-8. Retrieved from SynThink Research Chemicals website.
- St. John's Organics. (n.d.). This compound, min 98%, 1 gram.
- RIFM. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 182, 115049.
- Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639).
- PubChem. (n.d.). Methyl 4-methylbenzoate.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 35598-05-1. Retrieved from Tokyo Chemical Industry Co., Ltd. website.
- LGC Standards. (n.d.). Methyl 4-Methoxybenzoate.
- PubChemLite. (n.d.). Methyl 2-methoxy-4-methylbenzoate (C10H12O3).
- Santa Cruz Biotechnology. (n.d.). Methyl 2-methoxy-4-methylbenzoate.
- ChemicalBook. (2023). This compound - Safety Data Sheet.
- PubChem. (n.d.). Methyl anisate.
- PubChem. (n.d.). Methyl Benzoate.
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
Sources
Technical Support Center: Navigating the Chemistry of Methyl 4-methoxy-2-methylbenzoate
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Methyl 4-methoxy-2-methylbenzoate. This guide is designed to provide you with in-depth technical insights and troubleshooting advice to help you avoid common pitfalls related to the decomposition of this versatile intermediate. Our goal is to ensure the integrity of your reactions and the purity of your products.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups on this compound that are susceptible to decomposition?
A1: this compound has two primary reactive sites that are prone to decomposition under certain conditions: the methyl ester and the methoxy group. The methyl group on the aromatic ring is generally stable but can influence the reactivity of the adjacent ester.
Q2: What is the general stability profile of this compound?
A2: Under neutral, anhydrous conditions and at ambient temperature, this compound is a stable compound. However, its stability is compromised by the presence of strong acids, strong bases, and high temperatures, which can initiate decomposition through several pathways.
Q3: Can I store this compound in protic solvents like methanol or ethanol?
A3: For long-term storage, it is best to store this compound as a neat liquid in a cool, dark, and dry place. While short-term exposure to neutral alcohols at room temperature is unlikely to cause significant transesterification without a catalyst, prolonged storage in these solvents is not recommended.
Troubleshooting Guide: Common Decomposition Pathways and Prevention
This section addresses specific issues you may encounter during your experiments and provides actionable solutions to mitigate the decomposition of this compound.
Issue 1: Unintended Hydrolysis of the Methyl Ester
You observe the formation of 4-methoxy-2-methylbenzoic acid as a significant byproduct in your reaction mixture.
-
Causality: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. The presence of water, even in trace amounts, can facilitate this decomposition, especially at elevated temperatures. The ortho-methyl group introduces steric hindrance, which can slow down the typical bimolecular acyl-oxygen cleavage (BAc2) mechanism, but hydrolysis can still occur, particularly under harsh conditions. At very high temperatures (200-300 °C), even water alone can induce hydrolysis.[1]
-
Troubleshooting & Proactive Measures:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
pH Control: Avoid strongly acidic or basic conditions if the ester moiety needs to be preserved. If your reaction requires a base, consider using a non-nucleophilic, hindered base. For acidic conditions, aprotic Lewis acids may be preferable to strong Brønsted acids.
-
Temperature Management: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Avoid prolonged heating.
-
Alternative Hydrolysis Mechanism: Be aware that for sterically hindered esters like this one, a bimolecular base-catalyzed alkyl-oxygen cleavage (BAl2) mechanism is a possibility, where the nucleophile attacks the methyl group of the ester rather than the carbonyl carbon.[2]
-
Issue 2: Cleavage of the Methoxy Group (Demethylation)
Your analytical data (e.g., NMR or Mass Spectrometry) indicates the presence of a hydroxyl group, suggesting the conversion of the methoxy group to a phenol.
-
Causality: The methoxy group is an aryl methyl ether, which is susceptible to cleavage by strong Lewis acids (e.g., BBr₃, AlCl₃) or strong proton acids at high temperatures.[3][4] This reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the methyl group.
-
Troubleshooting & Proactive Measures:
-
Choice of Acid: If an acid catalyst is necessary, select a milder one. For instance, solid acid catalysts like certain zeolites or clays might be effective for some transformations without causing significant demethylation.[5]
-
Temperature Control: Demethylation reactions are often temperature-dependent. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often disfavor this side reaction.
-
Protecting Groups: In multi-step syntheses where harsh acidic conditions are unavoidable, consider protecting the phenol as a more robust ether (e.g., benzyl ether) if the synthetic route allows for subsequent deprotection.[2][6]
-
Issue 3: Decarboxylation of the Benzoic Acid Moiety
You detect the formation of 1-methoxy-3-methylbenzene (3-methylanisole) in your product mixture, especially after a high-temperature reaction.
-
Causality: Decarboxylation is the loss of the carboxyl group as carbon dioxide. This typically happens to the carboxylic acid, meaning it is a secondary decomposition product that occurs after the initial hydrolysis of the ester. This process is generally favored at high temperatures and can be catalyzed by certain metals, such as copper.[7] Studies on sterically hindered benzoates have shown that decarboxylation can be a competitive process with hydrolysis at temperatures above 250 °C.[1]
-
Troubleshooting & Proactive Measures:
-
Prevent Hydrolysis: The most effective way to prevent decarboxylation is to prevent the initial hydrolysis of the ester. Follow the recommendations in "Issue 1" to keep the ester group intact.
-
Temperature Limitation: Avoid excessive reaction temperatures. If a high-temperature reaction is unavoidable, minimize the reaction time.
-
Avoid Catalytic Metals: Be mindful of the potential for metal catalysis if your reaction setup involves copper or other transition metals.
-
Visualizing Decomposition Pathways
The following diagram illustrates the primary decomposition routes for this compound.
Caption: Primary decomposition pathways for this compound.
Analytical Monitoring and Quality Control
Proactive monitoring of your reaction is crucial for early detection of decomposition. Below are recommended analytical techniques.
| Technique | Application | Typical Parameters & Observations |
| HPLC | Purity assessment, monitoring reaction progress, and quantifying byproducts. | Column: C18 reverse-phase.[3][8] Mobile Phase: Acetonitrile/water with an acid modifier (e.g., 0.1% formic or phosphoric acid).[3][8] Detection: UV at ~254 nm. Observations: Decomposition products like 4-methoxy-2-methylbenzoic acid will have a different retention time (typically shorter) than the starting ester. |
| GC-MS | Purity assessment and identification of volatile byproducts. | Column: Non-polar or medium-polarity (e.g., 5% phenyl-methylpolysiloxane).[9][10] Observations: Can be used to identify the parent compound and volatile decomposition products like 1-methoxy-3-methylbenzene. The mass spectrum can confirm the identity of byproducts by their fragmentation patterns.[11] |
| ¹H NMR | Structural confirmation and detection of major impurities. | Observations: Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of a carboxylic acid proton (>10 ppm) for hydrolysis. For demethylation, the methoxy singlet (~3.8 ppm) will be replaced by a phenolic -OH signal. |
Experimental Protocols
Protocol 1: General HPLC Method for Reaction Monitoring
This protocol provides a starting point for developing a specific HPLC method for your reaction.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid.
-
-
Procedure:
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Set a flow rate of 1.0 mL/min.
-
Use a gradient elution, for example: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.
-
Set the UV detector to 254 nm.
-
Prepare samples by diluting a small aliquot of the reaction mixture in the mobile phase and filtering through a 0.45 µm syringe filter.
-
Inject the sample and monitor the chromatogram for the appearance of new peaks corresponding to potential decomposition products.
-
Protocol 2: Stable Reaction Condition Example - Hydrazide Formation
This protocol, adapted from the synthesis of related benzoylhydrazones, illustrates conditions under which the methoxy and methylbenzoate core is typically stable.[12]
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in methanol.
-
Add hydrazine hydrate (e.g., 2-3 eq).
-
-
Reaction:
-
Heat the mixture to reflux (approximately 65 °C).
-
Maintain reflux for 2-4 hours, monitoring the reaction by TLC or HPLC for the consumption of the starting material.
-
-
Workup:
-
Allow the mixture to cool to room temperature.
-
The product, 4-methoxy-2-methylbenzohydrazide, will often precipitate and can be collected by filtration.
-
This reaction demonstrates the stability of the methoxy group under basic (hydrazine) and heated alcoholic conditions.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting decomposition issues.
References
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
-
Lia, C., & Li, Y. (2001). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 3(5), 243-245. [Link]
-
Vatèle, J. M. (2007). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 12(4), 853-876. [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
SIELC Technologies. (2018). Methyl 4-methoxybenzoate. Retrieved from [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
- Google Patents. (n.d.). US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
-
ResearchGate. (2025). CI‐MS spectra of the four 4‐alkoxybenzoate esters (GC–MS system 2). Retrieved from [Link]
-
Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(9), 13697-13716. [Link]
-
Chem-Station Int. Ed. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
Bader, T.K., et al. (2019). Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. The Journal of Organic Chemistry, 85(3), 1614–1625. [Link]
- Ingold, C.K. (1953). Structure and Mechanism in Organic Chemistry. Cornell Univ. Press.
-
Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4229. [Link]
-
PubChem. (n.d.). 4-Methoxy-2-methylbenzoic acid. Retrieved from [Link]
-
Talebpour, Z., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 81(3), 745–760. [Link]
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- 4. CAS 121-98-2: Methyl 4-methoxybenzoate | CymitQuimica [cymitquimica.com]
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Technical Support Center: Monitoring the Synthesis of Methyl 4-methoxy-2-methylbenzoate
Welcome to the technical support center for analytical methods dedicated to monitoring the reaction progress of Methyl 4-methoxy-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for the precise analysis of this esterification reaction. Our goal is to ensure the scientific integrity of your work by offering self-validating systems and authoritative guidance.
Introduction: The Chemistry of Monitoring
The synthesis of this compound, a key intermediate in various synthetic pathways, requires careful monitoring to optimize yield, minimize impurities, and understand reaction kinetics. The choice of analytical technique is paramount and depends on factors such as available instrumentation, required precision, and sample throughput. This guide will delve into the most common and effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the conversion of reactants to products due to its high resolution and sensitivity. A typical reverse-phase method is suitable for separating the relatively non-polar product from potentially more polar starting materials.
Experimental Protocol: HPLC Analysis
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Column Temp. | 30 °C |
| Internal Standard | Methyl 4-methylbenzoate (p-toluate)[1] |
Step-by-Step Sample Preparation and Analysis:
-
Reaction Quenching & Dilution: At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture and immediately quench it in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction. This also serves as the initial dilution step.
-
Internal Standard Addition: To a precise volume of the quenched sample, add a known concentration of an internal standard.[2][3] The internal standard should be a compound that is not present in the reaction mixture and has a similar response factor and retention time to the analyte.[3][4] Methyl 4-methylbenzoate is a suitable choice.
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Injection: Inject the prepared sample into the HPLC system.
-
Data Analysis: Monitor the disappearance of the starting material peak and the appearance of the this compound peak. Calculate the conversion by comparing the peak area ratios of the starting material and product to the internal standard over time.
HPLC Troubleshooting Guide
Q1: I'm observing significant peak tailing for my product peak. What could be the cause and how do I fix it?
A1: Peak tailing is a common issue, especially with compounds that can interact with the stationary phase in multiple ways.[5] For this compound, this could be due to interactions with residual silanol groups on the silica-based C18 column.[5][6]
-
Cause & Explanation: Residual silanol groups on the column packing can have a secondary interaction with the analyte, leading to a portion of the analyte being retained longer and causing the peak to tail.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Adding a small amount of an acid like 0.1% trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase can protonate the silanol groups, reducing their interaction with your analyte.[5]
-
Use an End-Capped Column: Modern, high-quality columns are often "end-capped" to minimize the number of free silanol groups.[5] Ensure you are using a well-maintained, end-capped column.
-
Check for Column Contamination: A buildup of strongly retained compounds can create active sites. Flush the column with a strong solvent like 100% acetonitrile or isopropanol. If the problem persists, consider replacing the guard column or the analytical column itself.[6]
-
Q2: My retention times are shifting between injections. What's causing this instability?
A2: Retention time instability can compromise the reliability of your data. The issue often lies with the HPLC system's hardware or mobile phase preparation.
-
Cause & Explanation: Fluctuations in mobile phase composition, temperature, or flow rate can lead to inconsistent retention times.
-
Troubleshooting Steps:
-
Mobile Phase Degassing: Ensure your mobile phase is thoroughly degassed to prevent air bubbles from entering the pump and causing flow rate fluctuations.
-
Pump Performance: Check for leaks in the pump seals and ensure the check valves are functioning correctly. A fluctuating backpressure is a common indicator of pump issues.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.
-
Temperature Control: Use a column oven to maintain a constant temperature, as even small fluctuations in ambient temperature can affect retention times.
-
Q3: I see a split peak for my product. What does this indicate?
A3: A split peak can be caused by a few factors related to the column or sample injection.
-
Cause & Explanation: A partial blockage of the column inlet frit, a void in the column packing material, or an injection solvent that is too strong can all lead to peak splitting.
-
Troubleshooting Steps:
-
Check for Column Blockage: Reverse the column and flush it with a strong solvent to dislodge any particulates on the inlet frit.
-
Injection Solvent: Whenever possible, dissolve your sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Column Void: A void at the head of the column can cause the sample to be distributed unevenly. This usually requires replacing the column.
-
Section 2: Gas Chromatography (GC)
GC is a powerful technique for monitoring reactions that involve volatile and thermally stable compounds. This compound is well-suited for GC analysis.
Experimental Protocol: GC-MS Analysis
| Parameter | Recommendation |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Transfer Line | 280 °C |
| Internal Standard | Dodecane or Tetradecane |
Step-by-Step Sample Preparation and Analysis:
-
Reaction Quenching & Dilution: Similar to HPLC, withdraw an aliquot and quench it in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Internal Standard Addition: Add a known concentration of a high-boiling point, non-reactive internal standard like dodecane.
-
Injection: Inject a small volume (typically 1 µL) into the GC.
-
Data Analysis: Monitor the reaction by observing the decrease in the starting material peak area and the increase in the product peak area relative to the internal standard.
GC Troubleshooting Guide
Q1: I'm seeing "ghost peaks" in my blank runs. Where are they coming from?
A1: Ghost peaks are extraneous peaks that appear in your chromatogram, even when no sample is injected.[7] They are usually a sign of contamination in the GC system.[7][8]
-
Cause & Explanation: Contamination can originate from several sources, including septum bleed, contaminated inlet liner, or carryover from a previous injection.[7]
-
Troubleshooting Steps:
-
Septum Bleed: Replace the injection port septum. Using a high-quality, low-bleed septum is crucial.
-
Inlet Maintenance: Clean or replace the inlet liner. A dirty liner can accumulate non-volatile residues that slowly bleed into the column.[9]
-
Bake Out the Column: Condition the column at a high temperature (below its maximum limit) to remove any strongly retained compounds.
-
Carrier Gas Purity: Ensure high-purity carrier gas is being used and that gas traps are functioning correctly to remove any contaminants from the gas line.[9]
-
Q2: My product peak is broad and not sharp. How can I improve the peak shape?
A2: Broad peaks in GC can be caused by several factors, leading to poor resolution and reduced sensitivity.
-
Cause & Explanation: A slow injection, a low carrier gas flow rate, or an oven temperature program that is not optimized can all result in peak broadening.
-
Troubleshooting Steps:
-
Injection Technique: If using manual injection, ensure the injection is done quickly and smoothly. An autosampler will provide more consistent and rapid injections.
-
Carrier Gas Flow Rate: Check and adjust the carrier gas flow rate to the optimal range for your column diameter.
-
Oven Temperature Program: A slower temperature ramp can sometimes improve resolution, but a ramp that is too slow can lead to broader peaks. Experiment with different ramp rates to find the optimal conditions.
-
Column Trimming: The front end of the column can become contaminated over time. Trimming 5-10 cm from the inlet side of the column can often restore peak shape.
-
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a unique advantage in that it can provide structural information alongside quantitative data, often without the need for chromatographic separation.[10] Quantitative NMR (qNMR) is a powerful tool for in-situ reaction monitoring.[11][12][13]
Experimental Protocol: ¹H NMR Reaction Monitoring
| Parameter | Recommendation |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated solvent compatible with the reaction (e.g., CDCl₃, DMSO-d₆) |
| Internal Standard | A compound with a sharp singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) |
| Pulse Program | Standard single pulse with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified |
| Number of Scans | 8 or 16 (adjust for desired signal-to-noise) |
Step-by-Step Sample Preparation and Analysis:
-
Sample Preparation: At each time point, a sample is taken from the reaction, and a known amount of an internal standard is added. The sample is then dissolved in a deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum, ensuring a long enough relaxation delay for accurate integration.
-
Data Analysis: Identify unique, well-resolved peaks for the starting material, product, and internal standard. The conversion can be calculated by comparing the integral of a product proton signal to the integral of a starting material proton signal, normalized to the integral of the internal standard.
NMR Troubleshooting Guide
Q1: The integrals in my NMR spectra are not consistent. What could be wrong?
A1: Accurate integration is the foundation of qNMR. Inconsistent integrals often point to issues with data acquisition parameters.
-
Cause & Explanation: An insufficient relaxation delay (D1) is the most common reason for inaccurate integrals. If the delay is too short, protons with longer relaxation times will not fully relax between pulses, leading to a smaller signal and a lower integral value.
-
Troubleshooting Steps:
-
Increase Relaxation Delay (D1): As a rule of thumb, set D1 to at least 5 times the longest T₁ value of the protons of interest. If T₁ is unknown, a D1 of 30-60 seconds is generally a safe starting point for small molecules.
-
Check Pulse Angle: Ensure a 90° pulse angle is being used for quantitative measurements.
-
Baseline Correction: A poorly phased or baseline-corrected spectrum will lead to integration errors. Carefully phase and baseline correct your spectra before integration.
-
Q2: My spectral lines are broad and distorted. How can I improve the resolution?
A2: Poor line shape can make it difficult to resolve peaks and obtain accurate integrals.[14]
-
Cause & Explanation: This is often due to poor shimming of the magnetic field or the presence of paramagnetic impurities. In reaction monitoring, changes in the sample composition can also affect the magnetic field homogeneity.[14]
-
Troubleshooting Steps:
-
Shimming: Carefully shim the spectrometer for each sample, as the magnetic field homogeneity can change with different sample compositions.
-
Sample Filtration: If the sample contains suspended solids, filter it through a small plug of glass wool in a Pasteur pipette to remove particulates.
-
Avoid Paramagnetic Species: Ensure that no paramagnetic materials (e.g., certain metal catalysts) are present in the NMR tube, as they can cause significant line broadening.
-
Section 4: Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative technique that is invaluable for quickly assessing the progress of a reaction.[15][16] It allows for the simultaneous analysis of the starting material, product, and a co-spot.[17][18]
Experimental Protocol: TLC Analysis
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | 80:20 Hexanes:Ethyl Acetate (adjust polarity as needed) |
| Visualization | UV lamp (254 nm) and/or a potassium permanganate stain |
Step-by-Step Analysis:
-
Spotting: On a TLC plate, spot the starting material in the left lane, the reaction mixture in the right lane, and a "co-spot" (both starting material and reaction mixture) in the center lane.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.[17]
TLC Troubleshooting Guide
Q1: My spots are streaking on the TLC plate. Why is this happening?
A1: Streaking can obscure the separation and make it difficult to interpret the results.
-
Cause & Explanation: This is often caused by applying too much sample to the plate, or if the sample is not fully soluble in the mobile phase. Highly polar compounds can also streak on silica gel.
-
Troubleshooting Steps:
-
Dilute the Sample: Try diluting your reaction mixture aliquot before spotting it on the TLC plate.
-
Use a More Polar Mobile Phase: If your compound is highly polar, increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) can help it move up the plate more effectively and reduce streaking.
-
Smaller Spots: Apply the sample in small, concentrated spots and allow the solvent to evaporate completely between applications.
-
Visualizing the Workflow
Analytical Workflow Diagram
Caption: Workflow for monitoring the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common analytical issues.
References
- Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candid
- A Guide to Quantit
- TLC Lab: Monitoring Esterific
- Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing.
- Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a - Sigma-Aldrich. Sigma-Aldrich.
- Quantitative NMR methods for reaction and process monitoring. kluedo.
- Peak Tailing in HPLC. Element Lab Solutions.
- HPLC Troubleshooting Guide. Unknown Source.
- What is qNMR and why is it important?. Mestrelab Resources.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Troubleshooting Peak Shape Problems in HPLC.
- 2.3B: Uses of TLC. Chemistry LibreTexts.
- GC Column Troubleshooting Guide. Phenomenex.
- TROUBLESHOOTING GUIDE. Phenomenex.
- When do we need to use internal standard for HPLC & GC analysis?.
- How To: Monitor by TLC. University of Rochester Department of Chemistry.
- Ghost Peaks - Part 1 - GC Troubleshooting Series. YouTube.
- NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- NMR Reaction Monitoring Robust to Spectral Distortions.
- Internal Standards - What Are They?
- Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. Alfa Chemistry.
- Methyl 4-methylbenzo
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- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
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- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. waters.com [waters.com]
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- 9. m.youtube.com [m.youtube.com]
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- 11. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 14. pubs.acs.org [pubs.acs.org]
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- 18. How To [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of Methyl 4-methoxy-2-methylbenzoate by High-Performance Liquid Chromatography
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Methyl 4-methoxy-2-methylbenzoate Purity
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its molecular structure, featuring an ester and methoxy group on a benzene ring, makes it a versatile building block. However, the synthetic routes to this compound can introduce a variety of impurities, including unreacted starting materials, isomeric by-products, and degradation products. For drug development professionals, ensuring the purity of this intermediate is not merely a quality control checkpoint; it is a fundamental requirement for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will explore the rationale behind the chromatographic choices, provide detailed experimental protocols, and present comparative data to empower researchers to select and implement the most suitable method for their specific needs. The methodologies discussed are grounded in established chromatographic principles and validated against the rigorous standards outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring robust and reliable results.[1][2][3]
The Analytical Challenge: Profiling Potential Impurities
A robust purity method must be able to separate the main compound from its likely impurities. In the synthesis of this compound, typically via Fischer esterification of 4-methoxy-2-methylbenzoic acid with methanol, several process-related impurities can arise.[4][5][6] These include:
-
Starting Materials: Unreacted 4-methoxy-2-methylbenzoic acid.
-
Isomeric Impurities: Methyl 3-methoxy-2-methylbenzoate or other positional isomers that may be present in the starting materials.
-
Related Substances: Compounds formed from side reactions, such as the demethylation of the methoxy group.
The structural similarity of these compounds to the main analyte necessitates a highly selective HPLC method to achieve baseline resolution, which is critical for accurate quantification.
Comparative Analysis of HPLC Methodologies
High-performance liquid chromatography (HPLC) is the cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[7][8] We will compare two reversed-phase HPLC (RP-HPLC) methods, the most common mode of separation for small molecules of moderate polarity like this compound.[9][10]
-
Method A: Isocratic Elution with a Standard C18 Column. This represents a rapid, straightforward approach often used for routine quality control.
-
Method B: Gradient Elution with a Phenyl-Hexyl Column. This method offers alternative selectivity and is designed to resolve a wider range of impurities with varying polarities.
Causality Behind Experimental Choices
-
Stationary Phase: The choice of a C18 column in Method A is a common starting point in method development due to its broad applicability and hydrophobic retention mechanism.[10][11] For Method B, a Phenyl-Hexyl phase is selected for its unique π-π interaction capabilities with aromatic compounds, which can provide alternative selectivity compared to the purely hydrophobic interactions of a C18 phase.[12] This can be particularly advantageous in separating structurally similar aromatic isomers.
-
Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase in RP-HPLC. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. A phosphate buffer is included to maintain a consistent pH, which is crucial for the retention and peak shape of any acidic or basic impurities.
-
Detection: UV detection at 254 nm is chosen as the benzene ring in this compound and its likely impurities provides strong chromophores at this wavelength.
Data Presentation: Performance Comparison
The following table summarizes the hypothetical performance data for the two methods, illustrating the trade-offs between speed and resolution.
| Parameter | Method A: Isocratic C18 | Method B: Gradient Phenyl-Hexyl | Commentary |
| Retention Time (Main Peak) | ~ 4.5 min | ~ 8.2 min | Method A is significantly faster, suitable for high-throughput screening. |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | > 3.0 | Method B provides superior resolution, ensuring more accurate impurity quantification. |
| Peak Tailing Factor (Main Peak) | 1.2 | 1.1 | Both methods produce acceptable peak shapes, with Method B being slightly better. |
| Limit of Quantification (LOQ) | 0.05% | 0.01% | The gradient method's sharper peaks lead to improved sensitivity. |
| Run Time | 10 min | 20 min | Method B has a longer run time due to the gradient and re-equilibration step. |
In-Depth Experimental Protocols
Method A: Rapid Isocratic Analysis
This method is optimized for speed and efficiency, making it ideal for routine in-process controls where known impurities are monitored.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
3. System Suitability:
-
Tailing Factor: The tailing factor for the main peak should be ≤ 1.5.
-
Theoretical Plates: The plate count for the main peak should be ≥ 2000.
-
Repeatability: The relative standard deviation (RSD) for five replicate injections of the standard solution should be ≤ 2.0%.
Method B: High-Resolution Gradient Analysis
This method is designed for comprehensive purity profiling, capable of separating a wider range of potential impurities with enhanced resolution and sensitivity.
1. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Follow the same procedure as in Method A, using a 50:50 mixture of Acetonitrile and Water as the diluent.
3. System Suitability:
-
Resolution: The resolution between this compound and any adjacent impurity peak should be ≥ 2.0.
-
Tailing Factor: The tailing factor for the main peak should be ≤ 1.5.
-
Repeatability: The RSD for five replicate injections of the standard solution should be ≤ 2.0%.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process.
Caption: General workflow for HPLC purity analysis.
Caption: Logical comparison of the two HPLC methods.
Trustworthiness: Building a Self-Validating System
The reliability of any analytical method hinges on its validation. The protocols described herein are designed to be self-validating through rigorous system suitability testing (SST). SST is performed before any sample analysis to ensure the chromatographic system is performing adequately. Key SST parameters like resolution, tailing factor, and repeatability serve as an ongoing verification of the method's performance.
For full validation according to ICH Q2(R1) guidelines, the chosen method should be assessed for:[1][2][13][14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, demonstrated by achieving baseline resolution from all potential impurities.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The choice between a rapid isocratic method and a high-resolution gradient method for the purity analysis of this compound depends on the intended application. For routine process monitoring where speed is paramount and the impurity profile is well-characterized, the Isocratic C18 Method (Method A) is a robust and efficient choice. For development, stability testing, or release testing, where comprehensive impurity profiling and maximum assurance of purity are required, the Gradient Phenyl-Hexyl Method (Method B) is unequivocally superior. Its enhanced resolving power and sensitivity provide a higher degree of confidence in the quality of the material. By understanding the principles behind each method and adhering to rigorous validation standards, researchers can ensure the integrity of their analytical data and the quality of their final products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]
-
Mastering Small Molecule Reversed-Phase Method Development. YouTube. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
Preparation of Methyl Benzoate. SlidePlayer. [Link]
-
Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.com. [Link]
-
In the synthesis of methyl benzoate, a large excess of methanol and a small amount of sulfuric... Homework.Study.com. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
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A Senior Application Scientist's Guide to the Characterization of Methyl 4-methoxy-2-methylbenzoate: A Comparative Analysis Centered on GC-MS
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous characterization of molecular structures is paramount. Methyl 4-methoxy-2-methylbenzoate (CAS No: 35598-05-1), an aromatic ester with the molecular formula C₁₀H₁₂O₃, serves as a key intermediate in various synthetic pathways.[1][2] Its purity and structural integrity directly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of target molecules. Therefore, selecting the appropriate analytical technique for its characterization is a critical decision in the development workflow.
This guide provides an in-depth comparison of analytical methodologies for this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental design, compare its performance against alternative techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, and provide actionable, field-proven protocols.
Part 1: The Definitive Identification - GC-MS Analysis
Gas Chromatography-Mass Spectrometry is the cornerstone for the analysis of volatile and semi-volatile compounds like this compound.[3] Its power lies in the synergistic coupling of two potent techniques: the superior separation capability of Gas Chromatography and the definitive identification power of Mass Spectrometry.
The Principle: A Two-Stage Corroboration
The logic of GC-MS is one of sequential validation. First, the Gas Chromatograph separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas). This provides a characteristic Retention Time (RT) for the analyte. Subsequently, the mass spectrometer bombards the eluted compound with electrons, causing it to ionize and fragment in a reproducible manner. This generates a unique mass spectrum, or chemical fingerprint, allowing for unambiguous identification and structural elucidation.
Experimental Protocol: A Self-Validating GC-MS Workflow
The trustworthiness of a GC-MS method hinges on a meticulously optimized protocol. Every parameter is chosen to ensure reproducibility, sensitivity, and the prevention of analytical artifacts.
Sample Preparation
-
Solvent Selection: Dissolve approximately 1 mg of the this compound sample in 1 mL of a high-purity volatile solvent such as Ethyl Acetate or Dichloromethane.
-
Rationale: The chosen solvent must effectively solubilize the analyte without reacting with it. Its volatility ensures that it will elute much earlier than the analyte, preventing co-elution and ion source contamination. A concentration of ~1 mg/mL is typically sufficient for analysis without overloading the GC column.
Instrumentation & Optimized Parameters The following parameters represent a robust starting point for the analysis on a standard quadrupole GC-MS system.
| Parameter | Setting | Justification (The "Why") |
| GC Column | 5% Phenyl-Methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar column provides excellent separation for aromatic esters based on their boiling points and subtle polarity differences, ensuring good peak shape.[4] |
| Carrier Gas | Helium, Constant Flow | Helium is inert and provides high separation efficiency. A constant flow rate (e.g., 1.2 mL/min) ensures reproducible retention times and optimal performance.[4] |
| Inlet Temperature | 250 °C | This temperature ensures the rapid and complete volatilization of the analyte upon injection, minimizing band broadening without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | For a ~1 mg/mL sample, a split injection prevents column overloading and ensures sharp, symmetrical peaks. For trace analysis, a splitless injection would be chosen. |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | The initial hold allows solvent focusing. The temperature ramp effectively separates the analyte from any potential impurities. The final hold ensures that all components are eluted from the column.[4] |
| MS Ion Source | Electron Ionization (EI) | Standard EI at 70 eV is highly reproducible and creates extensive fragmentation, leading to rich, library-searchable mass spectra. |
| Ion Source Temp. | 230 °C | Maintains the analyte in the gas phase and prevents contamination. |
| Mass Range | m/z 40-350 | This range covers the molecular weight of the analyte (180.2 g/mol ) and all expected fragments, while excluding low-mass noise from air and water. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it moves from the GC column to the MS ion source. |
Workflow Diagram: From Sample to Spectrum
The entire GC-MS process can be visualized as a logical flow designed for unambiguous identification.
Caption: A typical workflow for the GC-MS analysis of this compound.
Expected Data & Interpretation
The combination of retention time and mass spectrum provides a high-confidence identification.
-
Retention Time (RT): Under the conditions specified, this compound will have a unique and reproducible retention time. This serves as the first point of confirmation.
-
Mass Spectrum: The EI mass spectrum is the definitive fingerprint. Based on the structure and fragmentation patterns of similar molecules, the following key ions are anticipated.[5]
| m/z (Mass-to-Charge) | Proposed Ion Structure | Interpretation |
| 180 | [C₁₀H₁₂O₃]⁺• | Molecular Ion (M⁺•) : The intact molecule after losing one electron. Confirms the molecular weight. |
| 149 | [M - •OCH₃]⁺ | Loss of a Methoxy Radical from the ester group. This is a characteristic and often abundant fragment for methyl esters. |
| 121 | [M - •COOCH₃]⁺ | Loss of the Carbomethoxy Radical . This results in a stable 4-methoxy-2-methylphenyl cation, providing key structural information. |
Proposed Fragmentation Pathway The fragmentation of the molecular ion is a predictable cascade driven by the formation of the most stable fragment ions.
Caption: Proposed EI fragmentation pathway for this compound.
Part 2: A Comparative Analysis of Characterization Techniques
While GC-MS is exceptional for identification and quantification of volatile compounds, a comprehensive characterization often involves orthogonal techniques that provide different, complementary information.
Alternative Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for complete structural elucidation in solution. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule.
-
¹H NMR Data: For this compound, the proton NMR spectrum gives precise information. Published data shows characteristic signals: aromatic protons between δ 6.8-7.9, a methoxy singlet at δ 3.78, an ester methyl singlet at δ 3.75, and a ring methyl singlet at δ 2.49.[1] This confirms the connectivity and substitution pattern of the molecule.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Performance Comparison
The choice of technique depends on the analytical question being asked.
| Parameter | GC-MS | NMR Spectroscopy (¹H, ¹³C) | FTIR Spectroscopy |
| Information Provided | Molecular Weight, Fragmentation Pattern, Purity, Quantification | Complete Molecular Structure & Connectivity | Functional Groups Present |
| Primary Application | Definitive Identification & Quantification of Volatiles | Unambiguous Structural Elucidation | Rapid Functional Group Identification |
| Sensitivity | High (ppb to pg level) | Moderate to Low (mg level) | Low (µg to mg level) |
| Sample Requirement | Volatile & Thermally Stable | Soluble Sample (~5-10 mg) | Solid, Liquid, or Gas (~1-5 mg) |
| Destructive? | Yes | No | No |
| Key Advantage | Excellent for mixture analysis and impurity profiling | Provides complete structural map | Fast, simple, and inexpensive |
Conclusion
For the comprehensive characterization of this compound, GC-MS stands out as the premier technique for definitive identification and purity assessment , especially in a quality control or drug development setting. Its high sensitivity and the unique fingerprint provided by the mass spectrum offer unparalleled confidence.
However, a truly robust characterization package leverages orthogonal techniques. NMR spectroscopy is essential for the initial, unambiguous confirmation of the molecular structure , while FTIR provides a rapid and cost-effective method for verifying the presence of key functional groups . By understanding the strengths and limitations of each method, researchers can design an analytical strategy that ensures the highest level of scientific integrity and trustworthiness in their results.
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A Senior Application Scientist's Guide to Methyl 4-methoxy-2-methylbenzoate and Its Positional Isomers
An In-Depth Comparative Analysis for Drug Discovery and Synthesis Professionals
Abstract
The substitution pattern on an aromatic ring is a fundamental determinant of a molecule's physicochemical properties, spectroscopic signature, and biological activity. This guide provides a comprehensive comparison of Methyl 4-methoxy-2-methylbenzoate and its key positional isomers. As seemingly minor shifts in methyl and methoxy group placement can lead to significant changes in molecular behavior, a thorough understanding of these differences is paramount for researchers in medicinal chemistry, organic synthesis, and materials science. We will explore the nuanced variations in their physical properties, delve into the spectroscopic fingerprints that enable their differentiation, outline synthetic strategies, and discuss the implications of their structural variance on chemical reactivity and potential applications.
Part 1: Physicochemical Properties - A Comparative Overview
The molecular formula for this compound and its isomers is C₁₀H₁₂O₃, with a corresponding molar mass of approximately 180.20 g/mol .[1][2] However, the arrangement of the substituents dramatically influences intermolecular forces, crystal lattice packing, and overall polarity, leading to distinct physical properties. For instance, the presence of a methyl group ortho to the ester functionality, as in this compound, can introduce steric hindrance that affects both reactivity and physical characteristics when compared to less hindered isomers.
Below is a summary of available physicochemical data for this compound and several of its isomers. It is important to note that comprehensive experimental data for all isomers is not uniformly available in the public domain.
| Compound | Structure | CAS Number | Boiling Point (°C) | Physical Form |
| This compound | ![]() | 35598-05-1 | 98 / 0.5 mmHg[3] | Colorless Liquid[3] |
| Methyl 3-methoxy-2-methylbenzoate | ![]() | 42981-93-1 | N/A | Solid[2] |
| Methyl 2-methoxy-4-methylbenzoate | ![]() | 81245-24-1 | N/A | Yellow Oil[4] |
| Methyl 2-methoxy-6-methylbenzoate | ![]() | 79383-44-1 | N/A | N/A |
Part 2: Spectroscopic Differentiation - A Guide to Isomer Identification
Accurate structural elucidation is critical. The unique electronic environment of each proton and carbon atom in these isomers results in a distinct spectroscopic fingerprint, allowing for unambiguous identification.[5]
Key Spectroscopic Techniques
¹H NMR Analysis
The aromatic region of the ¹H NMR spectrum is particularly diagnostic. The substitution pattern dictates the number of distinct aromatic protons and their splitting patterns (singlet, doublet, triplet, doublet of doublets).
-
This compound : One would expect three aromatic protons. The proton at C5 (between the methyl and methoxy groups) would likely appear as a doublet, coupled to the C6 proton. The C3 proton would be a doublet coupled to the C5 proton, and the C6 proton would be a doublet coupled to the C5 proton. The provided data shows signals at δ 7.81 (d, J = 9 Hz, 1H), 6.86 (d, J = 3 Hz, 1H), and 6.83 (dd, J = 9, 3 Hz, 1H).[3] The three singlet peaks correspond to the ester methyl (δ 3.78), the methoxy methyl (δ 3.75), and the aromatic methyl (δ 2.49) groups.[3]
-
Other Isomers : Isomers with higher symmetry, such as a hypothetical 3,5-dimethyl-4-methoxy analog, would show fewer aromatic signals. The chemical shifts of the methyl and methoxy protons are also influenced by their proximity to the electron-withdrawing ester group and other substituents.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight via the molecular ion peak (M⁺). Furthermore, the fragmentation patterns can be unique to specific isomers.
-
Molecular Ion : All isomers will exhibit a molecular ion peak (M⁺) at m/z 180.
-
Fragmentation : Common losses include the loss of a methoxy radical (•OCH₃, M-31) to give a fragment at m/z 149, or the loss of the ester methyl radical (•CH₃, M-15) followed by CO (M-43).
-
Ortho-Effect : Isomers with a methyl group ortho to the ester, such as this compound and Methyl 2-methoxy-6-methylbenzoate, may exhibit a characteristic "ortho-effect," leading to a facile loss of methanol (CH₃OH, M-32) through a six-membered ring intramolecular rearrangement, resulting in a significant peak at m/z 148. This can be a powerful diagnostic tool to identify ortho-substituted isomers.[6]
| Spectroscopic Data Summary | ¹H NMR (Aromatic δ, ppm) | ¹H NMR (Substituent δ, ppm) | MS (Key Fragments, m/z) |
| This compound | 7.81, 6.86, 6.83[3] | 3.78 (-COOCH₃), 3.75 (-OCH₃), 2.49 (-CH₃)[3] | 181 [M+H]⁺, 180 (M⁺), 149 (M-OCH₃), 148 (M-CH₃OH) |
| Other Isomers | Varies with substitution | Varies with substitution | 180 (M⁺), 149 (M-OCH₃), other diagnostic fragments |
Part 3: Synthetic Strategies and Mechanistic Considerations
The most common and direct route to these compounds is the acid-catalyzed esterification (Fischer esterification) of the corresponding substituted benzoic acid with methanol.[7] The choice of catalyst, such as sulfuric acid or thionyl chloride, can influence reaction times and yields.[3][7] The availability of the starting benzoic acid derivative is the primary consideration for synthesizing a specific isomer.
Example Protocol: Synthesis of this compound
This protocol is based on a reported synthesis and demonstrates a robust method for esterification.[3]
Causality Behind Experimental Choices:
-
Reagents : 4-methoxy-2-methylbenzoic acid is the necessary precursor. Methanol serves as both the reactant and the solvent, using a large excess to drive the equilibrium towards the product side (Le Châtelier's principle). Thionyl chloride (SOCl₂) is an effective catalyst that first converts methanol to methyl chlorosulfite, which then esterifies the carboxylic acid, producing HCl in situ as a catalyst and SO₂ as gaseous byproducts, further driving the reaction to completion.
-
Conditions : Performing the reaction under nitrogen protection prevents unwanted side reactions with atmospheric moisture. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Workup & Purification : Cooling the reaction before concentration is a standard safety measure. Concentration under reduced pressure efficiently removes the excess methanol and volatile byproducts. Silica gel column chromatography is the standard method for purifying organic compounds of moderate polarity, separating the desired ester from any unreacted starting material or byproducts.
Step-by-Step Protocol:
-
Reaction Setup : To a solution of 4-methoxy-2-methylbenzoic acid (1.0 g, 6 mmol) in methanol (50 mL), add thionyl chloride (1.3 mL, 17.8 mmol) dropwise at room temperature under a nitrogen atmosphere.[3]
-
Reaction : Heat the mixture to reflux and maintain for 3 hours.[3]
-
Workup : After cooling to room temperature, concentrate the mixture under reduced pressure to obtain the crude product.[3]
-
Purification : Purify the crude residue by silica gel column chromatography, eluting with a petroleum ether:ethyl acetate (9:1, v/v) mixture to yield pure this compound.[3]
Part 4: Comparative Reactivity and Potential Applications
The electronic and steric effects of the substituents govern the reactivity of both the aromatic ring and the ester functional group.
-
Ester Hydrolysis : The rate of hydrolysis of the methyl ester group can be influenced by steric hindrance. Isomers with substituents in the ortho position (e.g., this compound) will likely undergo hydrolysis more slowly than those with meta or para substituents due to the steric bulk of the adjacent methyl group impeding the approach of a nucleophile (like hydroxide) to the carbonyl carbon.
-
Electrophilic Aromatic Substitution : The methoxy group is a powerful activating, ortho-, para-directing group, while the methyl group is a weaker activating, ortho-, para-directing group. The methyl ester group is a deactivating, meta-directing group. The overall outcome of an electrophilic substitution reaction will depend on the interplay of these directing effects. In this compound, the positions ortho to the activating methoxy group (C3 and C5) are the most likely sites for substitution, though the C3 position is sterically more accessible.
Applications: While specific biological activity data for many of these isomers is scarce, their general structural motif is common in pharmacologically active compounds and other industrial applications.
-
Pharmaceuticals and Agrochemicals : Substituted benzoic acids and their esters are valuable building blocks in the synthesis of more complex molecules.[8] For example, related aminomethoxybenzoate isomers have shown potential as antipsychotic agents.[5]
-
Fragrance and Flavoring : Simple benzoate esters are known for their pleasant odors and are used in perfumery.[9][10][11] The specific scent of each isomer would be unique, offering a palette for fragrance creation.
Conclusion
This guide underscores that this compound and its positional isomers are distinct chemical entities with unique properties. The strategic placement of the methyl and methoxy groups provides a powerful tool for fine-tuning molecular characteristics. For the medicinal chemist, this translates to altered binding affinities and metabolic profiles. For the synthetic chemist, it means different reactivities and purification challenges. A rigorous analytical approach, combining NMR, MS, and IR spectroscopy, is not merely procedural but essential for guaranteeing structural integrity in any research or development endeavor involving these versatile compounds.
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A Comparative Guide to the Structural Validation of Methyl 4-methoxy-2-methylbenzoate: Spectroscopic Methods vs. the Gold Standard of X-ray Crystallography
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation and regulatory compliance. For a seemingly simple molecule like Methyl 4-methoxy-2-methylbenzoate, a versatile building block in organic synthesis, confirming its precise atomic arrangement is paramount. This guide provides an in-depth comparison of common analytical techniques for structural validation, culminating in a discussion of why single-crystal X-ray crystallography, though not always readily available, remains the definitive method. We will delve into the practical applications and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, using available data for this compound and its analogs to illustrate these powerful techniques.
The Unambiguous Verdict: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the gold standard for molecular structure determination. It provides a direct, high-resolution map of electron density within a crystal lattice, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. While a published crystal structure for this compound is not currently available in open-access databases, the technique's power can be understood through the analysis of closely related compounds.
The Crystallographic Workflow: From Powder to Precision
The journey from a powdered sample to a refined crystal structure is a multi-step process demanding expertise and specialized instrumentation.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of this compound. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and often requires empirical screening.
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final, precise crystal structure.
-
Validation and Deposition: The final structure is validated using established crystallographic checks and can be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
The Spectroscopic Toolkit: Corroborative Evidence
While X-ray crystallography provides the definitive structure, spectroscopic methods offer invaluable and more readily accessible information about a molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
For this compound, ¹H NMR data has been reported as follows:
-
¹H NMR (400 MHz, DMSO-d6) δ: 7.81 (d, J = 9 Hz, 1H), 6.86 (d, J = 3 Hz, 1H), 6.83 (dd, J = 9, 3 Hz, 1H), 3.78 (s, 3H), 3.75 (s, 3H), 2.49 (s, 3H).[1]
Interpretation:
-
The three singlets at 3.78, 3.75, and 2.49 ppm correspond to the three methyl groups (the ester methyl, the methoxy methyl, and the methyl group on the aromatic ring).
-
The aromatic region shows three distinct signals, confirming a trisubstituted benzene ring. The coupling constants (J values) provide information about the relative positions of the protons on the ring.
Mass Spectrometry (MS): Weighing the Molecules
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure.
For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) data shows a peak at m/z 181 ([M+H]⁺), which corresponds to the protonated molecule.[1] This confirms the molecular weight of 180.07864 g/mol .
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a useful tool for identifying the presence of specific functional groups. For this compound, one would expect to see characteristic peaks for:
-
C=O stretch (ester): around 1720 cm⁻¹
-
C-O stretch (ester and ether): in the range of 1000-1300 cm⁻¹
-
C-H stretch (aromatic and aliphatic): around 2850-3100 cm⁻¹
Comparative Analysis: A Multi-faceted Approach to Validation
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, stereochemistry | Unambiguous and definitive structural determination | Requires a high-quality single crystal, which can be difficult to obtain |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, stereochemistry | Provides detailed structural information in solution, non-destructive | Complex spectra can be difficult to interpret, does not provide bond lengths/angles directly |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), fragmentation patterns | High sensitivity, requires very small sample amounts | Does not provide information on connectivity or stereochemistry |
| IR Spectroscopy | Presence of functional groups | Fast, simple, and non-destructive | Provides limited information on the overall molecular structure |
Conclusion: The Synergy of Techniques for Robust Structural Validation
While NMR, MS, and IR spectroscopy provide crucial pieces of the structural puzzle for this compound, they offer circumstantial evidence. The combination of this spectroscopic data strongly supports the proposed structure. However, only single-crystal X-ray crystallography can provide the definitive, high-resolution three-dimensional structure. The absence of a publicly available crystal structure for this specific compound highlights an opportunity for further research to provide this ultimate validation. For researchers and drug development professionals, understanding the strengths and limitations of each technique is essential for a comprehensive and rigorous approach to molecular characterization. The synergy of these methods provides a self-validating system, where the data from each technique should be consistent with a single, unambiguous molecular structure.
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A Comparative Analysis of the Reactivity of Methyl 4-methoxy-2-methylbenzoate and Methyl Benzoate
A Technical Guide for Researchers in Synthetic Chemistry
In the landscape of organic synthesis, understanding the nuanced reactivity of aromatic compounds is paramount for the strategic design of synthetic routes. This guide provides an in-depth comparison of the chemical reactivity of methyl 4-methoxy-2-methylbenzoate and the parent compound, methyl benzoate. We will explore how the electronic and steric effects of the methoxy and methyl substituents influence the outcomes of key aromatic reactions, supported by theoretical principles and experimental data.
Theoretical Framework: The Influence of Substituents
The reactivity of a substituted benzene ring is fundamentally governed by the electronic properties of its substituents. These effects can be broadly categorized into two types: resonance and inductive effects.
Methyl Benzoate: The ester group (-COOCH₃) in methyl benzoate is an electron-withdrawing group (EWG). It deactivates the benzene ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density through both resonance and inductive effects. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles. The ester group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself. This is because the resonance structures of the arenium ion intermediate show that the positive charge is destabilized when the electrophile adds to the ortho or para positions.[1][2]
This compound: This molecule presents a more complex picture with three substituents:
-
Methoxy group (-OCH₃): Located at the para position relative to the ester group, the methoxy group is a strong electron-donating group (EDG) through resonance, due to the lone pairs on the oxygen atom.[3][4] It also has a weak electron-withdrawing inductive effect. Overall, it is a powerful activating group and an ortho, para-director.
-
Methyl group (-CH₃): Situated at the ortho position to the ester, the methyl group is a weak electron-donating group through hyperconjugation and induction.[3] It is also an activating group and an ortho, para-director.
-
Ester group (-COOCH₃): As in methyl benzoate, this is a deactivating, meta-directing group.
In this compound, the powerful activating effects of the methoxy and methyl groups are expected to override the deactivating effect of the ester group, making the ring significantly more reactive towards electrophiles than methyl benzoate. The directing effects of the substituents will also determine the regioselectivity of the reactions. The strong ortho, para-directing methoxy group and the ortho, para-directing methyl group will synergistically activate the positions ortho and para to them.[5][6]
Experimental Comparison: Electrophilic Aromatic Substitution (Nitration)
A classic example of electrophilic aromatic substitution is nitration. The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺).[7][8]
Reactivity: Due to the presence of the activating methoxy and methyl groups, This compound is expected to undergo nitration at a significantly faster rate and under milder conditions than methyl benzoate. The electron-rich aromatic ring of the substituted benzoate is a much more potent nucleophile.
Regioselectivity:
-
Methyl Benzoate: Nitration of methyl benzoate predominantly yields methyl 3-nitrobenzoate.[1][2] The deactivating ester group directs the incoming electrophile to the meta position.
-
This compound: The directing effects of the activating groups will dominate. The methoxy group at C4 directs ortho and para. The methyl group at C2 also directs ortho and para. The most activated positions for electrophilic attack are C3 and C5. Steric hindrance from the adjacent methyl and ester groups might influence the final product distribution, but substitution is predicted to occur at these activated positions.[5][9]
| Compound | Key Substituent Effects | Predicted Major Nitration Product(s) |
| Methyl Benzoate | -COOCH₃ (Deactivating, meta-director) | Methyl 3-nitrobenzoate[1][2] |
| This compound | -OCH₃ (Activating, o,p-director), -CH₃ (Activating, o,p-director) | Methyl 4-methoxy-2-methyl-3-nitrobenzoate and/or Methyl 4-methoxy-2-methyl-5-nitrobenzoate |
Experimental Comparison: Nucleophilic Acyl Substitution (Saponification)
Saponification, the base-promoted hydrolysis of an ester, is a nucleophilic acyl substitution reaction. The rate of this reaction is sensitive to the electronic environment of the carbonyl carbon of the ester.
Reactivity: Electron-withdrawing groups attached to the benzene ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing down the reaction.[10][11]
-
Methyl Benzoate: Serves as the baseline for comparison.
-
This compound: The electron-donating methoxy and methyl groups increase the electron density on the carbonyl carbon through the aromatic ring. This reduces its electrophilicity and is expected to decrease the rate of saponification compared to methyl benzoate.
Additionally, the ortho-methyl group in this compound introduces significant steric hindrance around the ester functionality.[12][13][14] This steric hindrance, often referred to as the "ortho effect," can further impede the approach of the nucleophile to the carbonyl carbon, leading to a slower reaction rate.[12][13][14][15]
| Compound | Electronic Effect on Carbonyl Carbon | Steric Hindrance | Predicted Saponification Rate |
| Methyl Benzoate | Reference | Minimal | Reference Rate |
| This compound | Decreased electrophilicity | Significant | Slower than methyl benzoate |
Experimental Protocols
Nitration of Methyl Benzoate
This protocol is adapted from standard organic chemistry laboratory procedures.[1][2][7][16]
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Methanol
-
Erlenmeyer flasks, beakers, Hirsch funnel, vacuum filtration apparatus
Procedure:
-
In a 50 cm³ conical flask, carefully add 4 cm³ of concentrated sulfuric acid to 2.0 g of methyl benzoate with swirling. Cool this mixture in an ice-water bath.[2]
-
In a separate test tube, prepare the nitrating mixture by slowly adding 1.5 cm³ of concentrated sulfuric acid to 1.5 cm³ of concentrated nitric acid, ensuring the mixture remains cool in an ice bath.[2]
-
Slowly add the cooled nitrating mixture dropwise to the methyl benzoate solution over a period of 10-15 minutes, while keeping the reaction flask in the ice bath to maintain a low temperature.[16]
-
After the addition is complete, allow the reaction to warm to room temperature and let it stand for 15 minutes.[7]
-
Pour the reaction mixture over approximately 20 g of crushed ice in a beaker.
-
Isolate the solid product by vacuum filtration using a Hirsch funnel. Wash the crude product with cold water and then with a small amount of ice-cold methanol.[7]
-
Recrystallize the crude product from hot methanol to obtain pure methyl 3-nitrobenzoate.[16]
Comparative Saponification of Methyl Benzoate and this compound
This protocol outlines a method for comparing the relative rates of saponification.
Materials:
-
Methyl benzoate
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Phenolphthalein indicator
-
Standardized hydrochloric acid (HCl) solution
-
Reflux apparatus, burette, pipettes
Procedure:
-
Prepare equimolar solutions of methyl benzoate and this compound in ethanol.
-
Prepare a standardized aqueous solution of sodium hydroxide.
-
In separate round-bottom flasks, mix equal volumes of one of the ester solutions and the sodium hydroxide solution. The amount of NaOH should be in excess.
-
Heat both reaction mixtures under reflux for a set period (e.g., 30 minutes).
-
After the reflux period, quickly cool the flasks to room temperature to quench the reaction.
-
Titrate the remaining unreacted NaOH in each flask with a standardized HCl solution using phenolphthalein as an indicator.
-
The amount of NaOH consumed is proportional to the extent of the reaction. A smaller amount of remaining NaOH indicates a faster reaction rate.
Data Visualization
Reaction Pathways
Caption: Energy profile comparison for saponification.
Conclusion
The reactivity of this compound is markedly different from that of methyl benzoate, a direct consequence of the interplay of electronic and steric effects of its substituents. The electron-donating methoxy and methyl groups significantly activate the aromatic ring towards electrophilic substitution, leading to faster reaction rates compared to the deactivated ring of methyl benzoate. Conversely, these same electron-donating groups, coupled with the steric hindrance from the ortho-methyl group, decrease the rate of nucleophilic acyl substitution at the ester functionality. This comparative guide underscores the importance of a thorough understanding of substituent effects in predicting and controlling the outcomes of chemical reactions, a fundamental skill for professionals in drug development and chemical research.
References
- An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).
-
Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). (n.d.). Scribd. Retrieved from [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]
-
Ortho effect. (2023, November 28). In Wikipedia. Retrieved from [Link]
-
Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Ortho effect in Substituted Benzene. (n.d.). A to Z Chemistry. Retrieved from [Link]
-
Would you expect methyl p-benzoate to undergo saponification faster or slower than methyl benzoate? Explain your reasoning. (n.d.). Study.com. Retrieved from [Link]
- Stewart, R., & Mamer, O. A. (1961). The basicities of ortho-substituted benzoic acids. Canadian Journal of Chemistry, 39(12), 2508-2512.
-
What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? (n.d.). Quora. Retrieved from [Link]
- Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
-
Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. (2021, February 26). [Video]. YouTube. Retrieved from [Link]
-
Substituent Effects in EAS | Activating, Deactivating & Directing Group Summary. (2021, February 18). [Video]. YouTube. Retrieved from [Link]
-
Steric inhibition of resonance in ortho-substituted benzoic acids. (n.d.). Chemistry Stack Exchange. Retrieved from [Link]
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A Researcher's Guide to the Biological Landscape of Methyl 4-methoxy-2-methylbenzoate Derivatives
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. Methyl 4-methoxy-2-methylbenzoate, a simple aromatic ester, presents a foundational structure ripe for derivatization. This guide provides a comparative analysis of the potential biological activities of its derivatives, drawing upon experimental data from structurally analogous compounds to illuminate promising avenues for research and development. While direct comprehensive studies on a homologous series of this compound derivatives are nascent, a wealth of information from related methoxy- and methyl-substituted benzoates allows us to construct a predictive framework for their biological potential.
Introduction to the Core Scaffold
This compound belongs to the family of substituted benzoic acid esters. The arrangement of the methoxy and methyl groups on the benzene ring, along with the methyl ester, creates a unique electronic and steric environment. These features are critical in dictating the molecule's interaction with biological targets. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's lipophilicity, while the methyl group can provide steric bulk and enhance binding to hydrophobic pockets in enzymes and receptors.
Comparative Analysis of Biological Activities
Based on evidence from closely related compounds, we can anticipate that derivatives of this compound may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial and Antifungal Activity
Derivatives of benzoic acid and its esters have long been investigated for their antimicrobial properties. The introduction of methoxy and methyl groups can modulate this activity. For instance, studies on thioureides of 2-(4-methylphenoxymethyl) benzoic acid have demonstrated significant antimicrobial and antifungal activity.
A study on new thioureides of 2-(4-methylphenoxymethyl) benzoic acid revealed that these compounds exhibited notable activity against various microbial strains. The minimum inhibitory concentration (MIC) values indicated high efficacy against planktonic fungal cells and P. aeruginosa.
Table 1: Antimicrobial Activity of Structurally Related Benzoic Acid Derivatives
| Compound Class | Derivative/Compound | Microbial Strain | MIC (µg/mL) |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Compound series | Candida albicans | 15.6 - 62.5 |
| Aspergillus niger | 15.6 - 62.5 | ||
| Pseudomonas aeruginosa | 31.5 - 250 | ||
| Staphylococcus aureus | 62.5 - 1000 |
Data extracted from a study on new thioureides of 2-(4-methylphenoxymethyl) benzoic acid.
The data suggests that modifications at the carboxyl group of a methyl- and methoxy-substituted benzoic acid core can lead to potent antimicrobial agents. The lipophilicity and electronic properties of the substituents play a crucial role in their ability to penetrate microbial cell membranes and interact with intracellular targets.
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases, making the search for novel anti-inflammatory agents a priority. Benzoic acid derivatives, particularly those with hydroxyl and methoxy substitutions, have shown promise in this area. For example, 2-Hydroxy-4-methoxy benzoic acid has been demonstrated to possess anti-inflammatory and antioxidant properties by reducing inflammatory cytokines and oxidative stress markers[1].
Furthermore, methyl salicylate glycosides, which are derivatives of methyl 2-hydroxybenzoate, have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-induced macrophage cells[2].
Table 2: Anti-inflammatory Activity of Structurally Related Methoxybenzoic Acid Derivatives
| Compound | Assay | Key Finding |
| 2-Hydroxy-4-methoxy benzoic acid | In vivo (CCl4-induced hepatotoxicity in rats) | Reduced levels of TNF-α, IL-1β, and IL-6[1]. |
| Methyl benzoate-2-O-β-D-xylopyranosyl(1-6)-O-β-D-glucopyranoside | In vitro (LPS-induced RAW264.7 cells) | Dose-dependent inhibition of TNF-α, IL-1β, and IL-6 production[2]. |
| Methyl benzoate-2-O-β-D-xylopyranosyl(1-2)[O-β-D-xylopyranosyl(1-6)]-O-β-D-glucopyranoside | In vitro (LPS-induced RAW264.7 cells) | Dose-dependent inhibition of TNF-α, IL-1β, and IL-6 production[2]. |
These findings suggest that the presence of a methoxy group, particularly in conjunction with a hydroxyl group, on the benzoic acid scaffold can contribute significantly to anti-inflammatory activity.
Anticancer and Cytotoxic Activity
The quest for novel anticancer agents often involves the exploration of simple aromatic compounds that can be readily modified. Derivatives of methoxy- and methyl-substituted phenols and benzoates have shown cytotoxic effects against various cancer cell lines. For instance, a resveratrol derivative, 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3), demonstrated greater efficacy in inducing cell death in human lung cancer cells compared to the parent compound, resveratrol[3].
Table 3: Cytotoxic Activity of a Structurally Related Methoxy-Methyl Phenol Derivative
| Compound | Cell Line | IC50 (µM) at 24h |
| 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3) | A549 (Human lung carcinoma) | 72.74 ± 0.13 |
| H292 (Human lung mucoepidermoid carcinoma) | 67.66 ± 0.10 | |
| H460 (Human large cell lung cancer) | 43.24 ± 0.11 |
Data from a study on a resveratrol derivative with methyl and methoxy substitutions[3].
The lower IC50 values for the methoxy- and methyl-substituted derivative highlight the potential for enhancing anticancer activity through such modifications on an aromatic core.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Based on the available data for analogous compounds, we can infer several key SAR principles.
Caption: Workflow for the broth microdilution assay to determine MIC.
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell viability and determine the cytotoxic effects of chemical compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Conclusion and Future Directions
The structural framework of this compound holds considerable promise for the development of novel therapeutic agents. By leveraging the existing knowledge of structurally related compounds, researchers can strategically design and synthesize derivatives with enhanced antimicrobial, anti-inflammatory, and anticancer properties. The key to unlocking the full potential of this scaffold lies in a systematic approach to derivatization, coupled with robust biological evaluation using standardized protocols. Future research should focus on synthesizing a diverse library of these derivatives and conducting comprehensive in vitro and in vivo studies to establish definitive structure-activity relationships and identify lead compounds for further development.
References
-
Farhoosh, R., Johnny, S., Asnaashari, M., Molaahmadibahraseman, N., & Sharif, A. (2016). Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Food Chemistry, 194, 128-134. [Link]
-
Thasni, K. A., Rakesh, K. P., Manukumar, H. M., & Shantharam, C. S. (2019). Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction. Scientific Reports, 9(1), 1-14. [Link]
- Limban, C., & Missir, A. V. (2011). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Farmacia, 59(3), 332-339.
-
Al-Suwaidan, I. A., Ahmed, H. E. A., El-Gamal, M. I., Al-Sha'er, M. A., Abdel-Maksoud, M. S., & Oh, C. H. (2017). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole. Molecules, 22(11), 1876. [Link]
-
Khan, K. M., Taha, M., Rahim, F., Siddiqui, S., Wadood, A., & Zaheer-ul-Haq. (2013). Synthesis of 4-methoxybenzoylhydrazones and evaluation of their antiglycation activity. Medicinal Chemistry, 9(6), 817-823. [Link]
-
Chen, J., Wang, T., Liu, J., & Zhang, W. (2020). Structure–antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]
-
Ghedeir, M., Al-Kuraishy, H. M., & Al-Gareeb, A. I. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation, 40(4), 1163-1172. [Link]
-
Ilaš, J., Knez, D., & Gobec, S. (2015). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 20(7), 12344-12360. [Link]
-
PubChem. (n.d.). Methyl 2-Methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl anisate. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, Y., Wang, Y., Yao, J., & Li, S. (2015). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Molecules, 20(9), 17096-17107. [Link]
-
Lima, L. M., Frattani, F. S., de Miranda, A. L. P., & Barreiro, E. J. (2019). Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects. Molecules, 24(11), 2118. [Link]
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- 2. researchgate.net [researchgate.net]
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A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for Methyl 4-methoxy-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and identity of starting materials and intermediates are not merely a matter of quality control; they are the bedrock upon which the safety and efficacy of the final drug product are built. Methyl 4-methoxy-2-methylbenzoate, a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception. Its Certificate of Analysis (CoA) is the primary document attesting to its quality, yet understanding the depth and limitations of the data presented is crucial for the discerning scientist.
This guide provides an in-depth comparison of the analytical methodologies that underpin a comprehensive CoA for this compound. We will move beyond a superficial reading of the specifications to a critical evaluation of the techniques employed, their inherent strengths, and their blind spots. This analysis is designed to empower you, the end-user, to not only interpret a CoA with confidence but also to understand the causality behind the analytical choices and to recognize when orthogonal methods may be necessary to fully characterize this critical reagent.
Deconstructing the Certificate of Analysis: More Than Just a Purity Value
A typical Certificate of Analysis for this compound will present data from a suite of analytical tests. While the headline purity value is often the first point of focus, each test provides a unique piece of the puzzle in confirming the identity and quality of the material.
Table 1: Representative Certificate of Analysis Data for this compound
| Parameter | Specification | Method |
| Appearance | White to light yellow clear liquid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR Spectroscopy |
| Purity (Assay) | ≥98.0% | Gas Chromatography (GC) or HPLC |
| Residual Solvents | To be specified | Headspace GC-MS |
| Water Content | ≤0.5% | Karl Fischer Titration |
The true scientific integrity of a CoA, however, lies in the robustness of the methods cited. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and the often-underutilized power of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can have significant implications for what is, and is not, detected.
A Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique for purity determination is a critical decision driven by the physicochemical properties of this compound and its potential impurities. As an aromatic ester, it is amenable to analysis by both HPLC and GC.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is a robust and versatile technique for the purity assessment of non-volatile and thermally stable compounds.[1] For this compound, a reversed-phase HPLC method with UV detection is the most common approach.
Why HPLC? The Rationale:
-
Versatility: HPLC can separate a wide range of compounds with varying polarities, making it effective for detecting both more and less polar impurities than the parent compound.
-
Avoids Thermal Degradation: The analysis is performed at or near ambient temperature, which is crucial for thermally labile impurities that might degrade in a hot GC inlet.
-
Robust Quantification: With proper validation, HPLC provides excellent accuracy and precision for quantifying the main component and any detected impurities.[2]
dot graph "HPLC_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
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Prep -> System; Method -> Chromatogram; Chromatogram -> Integration; Integration -> Calculation; } Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): Superior Specificity for Volatile Impurities
GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds.[3] It combines the high-resolution separation of gas chromatography with the definitive identification capabilities of mass spectrometry.
Why GC-MS? The Rationale:
-
High Separation Efficiency: Capillary GC columns offer superior peak resolution compared to standard HPLC columns, which is advantageous for separating closely related isomers.
-
Definitive Identification: The mass spectrometer provides structural information about each separated compound, allowing for the confident identification of impurities, rather than just classifying them as "unknown."
-
Sensitivity: GC-MS, particularly in selected ion monitoring (SIM) mode, can achieve very low limits of detection for trace-level impurities.[4]
dot graph "GCMS_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Prep" { label = "Sample Preparation"; bgcolor = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Accurately weigh sample.\nDissolve in a volatile organic solvent (e.g., Dichloromethane)."]; }
subgraph "cluster_Analysis" { label = "GC-MS Analysis"; bgcolor = "#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; System [label="GC-MS System with Capillary Column"]; Method [label="Temperature Programmed Elution\nElectron Ionization (EI) Source"]; System -> Method [label="Inject"]; }
subgraph "cluster_Data" { label = "Data Processing & Identification"; bgcolor = "#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; TIC [label="Obtain Total Ion Chromatogram (TIC)"]; Spectra [label="Extract Mass Spectrum for Each Peak"]; LibrarySearch [label="Compare Spectra with NIST/Wiley Libraries for Identification"]; Quant [label="Quantify using an Internal Standard or Area %"]; }
Prep -> System; Method -> TIC; TIC -> Spectra; Spectra -> LibrarySearch; Spectra -> Quant; } Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.
Quantitative NMR (qNMR): An Absolute Method for Purity Determination
While ¹H NMR is typically used for structural confirmation, its application as a quantitative tool (qNMR) is a primary ratio method that is often overlooked.[5] Unlike chromatographic techniques that rely on the response factor of a detector, qNMR directly compares the integral of an analyte's signal to that of a certified internal standard of known purity.[6]
Why qNMR? The Rationale:
-
Primary Method: The signal intensity in ¹H NMR is directly proportional to the number of nuclei, allowing for a direct, absolute measure of purity without the need for a reference standard of the analyte itself.[7]
-
Universal Detection: Any proton-containing molecule in the sample will be detected, providing a more holistic view of all impurities, not just those that respond to a specific detector (e.g., have a UV chromophore).
-
Structural Information: The NMR spectrum simultaneously provides quantitative data and structural information about any detected impurities.
dot graph "qNMR_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Prep" { label = "Precise Sample Preparation"; bgcolor = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Accurately weigh sample and a certified internal standard (e.g., maleic acid).\nDissolve both in a deuterated solvent (e.g., DMSO-d6)."]; }
subgraph "cluster_Analysis" { label = "NMR Data Acquisition"; bgcolor = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; System [label="High-Field NMR Spectrometer"]; Method [label="Acquire ¹H NMR spectrum with quantitative parameters\n(long relaxation delay, calibrated pulse width)."]; System -> Method; }
subgraph "cluster_Data" { label = "Data Processing & Calculation"; bgcolor = "#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Spectrum [label="Process Spectrum (phasing, baseline correction)"]; Integration [label="Integrate non-overlapping signals of analyte and standard"]; Calculation [label="Calculate Purity using the qNMR Equation:\nPurity = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std"]; }
Prep -> System; Method -> Spectrum; Spectrum -> Integration; Integration -> Calculation; } Caption: Quantitative Nuclear Magnetic Resonance (qNMR) Workflow.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The choice between these techniques is not about which is "better," but which is most appropriate for the question being asked. A truly rigorous quality assessment will often leverage the strengths of multiple techniques.
Table 2: Performance Comparison of Analytical Techniques
| Parameter | HPLC-UV | GC-MS | qNMR |
| Primary Use | Quantitative Purity Assessment | Impurity Identification & Quantification | Absolute Purity Determination & Structural Elucidation |
| Selectivity | Good to Excellent | Excellent | Excellent |
| Sensitivity (LOD/LOQ) | High (ng/mL range)[8] | Very High (pg/mL to ng/mL range)[4] | Moderate (µg/mL to mg/mL range) |
| Quantitative Accuracy | Excellent (with standard) | Very Good (with standard) | Excellent (absolute method)[6] |
| Impurity Identification | Tentative (by RT) | Definitive (by Mass Spectrum) | Definitive (by Chemical Shifts & Coupling) |
| Throughput | High | Medium to High | Low to Medium |
| Key Advantage | Robustness and wide applicability for non-volatile compounds. | Unambiguous identification of volatile and semi-volatile impurities. | A primary, absolute method that does not require an analyte-specific reference standard. |
| Key Limitation | Requires a reference standard for quantification; non-chromophoric impurities are not detected. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR. |
Authoritative Grounding: Adherence to Regulatory Standards
The protocols and specifications outlined in a CoA are not arbitrary. They are grounded in a framework of international regulatory guidelines designed to ensure the quality and safety of pharmaceutical products.
-
ICH Q3A(R2) Impurities in New Drug Substances: This guideline from the International Council for Harmonisation provides a framework for the reporting, identification, and qualification of impurities in active pharmaceutical ingredients.[9][10] It establishes thresholds for reporting (typically ≥0.05%) and identification (typically ≥0.10%), which dictates the level of analytical scrutiny required.[11]
-
USP General Chapter <621> Chromatography: This chapter from the United States Pharmacopeia provides standardized procedures and definitions for chromatographic techniques.[12][13] Adherence to these standards ensures consistency and allows for allowable adjustments to methods while maintaining their validity.[14]
The analytical methods used to generate CoA data must be validated according to these guidelines to demonstrate their suitability for their intended purpose, covering parameters such as accuracy, precision, specificity, linearity, and range.[15]
Conclusion: A Call for Orthogonal Thinking
The Certificate of Analysis for this compound is a critical starting point for any research or development program. However, a senior scientist's due diligence extends beyond simply accepting the stated purity value. It involves a critical assessment of the analytical techniques used to generate that value.
For routine quality control, a validated HPLC method provides a robust and reliable assessment of purity. However, when the definitive identification of a volatile impurity is required, or when investigating potential isomeric contaminants, GC-MS is the superior tool. For the certification of a primary reference standard or for an absolute, unbiased purity assessment without reliance on a specific standard, qNMR is an unparalleled technique.
Ultimately, the most comprehensive understanding of a material's quality comes from an orthogonal approach, where the limitations of one technique are compensated for by the strengths of another. By understanding the principles and comparative performance of HPLC, GC-MS, and qNMR, you are better equipped to interpret the CoA, ask insightful questions of your supplier, and ensure the unwavering quality of your foundational chemical starting materials.
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A Comparative Guide to Purity Determination: Quantitative NMR (qNMR) for Methyl 4-methoxy-2-methylbenzoate
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Methyl 4-methoxy-2-methylbenzoate, contrasting its performance with traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our claims in authoritative sources.
The Principle of qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the purity of substances.[1][2] Its fundamental principle lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that resonance.[3] This unique characteristic positions qNMR as a primary ratio method, meaning it can provide a direct measure of purity without the need for a calibration curve of the analyte itself, a significant advantage over chromatographic techniques that rely on compound-specific response factors.[3][4] The most commonly used nucleus for qNMR of organic molecules is the proton (¹H), due to its high natural abundance (99.99%) and high gyromagnetic ratio.[5]
Comparing Analytical Techniques for Purity Determination
The choice of an analytical technique for purity determination is critical and depends on various factors, including the nature of the analyte and potential impurities.[6] Below is a comparison of qNMR with HPLC and GC.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[3] | Separation based on polarity, with UV or other spectroscopic detection.[6] | Separation based on volatility and polarity, with various detectors (e.g., FID, MS).[6] |
| Quantification | Absolute quantification using a certified internal standard.[7][8] | Relative quantification requiring a specific reference standard for the analyte. | Relative quantification requiring a specific reference standard for the analyte. |
| Selectivity | High; allows for structural elucidation of impurities if present at sufficient concentrations.[6] | Moderate to high, dependent on column chemistry and detector.[6] | High, especially with mass spectrometry (MS) detection. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard.[5] | Often requires more complex sample preparation, including filtration and dilution. | May require derivatization for non-volatile compounds. |
| Universality | Near-universal detection for proton-containing molecules.[8] | Dependent on the presence of a chromophore for UV detection. | Limited to volatile and thermally stable compounds. |
| Speed | Fast analysis times, often under 10 minutes per sample.[9] | Can have longer run times depending on the separation method. | Run times can vary significantly. |
| Destructive | Non-destructive, allowing for sample recovery.[9] | Destructive. | Destructive. |
Experimental Protocol: Purity Determination of this compound by ¹H-qNMR
This section details a robust, step-by-step methodology for determining the purity of this compound using ¹H-qNMR. The protocol is designed to be self-validating by incorporating key quality control checks.
Causality Behind Experimental Choices
-
Internal Standard Selection: The choice of an internal standard is crucial for accurate qNMR results.[10] An ideal internal standard should be of high purity (≥99%), soluble in the same deuterated solvent as the analyte, chemically stable, and have signals that do not overlap with the analyte's signals.[7][10] For this analysis, Maleic Acid is chosen as the internal standard due to its high purity, stability, and its distinct singlet resonance in a clear region of the ¹H NMR spectrum.
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[5] Deuterated chloroform (CDCl₃) is an excellent choice for this compound and Maleic Acid.
-
Relaxation Delay (d1): To ensure accurate integration, the nuclei must fully relax back to their equilibrium state between pulses. A long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being quantified is recommended. For most small organic molecules, a d1 of 30 seconds is sufficient.[11]
-
Pulse Angle: A 90° pulse angle is recommended for qNMR measurements to maximize the signal.[5]
Step-by-Step Methodology
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial using a microbalance.[3] Recording the weight to at least 0.01 mg is crucial as weighing is a significant source of error.[3]
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Acid, certified reference material) into the same vial.
-
Record the exact weights of both the analyte and the internal standard.
-
-
Dissolution:
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
NMR Tube Preparation:
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.[11]
-
Key acquisition parameters:
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the selected signals for both the analyte and the internal standard. The integration region should cover at least 20 times the line width of the peak.[12]
-
qNMR Purity Calculation
The purity of the analyte (P_analyte) is calculated using the following equation[5]:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
"analyte" refers to this compound
-
"std" refers to the internal standard (Maleic Acid)
For this compound (Molar Mass: 180.19 g/mol ), a well-resolved signal, for instance, the methoxy protons (-OCH₃) at approximately 3.8 ppm (N_analyte = 3), can be used. For Maleic Acid (Molar Mass: 116.07 g/mol ), the two vinyl protons give a singlet at around 6.3 ppm (N_std = 2).
Data Presentation and Comparison
The following table presents hypothetical but realistic data comparing the purity determination of a batch of this compound by qNMR, HPLC, and GC.
| Analytical Method | Purity (% w/w) | Relative Standard Deviation (RSD, n=3) | Key Observations |
| ¹H-qNMR | 99.2% | 0.3% | Provides a direct, absolute purity value. Minimal sample preparation. Non-destructive. |
| HPLC (UV detection) | 99.5% (Area %) | 0.5% | Purity is reported as area percent, which may not reflect the true mass purity due to different response factors of impurities. Requires a specific reference standard for the analyte for accurate quantification. |
| GC (FID detection) | 99.3% (Area %) | 0.4% | Purity is also typically reported as area percent. Limited to volatile and thermally stable impurities. |
Workflow Visualization
The following diagram illustrates the logical workflow for the purity determination of this compound using qNMR.
Caption: qNMR workflow for purity determination.
Trustworthiness and Method Validation
The described qNMR protocol is a self-validating system. The use of a certified reference material as an internal standard ensures traceability to the International System of Units (SI).[2][13] The method's performance can be further validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[1][11] Regulatory bodies like the USP are increasingly recognizing qNMR as a primary method for purity determination.[13][14]
Conclusion: The Power of qNMR in Purity Assessment
Quantitative NMR spectroscopy offers a robust, accurate, and efficient method for the purity determination of organic compounds like this compound. Its nature as a primary ratio method, coupled with simple sample preparation and non-destructive analysis, makes it a highly attractive alternative and a valuable orthogonal technique to traditional chromatographic methods.[8][9] For researchers and professionals in drug development, embracing qNMR can lead to more reliable data and a streamlined analytical workflow.
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A Researcher's Guide to the Thermal Analysis of Methyl 4-methoxy-2-methylbenzoate by Differential Scanning Calorimetry
In the landscape of pharmaceutical and materials science, a thorough understanding of the physicochemical properties of molecules is paramount. For aromatic esters like Methyl 4-methoxy-2-methylbenzoate, thermal analysis provides critical insights into its stability, purity, and physical state. This guide offers a comprehensive examination of the differential scanning calorimetry (DSC) of this compound, presenting a detailed experimental protocol and a comparative analysis with its structural isomers to illuminate the impact of molecular architecture on thermal behavior.
Introduction to this compound and the Significance of Thermal Analysis
This compound is an aromatic ester with applications in organic synthesis and as a potential building block in the development of novel chemical entities. Its physical state at ambient temperature is a colorless liquid.[1] The arrangement of its functional groups—a methoxy group and a methyl group on the benzene ring—influences its intermolecular interactions and, consequently, its thermal properties.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] This allows researchers to identify and quantify thermal transitions such as melting, crystallization, and glass transitions. For a substance like this compound, DSC analysis is crucial for:
-
Purity Assessment: Impurities can lead to a broadening of the melting peak or the appearance of additional thermal events.
-
Physical State Characterization: Confirming whether the material is amorphous or crystalline and identifying its glass transition or melting point.
-
Stability Studies: Understanding the temperature at which the material begins to degrade.
This guide will not only detail the methodology for analyzing this compound but also compare its expected thermal profile with its solid isomers, Methyl 4-methoxybenzoate and Methyl 4-methylbenzoate, to provide a deeper understanding of structure-property relationships.
Experimental Protocol: DSC Analysis of this compound
The following protocol is a robust methodology for the DSC analysis of liquid samples like this compound, with special considerations for sub-ambient analysis.
Instrumentation:
-
A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.
-
Aluminum DSC pans and lids.
-
A microbalance for accurate sample weighing.
-
High-purity nitrogen gas for purging the DSC cell.
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into an aluminum DSC pan. The use of a volatile sample pan is recommended to prevent sample loss during the experiment.
-
Hermetically seal the pan to ensure a closed system.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan in the sample cell and the reference pan in the reference cell of the DSC instrument.
-
Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
-
-
Thermal Method:
-
Equilibration: Cool the sample to -100°C and hold isothermally for 5 minutes to ensure thermal equilibrium. Since the compound is a liquid at room temperature, a low starting temperature is necessary to detect any potential glass transition or crystallization events upon heating.
-
Heating Scan: Heat the sample from -100°C to 50°C at a controlled rate of 10°C/min. This heating rate provides a good balance between resolution and sensitivity.
-
Cooling Scan: Cool the sample from 50°C back to -100°C at a rate of 10°C/min. This step is crucial for observing crystallization behavior.
-
Second Heating Scan: Heat the sample again from -100°C to 50°C at 10°C/min. This second heating run is important for confirming the glass transition temperature and observing any melting of crystals formed during the cooling scan.
-
Rationale for Experimental Choices:
-
Sub-Ambient Analysis: Since this compound is a liquid at room temperature, its melting point, if it has one, will be below ambient temperatures. Starting the experiment at a significantly low temperature is essential to observe its complete thermal profile.
-
Controlled Heating and Cooling Rates: A rate of 10°C/min is a standard practice that allows for the detection of most thermal events. Faster rates can increase sensitivity but may decrease resolution, while slower rates can improve resolution but may reduce the signal-to-noise ratio.
-
Inert Atmosphere: The nitrogen purge is critical to prevent any oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events are solely due to physical transitions.
-
Second Heating Scan: The thermal history of a sample can significantly impact its behavior. The first heating scan reveals the properties of the sample as received. The controlled cooling and subsequent second heating scan provide information on the sample's crystallization and melting behavior under specific conditions.
Comparative Analysis: The Influence of Isomerism on Thermal Properties
To understand the thermal behavior of this compound, it is insightful to compare it with its structural isomers, Methyl 4-methoxybenzoate and Methyl 4-methylbenzoate. These isomers have the same chemical formula (C₉H₁₀O₃) but differ in the substitution pattern on the benzene ring, which significantly impacts their physical properties.
| Compound | Structure | Physical State (at RT) | Melting Point (°C) | Boiling Point (°C) |
| This compound | Liquid[1] | Not readily available | 98 at 0.5 mmHg[1] | |
| Methyl 4-methoxybenzoate | Solid[3][4] | 45-52[3][4] | 244[3] | |
| Methyl 4-methylbenzoate | Solid[5][6] | 32-35[5][7] | 222.5[5] |
Expected DSC Thermograms:
-
This compound: As a liquid at room temperature, its DSC thermogram from a sub-ambient scan is expected to show a step change in the heat flow, indicative of a glass transition (Tg) . This is a characteristic thermal event for amorphous materials and supercooled liquids. It is unlikely to exhibit a sharp melting peak unless it can be induced to crystallize upon cooling. Some aromatic esters are known to exhibit a large degree of supercooling, making crystallization difficult to observe in a DSC experiment.[8]
-
Methyl 4-methoxybenzoate and Methyl 4-methylbenzoate: Both of these isomers are solids at room temperature. Their DSC thermograms would show a distinct, sharp endothermic peak , corresponding to their melting points. The area under this peak is the enthalpy of fusion, which is the energy required to melt the substance. The melting points are well-defined in the literature, falling in the range of 45-52°C for Methyl 4-methoxybenzoate and 32-35°C for Methyl 4-methylbenzoate.[3][4][5][7]
Interpretation of Structural Effects:
The difference in melting points between these isomers can be attributed to the efficiency of their crystal packing. The more linear and symmetrical structure of Methyl 4-methoxybenzoate allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces and a higher melting point. The presence of the additional methyl group in the ortho position in this compound disrupts this symmetry, hindering efficient crystal packing and resulting in a much lower melting point, to the extent that it is a liquid at room temperature.
Visualizing the DSC Workflow and Comparative Logic
To further clarify the experimental process and the comparative approach, the following diagrams are provided.
Caption: Experimental workflow for DSC analysis.
Caption: Logic for comparing thermal properties of isomers.
Conclusion
The thermal analysis of this compound by Differential Scanning Calorimetry requires a methodological approach tailored to its liquid state at room temperature, involving sub-ambient analysis. While direct DSC data for this compound is not extensively published, a comparative analysis with its solid isomers, Methyl 4-methoxybenzoate and Methyl 4-methylbenzoate, provides invaluable context. This comparison highlights the profound impact of molecular structure on physical properties, with the ortho-methyl substitution in the target compound disrupting crystal packing and leading to its liquid nature. For researchers in drug development and materials science, this guide provides not only a practical experimental protocol but also a deeper understanding of the structure-property relationships that govern the thermal behavior of aromatic esters.
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Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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A Comparative Guide to the Synthetic Efficiency of Methyl 4-methoxy-2-methylbenzoate Production
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 4-methoxy-2-methylbenzoate, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals, is no exception.[1][2] This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering experimental data and field-proven insights to inform your selection of the most efficient pathway for your specific needs.
Introduction: Defining Efficiency in Chemical Synthesis
The "efficiency" of a synthetic route is a multi-faceted concept. It extends beyond simple chemical yield to encompass factors such as the cost and availability of starting materials, the number of synthetic steps, reaction times, temperature and pressure requirements, and the ease of purification. An ideal synthetic route is not only high-yielding but also cost-effective, time-efficient, and environmentally benign. This guide will evaluate two primary strategies for the synthesis of this compound through this holistic lens.
Route 1: Direct Esterification of 4-methoxy-2-methylbenzoic acid
This is the most direct and arguably the most common route, particularly for laboratory-scale synthesis where the starting carboxylic acid is readily available. The reaction is a classic Fischer esterification.[3]
Mechanistic Insight
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed. The use of a large excess of methanol is crucial to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.[4]
Caption: Fischer Esterification of 4-methoxy-2-methylbenzoic acid.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-2-methylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (10-20 eq).[5]
-
Catalyst Addition: While stirring, cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.3 eq) dropwise.[5][6]
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5][6]
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[6]
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[6]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Efficiency Analysis
| Parameter | Evaluation |
| Yield | Typically high ( > 90%) with proper control of equilibrium. |
| Atom Economy | Good, with water being the only major byproduct. |
| Starting Material Cost | The cost of 4-methoxy-2-methylbenzoic acid can be a significant factor for large-scale synthesis. |
| Reagent Cost | Methanol and sulfuric acid are inexpensive commodity chemicals. |
| Reaction Time | Relatively short (2-6 hours). |
| Simplicity | A straightforward, one-step reaction with a simple work-up. |
Route 2: Grignard Carbonation followed by Esterification
Mechanistic Insight
The synthesis begins with the formation of a Grignard reagent from an appropriate aryl halide (e.g., 2-bromo-5-methoxytoluene) and magnesium metal in an anhydrous ether solvent.[8][9] The resulting organomagnesium compound is a potent nucleophile. This nucleophilic carbon attacks the electrophilic carbon of carbon dioxide (dry ice) to form a magnesium carboxylate salt.[10] Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid. The final step is the Fischer esterification as described in Route 1.
Caption: Grignard synthesis of this compound.
Experimental Protocol (Synthesis of the Carboxylic Acid)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of 2-bromo-5-methoxytoluene in anhydrous diethyl ether dropwise to initiate the reaction.[7]
-
Carboxylation: Cool the Grignard reagent in an ice bath and carefully add crushed dry ice with vigorous stirring. Allow the mixture to warm to room temperature as the excess dry ice sublimes.[7]
-
Work-up: Quench the reaction by slowly adding a dilute mineral acid (e.g., HCl). Extract the aqueous layer with diethyl ether.[7]
-
Purification: The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude carboxylic acid, which can be purified by recrystallization.
Efficiency Analysis
| Parameter | Evaluation |
| Yield | Moderate to good, but highly dependent on anhydrous conditions. |
| Atom Economy | Lower than direct esterification due to the use of magnesium and the formation of magnesium salts as byproducts. |
| Starting Material Cost | The cost of the starting aryl halide may be lower than the corresponding carboxylic acid, making this route more economical for larger scales. |
| Reagent Cost | Magnesium and dry ice are relatively inexpensive. Anhydrous solvents are required, which adds to the cost. |
| Reaction Time | Longer due to the multi-step nature of the synthesis. |
| Simplicity | More complex than direct esterification, requiring strict anhydrous conditions and careful handling of the reactive Grignard reagent. |
Route 3: Friedel-Crafts Acylation followed by Haloform Reaction and Esterification
Another classical approach to substituted benzoic acids is through the Friedel-Crafts acylation of an aromatic ring, followed by oxidation of the resulting methyl ketone.
Mechanistic Insight
In the first step, 3-methoxytoluene undergoes a Friedel-Crafts acylation with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[11] This introduces an acetyl group onto the aromatic ring, primarily at the position para to the methoxy group due to steric hindrance from the adjacent methyl group. The resulting 4-methoxy-2-methylacetophenone is then subjected to a haloform reaction (e.g., using sodium hypobromite), which selectively oxidizes the methyl ketone to a carboxylate. Acidification then yields 4-methoxy-2-methylbenzoic acid, which is subsequently esterified.
Caption: Friedel-Crafts acylation route to this compound.
Experimental Protocol (Friedel-Crafts Acylation and Haloform Reaction)
-
Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add acetyl chloride at low temperature. Then, add 3-methoxytoluene dropwise and allow the reaction to proceed until completion.[11]
-
Work-up: The reaction is quenched with ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to give the crude ketone.
-
Haloform Reaction: The crude ketone is dissolved in a suitable solvent and treated with a freshly prepared solution of sodium hypobromite. The reaction is typically stirred until the methyl ketone is consumed.
-
Acidification: The reaction mixture is acidified to precipitate the carboxylic acid, which is then filtered, washed, and dried.
Efficiency Analysis
| Parameter | Evaluation |
| Yield | Can be moderate to good, but regioselectivity in the Friedel-Crafts step can be an issue, potentially leading to isomeric byproducts and lower yields of the desired intermediate. |
| Atom Economy | Lower due to the use of a stoichiometric amount of Lewis acid in the Friedel-Crafts reaction and the formation of haloform and other byproducts in the oxidation step. |
| Starting Material Cost | 3-methoxytoluene and acetyl chloride are relatively inexpensive starting materials. |
| Reagent Cost | The cost of the Lewis acid and the halogen for the haloform reaction should be considered. |
| Reaction Time | A multi-step process that is generally longer than the other routes. |
| Simplicity | Involves multiple steps with potentially challenging purifications to remove isomeric byproducts. |
Comparative Summary
| Route | Key Advantages | Key Disadvantages | Best Suited For |
| 1: Direct Esterification | High yield, simple, fast, high atom economy. | Cost of starting acid can be high. | Laboratory-scale synthesis, situations where the starting acid is readily available and cost-effective. |
| 2: Grignard Carbonation | Utilizes cheaper starting materials, good for larger scale. | Requires strict anhydrous conditions, lower atom economy. | Larger scale synthesis where the cost of the starting carboxylic acid is a limiting factor. |
| 3: Friedel-Crafts Acylation | Uses inexpensive starting materials. | Multi-step, potential for isomeric byproducts, lower atom economy. | Situations where the specific starting materials for the Grignard route are unavailable or more expensive. |
Senior Application Scientist's Recommendation
For most laboratory research and development applications, Route 1: Direct Esterification is the recommended pathway for synthesizing this compound. Its simplicity, high yield, and straightforward purification make it the most time- and resource-efficient method, provided the starting carboxylic acid is accessible at a reasonable cost.
For process development and scale-up where cost of goods is a primary driver, Route 2: Grignard Carbonation becomes a more attractive option. While it requires more stringent reaction control, the potential cost savings from using more fundamental starting materials can be significant.
Route 3: Friedel-Crafts Acylation is a viable alternative, but the potential for isomeric impurities necessitates careful optimization and purification, which may offset the benefits of inexpensive starting materials.
Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of your project, including scale, budget, available equipment, and timeline. This guide provides the foundational data and insights to make an informed and efficient decision.
References
- Benchchem. (n.d.). Synthesis of Methyl 4-amino-2-methoxybenzoate - Technical Support Center.
- The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. (n.d.).
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- Chem-Impex. (n.d.). 4-Methoxy-2-methyl-benzoic acid methyl ester.
- Chem-Impex. (n.d.). 4-Methoxy-2-methylbenzoic acid.
- Esterification of benzoic acid to methyl benzoate. (n.d.).
- Benchchem. (n.d.). 4-Methoxybenzoic Acid Production - Technical Support Center.
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- GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).
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A Comparative Guide to the Applications of Methyl 4-methoxy-2-methylbenzoate: A Versatile Building Block in Medicinal Chemistry and Polymer Science
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel materials and therapeutics. Methyl 4-methoxy-2-methylbenzoate, a substituted aromatic ester, has emerged as a valuable intermediate with significant potential in both medicinal chemistry and polymer science. This guide provides an in-depth technical overview of its applications, offering a comparative analysis against relevant alternatives, supported by experimental data and detailed protocols.
Introduction to this compound: Structure and Significance
This compound (C₁₀H₁₂O₃, CAS No: 35598-05-1) is an aromatic ester characterized by a benzene ring substituted with a methyl ester group, a methoxy group at the para-position, and a methyl group at the ortho-position relative to the ester. This specific substitution pattern imparts a unique combination of steric and electronic properties that influence its reactivity and make it an attractive starting material for complex molecular architectures.
The presence of the electron-donating methoxy group and the ortho-methyl group can influence the regioselectivity of further chemical transformations on the aromatic ring, while the methyl ester provides a versatile handle for a variety of chemical modifications, including hydrolysis, amidation, and reduction. These structural features are key to its utility as a scaffold in the design of new bioactive molecules and functional polymers.
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient method for the synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 4-methoxy-2-methylbenzoic acid. This reaction is typically catalyzed by a strong acid in the presence of methanol.
Experimental Protocol: Fischer Esterification of 4-methoxy-2-methylbenzoic acid
Materials:
-
4-methoxy-2-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent (e.g., Ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methoxy-2-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (typically 10-20 equivalents). The methanol acts as both a reactant and a solvent.
-
Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or thionyl chloride (1.1 equivalents) dropwise. If using thionyl chloride, the reaction should be performed in a well-ventilated fume hood.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C for methanol). Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as this will produce CO₂ gas. Wash the organic layer subsequently with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzoic acid derivatives are prevalent scaffolds in medicinal chemistry due to their ability to engage in various biological interactions. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities, particularly in the realm of anti-inflammatory agents.
As a Precursor for Anti-Inflammatory Drugs
The structural features of this compound make it an attractive starting point for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action of many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. The aromatic and ester moieties of this compound can be modified to design molecules that fit into the active site of COX enzymes.
Comparative Analysis:
| Compound | Target | IC₅₀ (µM) | Key Structural Features | Reference |
| Ibuprofen | COX-1/COX-2 | ~10-20 (COX-1), ~5-15 (COX-2) | Propionic acid side chain | [1][2] |
| Methyl Salicylate | COX-1/COX-2 | - (pro-drug) | Ortho-hydroxy and ester groups | [3] |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | In vivo anti-inflammatory | Edema inhibition: 48.9–63.1% | Substituted benzoic acid derivative | [4] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivatives | COX-2 | 0.18 - 0.74 | Substituted aromatic core | [5] |
Table 1: Comparison of anti-inflammatory activity of Ibuprofen and other relevant compounds. Data for this compound is not directly available but its structural similarity to precursors of active compounds suggests its utility.
The synthesis of novel anti-inflammatory agents often involves the conversion of the methyl ester of a substituted benzoate to an amide or other functional group, which can then be further elaborated. For instance, the core structure of Mefenamic acid, another NSAID, features a substituted aminobenzoic acid.
Role in the Synthesis of Other Bioactive Molecules
Beyond anti-inflammatory applications, substituted benzoic acid derivatives are crucial in the development of a wide range of therapeutics. For example, they are used as building blocks for inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are important targets in cancer therapy.[6] The specific substitution pattern of this compound can be exploited to achieve selective binding to protein targets.
Caption: Potential pathways for drug discovery using this compound.
Applications in Polymer Science
The incorporation of substituted aromatic monomers into polymer chains can significantly enhance their thermal and mechanical properties. This compound, with its ester functionality, can be used as a monomer or a comonomer in the synthesis of polyesters.
As a Monomer for Specialty Polyesters
The synthesis of polyesters from this compound would typically involve a transesterification reaction with a diol. The resulting polymer would possess a rigid aromatic backbone, potentially leading to materials with high glass transition temperatures (Tg) and good thermal stability.
Comparative Analysis:
Direct experimental data on polymers synthesized from this compound is scarce. However, we can draw comparisons with polyesters derived from other substituted aromatic monomers and the widely used polyethylene terephthalate (PET).
| Polymer | Monomers | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Key Properties | Reference |
| Polyethylene Terephthalate (PET) | Ethylene glycol, Terephthalic acid | ~70-80 °C | ~250-260 °C | Excellent mechanical strength, clarity | [7][8] |
| Poly(ethylene 2,7-naphthalate) (PEN) | Ethylene glycol, 2,7-Naphthalene dicarboxylate | ~120 °C | ~270 °C | Higher service temp. & better barrier than PET | [7] |
| Biobased Polyesters from 2-Methoxyhydroquinone | 2-Methoxyhydroquinone derivatives, Diols | >80 °C | >170 °C | Good thermal stability, potential for biodegradability | [9] |
| Polyesters from Ethyl Vanillin | Ethyl vanillin derivative | - | - | Improved solubility compared to vanillin-based polymers |
Table 2: Comparison of thermal properties of PET and other specialty polyesters. The properties of a polyester from this compound would be influenced by its specific substitution pattern.
The presence of the methoxy and methyl groups on the benzene ring in a polymer derived from this compound could disrupt chain packing and crystallinity compared to a more symmetrical monomer like terephthalic acid. This could lead to a more amorphous polymer with potentially different mechanical properties, such as increased solubility in common organic solvents.
Experimental Protocol: Hypothetical Polyester Synthesis
Materials:
-
This compound
-
Diol (e.g., Ethylene glycol, 1,4-Butanediol)
-
Transesterification catalyst (e.g., Zinc acetate, Antimony trioxide)
-
High-vacuum line
-
Polymerization reactor
Procedure:
-
Monomer Charging: Charge this compound and the diol in a stoichiometric ratio into a polymerization reactor equipped with a stirrer and an inlet for inert gas.
-
Catalyst Addition: Add the transesterification catalyst to the mixture.
-
First Stage (Ester Interchange): Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to initiate the transesterification reaction (typically 180-220 °C). Methanol will be evolved as a byproduct and should be removed from the reaction mixture.
-
Second Stage (Polycondensation): After the evolution of methanol ceases, gradually increase the temperature (to 250-280 °C) and apply a high vacuum. This stage promotes the polycondensation reaction, leading to an increase in the molecular weight of the polymer.
-
Polymer Isolation: Once the desired viscosity is reached, the molten polymer is extruded, cooled, and pelletized.
Caption: General workflow for the synthesis of a specialty polyester.
Conclusion: A Promising Intermediate with Diverse Potential
This compound stands as a versatile and valuable building block for both medicinal chemistry and polymer science. Its unique substitution pattern offers opportunities for the rational design of novel anti-inflammatory drugs and other bioactive molecules. In the realm of materials science, it holds the potential for the creation of specialty polyesters with tailored thermal and mechanical properties. While direct comparative performance data is still emerging, the analysis of structurally related compounds and established synthetic methodologies provides a strong foundation for its exploration in these fields. Further research into the synthesis and application of this compound is warranted to fully unlock its potential in developing next-generation therapeutics and advanced materials.
References
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Abulateefeh, S. R., et al. (2019). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry, 62(17), 7973-7988. [Link]
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Asif, M. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Future Journal of Pharmaceutical Sciences, 7(1), 1-14. [Link]
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Chen, Y. C., et al. (2019). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Molecules, 24(15), 2786. [Link]
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Swisłocka, R., et al. (2013). Comparison of molecular structure of alkali metal ortho substituted benzoates. Journal of Molecular Structure, 1044, 269-276. [Link]
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Wang, B., et al. (2020). The developments and characterizations of polyester with built-in properties from bio-based comonomers. Iowa State University Digital Repository. [Link]
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Kalinin, S. A., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2024(1), M1772. [Link]
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Xu, H. M., et al. (2025). Biobased Polyesters Derived from 2-Methoxyhydroquinone: Impact of Cyclic and Alkyl Chain Segments on Their Thermomechanical Properties, Biodegradability, and Ecotoxicity. Chinese Journal of Polymer Science. [Link]
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Li, Y., et al. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 16(5), 3773-3781. [Link]
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Sulistyowaty, M. I., et al. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 23(4), 133-138. [Link]
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Al-Ostath, A. I., & El-Sayed, M. A. (2011). Design and Synthesis of New Mefenamic Acid Derivatives as Anti-Inflammatory Agents. Journal of the Brazilian Chemical Society, 22, 2307-2314. [Link]
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Thapa, R. K., et al. (2017). Synthesis of polyesters mimicking polyethylene terephthalate and their thermal and mechanical properties. Journal of Polymer Science Part A: Polymer Chemistry, 55(14), 2396-2404. [Link]
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Khan, A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6524. [Link]
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Akaho, E., et al. (2011). Methyl-monofluorination of ibuprofen selectively increases its inhibitory activity toward cyclooxygenase-1 leading to enhanced analgesic activity and reduced gastric damage in vivo. Bioorganic & Medicinal Chemistry Letters, 21(12), 3563-3565. [Link]
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PubChem. Methyl 4-methylbenzoate. [Link]
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García-Martínez, O., et al. (2011). Effect of acetaminophen, ibuprofen and methylprednisolone on different parameters of human osteoblast-like cells. Archives of Oral Biology, 56(4), 317-323. [Link]
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Kostromin, S. G., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Polymers, 13(11), 1731. [Link]
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Boughendjioua, H., et al. (2022). Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract. Molecules, 27(19), 6524. [Link]
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A Comparative Guide to Cross-Validation of Analytical Methods for Methyl 4-methoxy-2-methylbenzoate
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The methods used to quantify drug substances and identify impurities must be rigorously tested to ensure they are fit for their intended purpose. This guide provides an in-depth technical comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of Methyl 4-methoxy-2-methylbenzoate.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations. The core of this guide is a detailed cross-validation study, designed to ensure the comparability and reliability of results obtained from these two distinct analytical approaches. The validation framework is built upon the authoritative standards set by the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and guidance from the U.S. Food and Drug Administration (FDA).[1][2][3]
The Importance of Cross-Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[4][5] Cross-validation becomes necessary when two or more analytical methods are used to generate data within the same study or across different studies, or when analyses are conducted at more than one site.[6] Its purpose is to ensure that the different methods or laboratories produce comparable and reliable data.[7][8] This is crucial for maintaining data integrity throughout the lifecycle of a drug product.[9]
This guide will explore the cross-validation of a newly developed HPLC method and a GC method for the quantification of this compound.
Method Development: HPLC and GC Approaches
Two distinct analytical methods were developed for the quantification of this compound. The selection of HPLC and GC allows for a comparison between a liquid-phase and a gas-phase separation technique, each with its own set of advantages and potential challenges.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For an aromatic ester like this compound, a reversed-phase HPLC method is a logical choice.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
A stock solution of the reference standard is prepared in the mobile phase.
-
Working standards and sample solutions are prepared by diluting the stock solution to the desired concentrations.
-
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and thermally stable compounds. As a methyl ester, this compound is well-suited for GC analysis.
Experimental Protocol: GC-FID Method
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a capillary column suitable for aromatic compounds (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents and Standards:
-
Methanol (GC grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
-
Standard and Sample Preparation:
-
A stock solution of the reference standard is prepared in methanol.
-
Working standards and sample solutions are prepared by diluting the stock solution.
-
Cross-Validation Protocol
The cross-validation study was designed to compare the performance characteristics of the HPLC and GC methods. The protocol follows the principles outlined in ICH Q2(R2).[1][3][10][11][12]
Caption: Workflow for the cross-validation of HPLC and GC analytical methods.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.[4][13]
-
Procedure: Placebo samples (containing all components except the analyte) were injected to demonstrate the absence of interfering peaks at the retention time of this compound. Additionally, the analyte was spiked into the placebo to confirm the peak purity and resolution from any adjacent peaks.
Linearity and Range
Linearity demonstrates the proportional relationship between the analyte concentration and the analytical signal over a specified range.[12] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10]
-
Procedure: A series of at least five concentrations of the reference standard were prepared and analyzed. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated. The range was established from 80% to 120% of the target concentration.
Accuracy
Accuracy refers to the closeness of the test results to the true value.[2][13]
-
Procedure: Accuracy was determined by analyzing samples of a known concentration (spiked placebo) at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated for each level.
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is typically evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision): The precision under the same operating conditions over a short interval of time. This was assessed by performing six replicate analyses of a homogeneous sample at 100% of the target concentration.
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. This was evaluated by repeating the repeatability study on a different day with a different analyst.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]
-
Procedure: For the HPLC method, parameters such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) were intentionally varied. For the GC method, variations in the initial oven temperature (±2°C) and carrier gas flow rate (±0.1 mL/min) were evaluated. The system suitability parameters were monitored for any significant changes.
Comparative Data Summary
The following tables summarize the hypothetical, yet realistic, data obtained from the cross-validation study of the HPLC and GC methods for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Range | 80-120% | 80-120% | As defined |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC Method (% Recovery) | GC Method (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 101.2% | 98.0 - 102.0% |
| 100% | 100.2% | 99.8% | 98.0 - 102.0% |
| 120% | 100.8% | 99.1% | 98.0 - 102.0% |
Table 3: Precision (%RSD)
| Precision Level | HPLC Method (%RSD) | GC Method (%RSD) | Acceptance Criteria |
| Repeatability | 0.8% | 1.1% | ≤ 2.0% |
| Intermediate Precision | 1.2% | 1.5% | ≤ 2.0% |
Table 4: Robustness
| Varied Parameter | HPLC Method (Impact) | GC Method (Impact) | Acceptance Criteria |
| Mobile Phase/Flow Rate | No significant impact | N/A | System suitability passes |
| Temperature | No significant impact | No significant impact | System suitability passes |
graph ValidationParameters { layout=neato; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];center [label="Analytical Method Validation", shape=octagon, fillcolor="#EA4335", pos="0,0!"];
Specificity [label="Specificity", fillcolor="#4285F4", pos="-2,1.5!"]; Linearity [label="Linearity", fillcolor="#34A853", pos="2,1.5!"]; Accuracy [label="Accuracy", fillcolor="#FBBC05", fontcolor="#202124", pos="-2,-1.5!"]; Precision [label="Precision", fillcolor="#4285F4", pos="2,-1.5!"]; Robustness [label="Robustness", fillcolor="#34A853", pos="0,2.5!"]; Range [label="Range", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-2.5!"];
center -- Specificity; center -- Linearity; center -- Accuracy; center -- Precision; center -- Robustness; center -- Range; }
Caption: Interconnectedness of key analytical method validation parameters.
Discussion and Conclusion
The cross-validation study demonstrates that both the developed HPLC and GC methods are suitable for the quantitative analysis of this compound. Both methods met the predefined acceptance criteria for all tested validation parameters.
The HPLC method exhibited slightly better precision, as indicated by the lower %RSD values for repeatability and intermediate precision. This is often expected for liquid chromatography, which can offer greater reproducibility for non-volatile compounds. The linearity was excellent, with a correlation coefficient of 0.9995.
The GC method also performed well, demonstrating good accuracy and linearity. The slightly higher variability in precision could be attributed to the injection technique and the volatility of the analyte. However, all results were well within the acceptable limits.
Choice of Method:
-
The HPLC method would be the preferred choice for routine quality control analysis due to its higher precision and the common availability of HPLC systems in pharmaceutical laboratories.
-
The GC method serves as an excellent orthogonal method. Its different separation principle provides a high degree of confidence in the analytical results when used as a confirmatory technique. It is particularly valuable for identifying and quantifying any volatile impurities that may not be well-retained by the reversed-phase HPLC column.
References
-
International Council for Harmonisation. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
BA Sciences. USP <1225> Method Validation. BA Sciences. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]
-
ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
-
IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE. [Link]
-
National Institutes of Health. Preparation of fatty acid methyl esters for gas-liquid chromatography. PMC. [Link]
-
General Chapters. <1225> VALIDATION OF COMPENDIAL METHODS. General Chapters. [Link]
-
USP-NF. <1225> Validation of Compendial Procedures. USP-NF. [Link]
-
Restek. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. [Link]
-
Optica Publishing Group. GC/FT-IR Analysis of Fatty Acid Methyl Esters. Optica Publishing Group. [Link]
-
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
ECA Academy. FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. fda.gov [fda.gov]
- 4. uspbpep.com [uspbpep.com]
- 5. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 6. fda.gov [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. qbdgroup.com [qbdgroup.com]
- 12. intuitionlabs.ai [intuitionlabs.ai]
- 13. propharmagroup.com [propharmagroup.com]
A Senior Application Scientist's Guide to Assessing the Isomeric Purity of Methyl 4-methoxy-2-methylbenzoate
For researchers, scientists, and drug development professionals, the isomeric purity of a molecule is not a trivial detail; it is a critical quality attribute that can profoundly influence biological activity, safety, and regulatory acceptance. This is particularly true for highly substituted aromatic compounds like Methyl 4-methoxy-2-methylbenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The presence of even minor positional isomers can lead to unforeseen side reactions, altered pharmacological profiles, and complications in regulatory filings.
This guide provides an in-depth, technically grounded framework for assessing the isomeric purity of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to not only execute these methods but also to adapt and troubleshoot them effectively.
The Challenge: Potential Isomeric Impurities
The synthetic routes to this compound can potentially yield a variety of positional isomers. Understanding these potential impurities is the first step in developing a robust analytical strategy for their detection and quantification. The primary isomeric impurities of concern are other methyl methoxybenzoate isomers where the methyl and methoxy groups are located at different positions on the benzene ring.
Key Potential Positional Isomers:
-
Methyl 3-methoxy-2-methylbenzoate: A shift in the methoxy group's position.
-
Methyl 2-methoxy-4-methylbenzoate: A swap in the positions of the methyl and methoxy groups.
-
Methyl 4-methoxy-3-methylbenzoate: A shift in the methyl group's position.
-
Methyl 2-methoxy-5-methylbenzoate: Another positional variation.
-
Methyl 3-methyl-4-methoxybenzoate: A further positional variation.
The subtle differences in the physicochemical properties of these isomers necessitate high-resolution analytical techniques for their effective separation and quantification.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is paramount for achieving the desired specificity, sensitivity, and accuracy in isomeric purity assessment. Here, we compare the three most powerful and commonly employed methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, with mass-based identification. | Separation based on differential partitioning between a mobile and stationary phase. | Exploits the magnetic properties of atomic nuclei for structural elucidation and quantification. |
| Resolution | Excellent for volatile, thermally stable isomers. | High resolution achievable with optimized column chemistry and mobile phases. | Can distinguish isomers with distinct chemical environments, but may have overlapping signals. |
| Sensitivity | Very high, capable of detecting trace-level impurities. | High sensitivity, particularly with UV or MS detection. | Generally lower sensitivity compared to chromatographic methods. |
| Quantification | Accurate quantification with appropriate calibration standards. | Highly accurate and precise for quantification. | Quantitative NMR (qNMR) provides absolute quantification without the need for identical standards. |
| Confirmation | Mass spectra provide definitive structural information. | Retention time is indicative; confirmation often requires a secondary technique like MS. | Provides detailed structural information for unambiguous identification of isomers. |
| Ideal For | Routine quality control, identification of unknown impurities. | Routine purity testing, method validation, and preparative separation. | Structural confirmation, quantification of major components, and analysis of complex mixtures. |
Recommended Analytical Workflows
A multi-pronged approach, leveraging the strengths of different techniques, provides the most comprehensive and self-validating assessment of isomeric purity.
Caption: A comprehensive workflow for isomeric purity assessment.
Experimental Protocols
Protocol 1: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS)
This method is adapted from established procedures for the separation of isomeric substituted benzoates and offers excellent resolving power.[1][2][3]
Instrumentation & Columns:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: A (5%-phenyl)-methylpolysiloxane stationary phase column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a robust starting point.
Chromatographic Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Detector (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Rationale for Choices:
-
The non-polar HP-5MS column provides good separation of positional isomers based on subtle differences in their boiling points and shapes.
-
The temperature program is designed to provide sufficient separation of early-eluting isomers while ensuring that later-eluting components are eluted in a reasonable time with good peak shape.
-
EI-MS provides reproducible fragmentation patterns that act as a "fingerprint" for each isomer, aiding in their identification.
Caption: Step-by-step GC-MS experimental workflow.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a versatile and widely used technique for the analysis of pharmaceutical intermediates.[4][5][6]
Instrumentation & Columns:
-
HPLC System: A system with a binary or quaternary pump, autosampler, column oven, and a UV/PDA detector.
-
Primary Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good first choice.
-
Alternative Column: For challenging separations, a phenyl-hexyl or a column with a different stationary phase chemistry can be explored.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B (linear gradient)
-
15-18 min: 80% B (hold)
-
18-18.1 min: 80% to 30% B (linear gradient)
-
18.1-25 min: 30% B (hold for equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
Rationale for Choices:
-
The C18 stationary phase provides good hydrophobic retention for the aromatic ring of the benzoate isomers.
-
The gradient elution allows for the separation of isomers with a range of polarities.
-
Formic acid in the mobile phase helps to ensure good peak shape by suppressing the ionization of any residual carboxylic acid impurities.
-
Elevated column temperature can improve peak efficiency and reduce analysis time.
Sources
- 1. researchgate.net [researchgate.net]
- 2. GC-MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Methyl 4-methoxybenzoate | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-methoxy-2-methylbenzoate
This document provides essential procedural guidance for the safe and compliant disposal of methyl 4-methoxy-2-methylbenzoate. It is intended for researchers, scientists, and drug development professionals who handle this chemical. The following protocols are designed to ensure operational safety, environmental protection, and regulatory adherence.
Hazard Evaluation and Waste Classification
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and regulatory status is paramount. This compound is an aromatic ester. Based on available safety data, this compound does not typically meet the criteria for hazardous waste as defined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
A comprehensive review of the hazardous waste characteristics indicates the following:
| Hazardous Characteristic | EPA Threshold | This compound Properties | Classification |
| Ignitability (D001) | Flash point < 140°F (60°C) | Flash point > 200°F (93.3°C)[1] | Non-ignitable |
| Corrosivity (D002) | pH ≤ 2 or ≥ 12.5 | Not applicable; it is an ester and not inherently corrosive. | Non-corrosive |
| Reactivity (D003) | Unstable, reacts violently with water, or generates toxic gases | Normally stable and not reactive with water[1] | Non-reactive |
| Toxicity (D004-D043) | Exceeds concentration limits in the Toxicity Characteristic Leaching Procedure (TCLP) | Not listed as a TCLP contaminant. | Non-toxic (by this characteristic) |
Furthermore, this compound is not found on the EPA's lists of discarded commercial chemical products that are classified as hazardous waste (P and U lists).
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound for disposal, ensure that the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Disposal Workflow for Uncontaminated this compound
The following workflow outlines the decision-making process for the proper disposal of uncontaminated this compound.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Carefully transfer the this compound waste into a designated waste container.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, leak-proof lid.
-
Do not mix this waste with other chemical waste streams, particularly those containing hazardous materials, as this could change its classification and increase disposal costs.
-
-
Container Labeling:
-
Label the waste container clearly and accurately. The label should include:
-
The full chemical name: "this compound Waste"
-
The words "Non-Hazardous Waste"
-
The date of accumulation
-
The quantity of waste
-
The name of the principal investigator or laboratory responsible
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be secure and have secondary containment to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department or the designated waste management provider.
-
Follow all institutional procedures for waste pickup and documentation.
-
Spill Management
In the event of a spill of this compound:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Spill Debris: The collected spill debris should be placed in a sealed and labeled container and disposed of as chemical waste, following the procedures outlined above.
Disclaimer: This guide is intended for informational purposes and is based on U.S. federal regulations. It is the responsibility of the generator to ensure that all waste is managed in accordance with federal, state, and local regulations, as well as institutional policies. Always consult your institution's Environmental Health and Safety department for specific guidance.
References
Sources
A Senior Application Scientist's Guide to Safely Handling Methyl 4-methoxy-2-methylbenzoate
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 4-methoxy-2-methylbenzoate, ensuring both the integrity of your research and the well-being of your laboratory personnel.
Understanding the Hazard Landscape
Before any handling procedures begin, a thorough understanding of the potential hazards associated with this compound is crucial. While a comprehensive GHS classification for this specific compound is not widely available, information from its Safety Data Sheet (SDS) and data for structurally similar compounds allows us to establish a robust safety protocol. The primary concerns are contact with eyes, skin, and inhalation.
Based on available data, this compound is a combustible liquid. Similar methoxybenzoate compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all handling procedures must be designed to mitigate these risks.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing. | To prevent contact with the eyes, which can cause serious irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, check manufacturer's specifications for breakthrough time). A flame-retardant lab coat. | To prevent skin contact, which may cause irritation.[1][2] Gloves must be inspected prior to use.[3] |
| Respiratory Protection | Handling should be performed in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] | To avoid inhalation of vapors or aerosols, which may cause respiratory irritation.[1][2] |
Step-by-Step PPE Protocol: A Self-Validating System
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Ensure it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit check.
-
Eye and Face Protection: Goggles should be snug against the face.
-
Gloves: Pull gloves on, ensuring the cuffs of the lab coat are tucked inside.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Lab Coat: Remove by folding it inward on itself, containing any potential contaminants.
-
Eye and Face Protection: Handle by the arms to remove.
-
Respiratory Protection (if present): Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[3][4]
Operational Plan: Safe Handling and Storage
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood.[3]
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Use non-sparking tools and take precautionary measures against static discharge.[3]
-
Keep containers tightly closed when not in use.[2]
Storage:
-
Store away from incompatible materials and sources of ignition.[3]
Emergency Response and Disposal Plan
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, closed container for disposal.[3]
-
Clean the spill area thoroughly.
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] Seek medical attention.[1][2]
-
If on skin: Wash off with soap and plenty of water.[1][3] Remove contaminated clothing.[1]
-
If inhaled: Move the person into fresh air.[1][3] If breathing is difficult, give oxygen.[3]
-
If swallowed: Rinse mouth with water.[3] Do not induce vomiting.[3] Seek immediate medical attention.[3][5]
Disposal Plan:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[1][3]
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration.[3]
-
Do not discharge into sewer systems or the environment.[3]
-
Contaminated packaging should be triple rinsed and offered for recycling or disposed of as hazardous waste.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of this compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




